molecular formula C8H10ClNO B1529837 (S)-2-amino-2-(3-chlorophenyl)ethanol CAS No. 663611-73-2

(S)-2-amino-2-(3-chlorophenyl)ethanol

Cat. No.: B1529837
CAS No.: 663611-73-2
M. Wt: 171.62 g/mol
InChI Key: HLXHAXFWWGYXQW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-2-(3-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-amino-2-(3-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-2-(3-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHAXFWWGYXQW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294947
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663611-73-2
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663611-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: A Chiral Synthon for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-amino-2-(3-chlorophenyl)ethanol, also known as (S)-3-chlorophenylglycinol, is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylethanolamine backbone with a chlorine substituent and a defined stereocenter, makes it a valuable and versatile building block for synthesizing complex, biologically active molecules. The precise three-dimensional arrangement of the amino and hydroxyl groups is critical for molecular recognition and interaction with biological targets, a cornerstone of modern drug design.

This guide provides an in-depth technical overview of the core chemical properties, stereoselective synthesis, and analytical characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key intermediate for its effective application in pharmaceutical research and manufacturing.

Molecular Structure and Physicochemical Properties

The identity and fundamental properties of (S)-2-amino-2-(3-chlorophenyl)ethanol are summarized below. The presence of a chiral center, an aromatic ring, and polar functional groups dictates its chemical behavior, solubility, and suitability for various synthetic transformations.

Chemical Structure

The structure consists of an ethanol backbone substituted with an amino group and a 3-chlorophenyl group at the C2 position. The "(S)" designation denotes the specific stereoconfiguration at the chiral carbon (C2), which is crucial for its intended biological activity in derivative compounds.

Caption: 2D Structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Physicochemical Data

The key identifiers and properties of the compound are compiled in the table below. While experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, they can be expected to be characteristic of a crystalline solid with hydrogen bonding capabilities.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-2-(3-chlorophenyl)ethanol[1]
Synonyms (S)-3-Chlorophenylglycinol, (2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol[1]
CAS Number 663611-73-2[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
Molecular Weight 171.62 g/mol [1]
Physical Form Solid[3]
InChI Key HLXHAXFWWGYXQW-MRVPVSSYSA-N[1]
SMILES C1=CC(=CC(=C1)Cl)C(CO)N[2]
Storage Conditions 2-8°C, protect from light[3]

Stereoselective Synthesis

Achieving high enantiomeric purity is paramount for chiral building blocks. The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol relies on stereoselective methods to control the configuration of the chiral center. The most field-proven and scalable approach is the asymmetric reduction of a prochiral ketone precursor.

Rationale for Synthetic Strategy

Direct synthesis of a racemic mixture followed by chiral resolution is often inefficient, discarding 50% of the material. Therefore, asymmetric synthesis is the preferred industrial and laboratory strategy. Asymmetric transfer hydrogenation using well-defined catalysts offers high enantioselectivity, operational simplicity, and avoids the use of high-pressure hydrogen gas[4][5]. This method involves the transfer of hydrogen from a simple hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, to the ketone, guided by a chiral catalyst.

The logical precursor for this synthesis is 2-amino-1-(3-chlorophenyl)ethan-1-one. The asymmetric reduction of its N-protected form or the ketone hydrochloride salt is a common and effective strategy.

Proposed Synthetic Workflow: Asymmetric Transfer Hydrogenation

synthesis_workflow start Start: 2-Amino-1-(3-chlorophenyl)ethan-1-one HCl step1 Dissolution & Catalyst Addition Solvent: Isopropanol (Hydrogen Source) Catalyst: Chiral Ru-complex (e.g., RuCl(S,S)-TsDPEN) Base: KOtBu or NaOH start->step1 step2 Asymmetric Transfer Hydrogenation Inert Atmosphere (N₂ or Ar) Temperature: 40-60°C Monitoring: TLC or HPLC step1->step2 Reaction step3 Work-up & Quenching Cool to RT Filter catalyst residue Evaporate solvent step2->step3 Completion step4 Extraction & Purification Dissolve in EtOAc/Water Separate organic layer Wash with brine, dry (Na₂SO₄) step3->step4 step5 Final Product Isolation Evaporate solvent Purification: Crystallization or Column Chromatography step4->step5 end Product: (S)-2-amino-2-(3-chlorophenyl)ethanol step5->end

Caption: Proposed workflow for stereoselective synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Amino-1-(3-chlorophenyl)ethan-1-one hydrochloride

  • Chiral Ruthenium catalyst (e.g., RuCl)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) and the chiral Ruthenium catalyst (0.005-0.01 eq).

  • Solvent and Base Addition: Add anhydrous isopropanol as both the solvent and hydrogen source. Add a base such as potassium tert-butoxide (1.1 eq) to neutralize the hydrochloride salt and activate the catalyst.

  • Hydrogenation: Heat the reaction mixture to 50°C and stir for 12-24 hours. The causality here is that elevated temperature increases reaction kinetics, while the chiral ligand on the ruthenium center sterically directs the hydride transfer from isopropanol to one face of the ketone, establishing the (S)-stereocenter.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high chemical and enantiomeric purity.

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and stereochemical integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol. Each technique provides a self-validating piece of information that, when combined, provides full confidence in the material's quality.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity. A reverse-phase method separates the main compound from any potential impurities or starting materials.

Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Expected Result: A single major peak corresponding to the product, with purity typically expected to be ≥97%.

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. This requires a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds[6].

Protocol: Chiral HPLC

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar amylose/cellulose derivative)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape[7]. A typical starting ratio would be 90:10 heptane:isopropanol.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • System Validation: The method must be validated by analyzing a racemic sample to confirm the separation of both enantiomer peaks.

  • Expected Result: For the (S)-enantiomer, a single dominant peak should be observed at its characteristic retention time, with the (R)-enantiomer peak being minimal or absent (e.e. >99%).

Structural Elucidation by Spectroscopy

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) confirms the molecular structure. Based on analogous structures, the following signals can be predicted for a spectrum recorded in DMSO-d₆:

  • ¹H NMR:

    • Aromatic protons (4H): Multiplets in the range of δ 7.2-7.5 ppm.

    • Methine proton (-CH(N)-): A multiplet around δ 4.0-4.2 ppm.

    • Methylene protons (-CH₂OH): Diastereotopic protons appearing as two multiplets around δ 3.4-3.7 ppm.

    • Amine and Hydroxyl protons (-NH₂, -OH): Broad singlets that are exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons: Signals between δ 125-145 ppm, including the carbon attached to chlorine (~δ 134 ppm).

    • Methine carbon (-CH(N)-): Signal around δ 58-60 ppm.

    • Methylene carbon (-CH₂OH): Signal around δ 65-67 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will confirm the molecular weight.

  • Expected Ion: [M+H]⁺ at m/z = 172.05, corresponding to the protonated molecule. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 172 and 174.

X-ray Crystallography: For absolute confirmation of the (S)-stereochemistry, single-crystal X-ray crystallography is the definitive method. This technique provides an unambiguous 3D structure of the molecule in its solid state, as has been demonstrated for closely related compounds[8].

Applications in Drug Development

The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (S)-2-amino-2-(3-chlorophenyl)ethanol serves as a key starting material for creating novel chemical entities with tailored pharmacological profiles.

  • Scaffold for Bioactive Molecules: The amino and hydroxyl groups provide two reactive handles for further chemical modification, allowing for the construction of diverse compound libraries. It is a precursor for various heterocyclic systems and can be incorporated into peptide-like structures.

  • Neurological and Cardiovascular Agents: Many drugs targeting adrenergic receptors contain the phenylethanolamine core. The specific stereochemistry and substitution pattern of this building block can be used to fine-tune receptor selectivity and activity.

  • Anticancer Research: Related chiral amino alcohols have been utilized as intermediates in the synthesis of inhibitors for signaling pathways crucial to cancer cell growth, such as the IGF-1 receptor pathway[9].

applications cluster_reactions Synthetic Modifications cluster_targets Potential Therapeutic Areas start (S)-2-amino-2-(3-chlorophenyl)ethanol (Chiral Building Block) r1 N-Acylation / Alkylation start->r1 r2 O-Alkylation / Esterification start->r2 r3 Cyclization Reactions start->r3 t1 GPCR Modulators (e.g., Adrenergic Agents) r1->t1 t3 Novel Heterocyclic Drugs r1->t3 t2 Enzyme Inhibitors (e.g., Kinase Inhibitors) r2->t2 r3->t3

Caption: Role as a versatile synthon in drug discovery.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available supplier safety data, the compound presents the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid breathing dust. Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light[3].

References

  • Ismail, M. A., et al. (2025). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. [Link]

  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Page. [Link]

  • Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E, E67, o936. [Link]

  • Hyma Synthesis Pvt. Ltd. Custom Synthesis Services. [Link]

  • PubChem - National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol Compound Summary. [Link]

  • Google Patents. (2016).
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information for Catalysis. [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Patel, M. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts. [Link]

  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • SpectraBase. L-3-(p-Chlorophenyl)alanine 1H NMR Spectrum. [Link]

  • PubChem - National Center for Biotechnology Information. L-3-Chlorophenylglycine Compound Summary. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

Sources

A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, represents a class of high-value chemical entities pivotal to the advancement of modern therapeutics. The spatial arrangement of the amino and hydroxyl groups in such molecules is a critical determinant of their biological activity, influencing their interaction with enzymes and receptors. This guide provides a comprehensive technical overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, covering its chemical identity, stereoselective synthesis, analytical characterization, and its emerging role as a key building block in the development of targeted therapies, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

(S)-2-amino-2-(3-chlorophenyl)ethanol is a fine chemical intermediate characterized by a chlorophenyl ring and a chiral amino alcohol moiety. Its specific stereochemistry makes it a valuable synthon for asymmetric synthesis.

PropertyValueSource
CAS Number 663611-73-2[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
Molecular Weight 171.62 g/mol [1]
Appearance Solid (Typical)[N/A]
SMILES ClC1=CC(CO)=CC=C1[3]
InChI Key HLXHAXFWWGYXQW-QMMMGPOBSA-N[4]

Stereoselective Synthesis: A Biocatalytic Approach

The enantioselective synthesis of chiral amino alcohols is a cornerstone of pharmaceutical manufacturing. Biocatalysis, utilizing enzymes such as transaminases or ketone reductases, offers a green and highly selective alternative to traditional chemical methods.[5][6] A representative biocatalytic route to (S)-2-amino-2-(3-chlorophenyl)ethanol involves the asymmetric amination of a prochiral ketone precursor using a stereoselective transaminase.

Logical Workflow for Biocatalytic Synthesis

G cluster_0 Precursor Synthesis cluster_1 Biocatalytic Transformation cluster_2 Product Isolation & Purification start 2-amino-1-(3-chlorophenyl)ethan-1-one reaction Asymmetric Amination start->reaction enzyme (S)-selective ω-Transaminase (ω-TA) enzyme->reaction cofactor Pyridoxal 5'-phosphate (PLP) cofactor->enzyme donor Amino Donor (e.g., Isopropylamine) donor->reaction extraction Solvent Extraction reaction->extraction purification Chromatography extraction->purification product (S)-2-amino-2-(3-chlorophenyl)ethanol purification->product

Caption: Biocatalytic synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the synthesis of chiral amines using transaminases.[7][8]

  • Enzyme and Reagent Preparation:

    • Prepare a solution of the (S)-selective ω-transaminase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add pyridoxal 5'-phosphate (PLP) to the enzyme solution to a final concentration of 1 mM.

    • Prepare a solution of 2-amino-1-(3-chlorophenyl)ethan-1-one (the ketone precursor) in a water-miscible organic solvent (e.g., DMSO).

    • Prepare a solution of the amino donor (e.g., isopropylamine) in the same buffer.

  • Biocatalytic Reaction:

    • In a temperature-controlled reactor, combine the enzyme-PLP solution with the amino donor solution.

    • Initiate the reaction by the dropwise addition of the ketone precursor solution.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC or GC by periodically taking aliquots and analyzing for the disappearance of the ketone and the formation of the amino alcohol product.

  • Work-up and Purification:

    • Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer multiple times with the same solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure (S)-2-amino-2-(3-chlorophenyl)ethanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the 3-chlorophenyl ring, a methine proton adjacent to the amino and hydroxyl groups, and methylene protons of the ethanol backbone. The coupling patterns and chemical shifts of these protons would be characteristic.

  • ¹³C NMR: Resonances for the carbon atoms of the chlorophenyl ring, the chiral methine carbon, and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.62 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

Chiral amino alcohols are prevalent structural motifs in a wide array of pharmacologically active molecules. (S)-2-amino-2-(3-chlorophenyl)ethanol is of particular interest as a potential building block for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.

The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[10] Its dysregulation is implicated in the progression of various cancers, making it an attractive target for drug development.[11][12] Several small molecule inhibitors targeting IGF-1R have been developed, many of which feature complex chiral scaffolds.[13][14]

While direct evidence of the incorporation of (S)-2-amino-2-(3-chlorophenyl)ethanol into a specific, clinically approved IGF-1R inhibitor is not yet widely published, its structural features are highly congruent with the pharmacophores of known kinase inhibitors. The amino and hydroxyl groups provide reactive handles for further chemical elaboration, allowing for the construction of more complex molecules designed to fit into the ATP-binding pocket of kinases like IGF-1R.

Hypothetical Synthetic Utility Workflow

G cluster_0 Key Building Block cluster_1 Synthetic Elaboration cluster_2 Target Molecule Synthesis start (S)-2-amino-2-(3-chlorophenyl)ethanol reaction1 N-Acylation / Sulfonylation start->reaction1 reaction2 O-Alkylation / Arylation start->reaction2 intermediate Advanced Chiral Intermediate reaction1->intermediate reaction2->intermediate coupling Coupling with Heterocyclic Core intermediate->coupling final_product Kinase Inhibitor (e.g., IGF-1R Inhibitor) coupling->final_product

Sources

(S)-2-amino-2-(3-chlorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details its fundamental physicochemical properties, explores stereoselective synthetic methodologies, outlines robust analytical characterization techniques, and discusses its applications as a key intermediate in the synthesis of complex pharmaceutical agents. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for leveraging this compound in advanced chemical research and pharmaceutical manufacturing.

(S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable chiral amino alcohol that belongs to the phenylethanolamine class of compounds. Its structure is distinguished by three key features: a primary alcohol, a primary amine, and a phenyl ring substituted with a chlorine atom at the meta-position. The presence of a stereocenter at the carbon bearing the amino and phenyl groups makes its specific enantiomer, the (S)-form, a crucial precursor for the asymmetric synthesis of biologically active molecules.

The phenylethanolamine scaffold is a foundational motif in numerous pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for specific interactions with biological targets, such as enzymes and receptors. Consequently, the ability to produce enantiomerically pure intermediates like (S)-2-amino-2-(3-chlorophenyl)ethanol is paramount in modern drug discovery to optimize efficacy and minimize potential off-target effects associated with other stereoisomers. This guide elucidates the critical technical aspects of this compound, from its synthesis to its application, providing a framework for its effective use in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the bedrock of its successful application. (S)-2-amino-2-(3-chlorophenyl)ethanol is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO[2][3][4]
Molecular Weight 171.62 g/mol [2][3][4]
CAS Number 663611-73-2[2][3]
IUPAC Name (2S)-2-amino-2-(3-chlorophenyl)ethanol[2]
PubChem CID 59694427[2]
Canonical SMILES C1=CC(=CC(=C1)Cl)C(CO)N[2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[4]

The chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic character, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs).

cluster_molecule (S)-2-amino-2-(3-chlorophenyl)ethanol Structure mol C₈H₁₀ClNO (171.62 g/mol)

Caption: Chemical structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Stereoselective Synthesis: An Enzymatic Approach

The synthesis of enantiomerically pure compounds is a central challenge in pharmaceutical chemistry. While classical resolution methods can be employed, they are often inefficient. Asymmetric synthesis, particularly biocatalysis, offers a greener and more direct route. The preparation of (S)-2-amino-2-(3-chlorophenyl)ethanol can be effectively achieved through the stereoselective reduction of a prochiral ketone precursor, α-amino-3-chloroacetophenone.

The use of a ketoreductase (KRED) enzyme is highly advantageous. These enzymes, often sourced from microorganisms or expressed recombinantly, can exhibit exquisite enantioselectivity, leading to products with very high enantiomeric excess (e.e.). This approach avoids the use of heavy metal catalysts and harsh reaction conditions typical of some chemical reductions.

Synthesis_Workflow start Prochiral Ketone (α-Amino-3-chloroacetophenone) reaction Biocatalytic Reduction (Aqueous Buffer, 25-40°C) start->reaction enzyme Ketoreductase (KRED) + Cofactor (NADPH) enzyme->reaction extraction Work-up & Product Extraction (e.g., with Ethyl Acetate) reaction->extraction purification Purification (Crystallization or Chromatography) extraction->purification product (S)-2-amino-2-(3-chlorophenyl)ethanol (>99% e.e.) purification->product

Caption: Workflow for the biocatalytic synthesis of the target compound.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

This protocol is based on principles described in biocatalytic synthesis patents.[5]

  • Bioreactor Setup: To a temperature-controlled bioreactor, add a phosphate buffer solution (100 mM, pH 7.0).

  • Reagent Addition:

    • Dissolve the substrate, α-amino-3-chloroacetophenone hydrochloride, in the buffer to a final concentration of 50 g/L.

    • Add a cofactor regeneration system, such as isopropanol (10% v/v) and the corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system.

    • Add NADP⁺ (0.1 mM) as the initial cofactor.

  • Enzyme Introduction: Introduce the ketoreductase enzyme, either as a purified lyophilizate or as whole cells expressing the enzyme, to the reactor. The optimal enzyme loading must be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.

  • Reaction Execution: Maintain the reaction temperature at 30°C and stir gently to ensure homogeneity. Monitor the reaction progress by taking aliquots and analyzing them via HPLC. The reaction is typically complete within 12-24 hours.

  • Product Isolation:

    • Once the substrate is consumed, terminate the reaction by removing the enzyme (if immobilized) or by centrifugation to pellet the cells.

    • Adjust the pH of the supernatant to >10 with NaOH to deprotonate the amine.

    • Extract the product into an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield (S)-2-amino-2-(3-chlorophenyl)ethanol with high chemical and enantiomeric purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol is critical. A multi-step analytical workflow is employed for comprehensive quality control.

Analytical_Workflow sample Raw Sample | Post-Synthesis hplc HPLC Analysis Chemical Purity (%) Impurity Profiling sample:f1->hplc:head chiral_hplc Chiral HPLC Enantiomeric Excess (% e.e.) (S) vs (R) Ratio hplc:head->chiral_hplc:head nmr NMR Spectroscopy ¹H & ¹³C Spectra Structural Confirmation chiral_hplc:head->nmr:head ms Mass Spectrometry Molecular Ion Peak [M+H]⁺ Confirmation nmr:head->ms:head release Certificate of Analysis | Batch Release ms:head->release:f0

Caption: A typical analytical workflow for quality control assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining chemical purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Purity is determined by the area percentage of the main peak.

  • Chiral HPLC: To confirm enantiomeric purity, a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required. This method separates the (S) and (R) enantiomers, allowing for the precise calculation of the enantiomeric excess. A successful stereoselective synthesis should yield an e.e. value >99%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide unambiguous confirmation of the chemical structure. The proton spectrum will show characteristic signals for the aromatic, methine, methylene, and amine/hydroxyl protons, with coupling patterns that confirm their connectivity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The spectrum will typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 172.6, corresponding to the molecular weight of 171.62 g/mol .

Applications in Drug Development

(S)-2-amino-2-(3-chlorophenyl)ethanol is not an active drug itself but rather a high-value intermediate. Its bifunctional nature (amine and alcohol) allows for versatile derivatization. It is a known precursor in the synthesis of certain IGF-1 receptor inhibitors, which have been investigated as potential anticancer agents.[6] The specific (S)-stereochemistry is often essential for the final compound's ability to bind with high affinity and selectivity to its biological target.

For instance, the primary amine can be acylated or used in reductive amination reactions, while the primary alcohol can be etherified, esterified, or oxidized. This dual reactivity makes it a powerful tool for building molecular complexity in a controlled and predictable manner.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. (S)-2-amino-2-(3-chlorophenyl)ethanol is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4][7]

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Personnel should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and dark place under an inert atmosphere to maintain its stability and purity.[4]

Conclusion

(S)-2-amino-2-(3-chlorophenyl)ethanol stands out as a strategically important chiral building block for the pharmaceutical industry. Its well-defined physicochemical properties, coupled with the availability of efficient and highly selective synthetic methods like biocatalysis, make it an attractive intermediate for complex API synthesis. A robust analytical framework ensures that its quality and enantiomeric purity can be reliably controlled, which is a non-negotiable requirement in drug development. For researchers and scientists, this compound offers a versatile platform for creating novel molecular entities with precisely controlled three-dimensional structures, paving the way for the discovery of next-generation therapeutics.

References

  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol | CAS 663611-73-2. [Link]

  • Wikipedia. Cetirizine. [Link]

  • Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 22(11), 1938. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-[(2-chlorophenyl)amino]-. Substance Details. [Link]

  • Google Patents. (2019). CN109576313B - Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl) ethanol.
  • National Center for Biotechnology Information. [2[[2-[2][3][8]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]) - [99mTc]-technetium. [Link]

  • Danish Environmental Protection Agency. (2023). Selected amines and amino alcohols. [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

Sources

(S)-2-amino-2-(3-chlorophenyl)ethanol synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral building block of significant interest in pharmaceutical research and development. We will explore its nomenclature, physicochemical properties, synthesis, analytical methodologies, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Amino Alcohol

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a stereocenter, an amino group, a hydroxyl group, and a substituted phenyl ring, makes it a versatile synthon for creating molecules with specific three-dimensional orientations. The precise spatial arrangement of these functional groups is often paramount for achieving desired biological activity and minimizing off-target effects, a foundational principle in modern drug design. This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its effective utilization in a laboratory setting.

Compound Identification and Nomenclature

Accurate identification is critical in research and development to ensure reproducibility and compliance. (S)-2-amino-2-(3-chlorophenyl)ethanol is known by several names and is cataloged under various chemical identifiers.

One of the most common synonyms for this compound is (S)-3-Chlorophenylglycinol [1]. The nomenclature can vary based on IUPAC conventions and historical usage. The table below summarizes its key identifiers.

Identifier TypeValueSource
IUPAC Name (2S)-2-amino-2-(3-chlorophenyl)ethanol[1]
CAS Number 663611-73-2[1][2]
PubChem CID 59694427[1]
MDL Number MFCD09253677[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
InChI Key HLXHAXFWWGYXQW-MRVPVSSYSA-N[1]

Alternative Names and Synonyms:

  • (2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol[1]

  • (S)-3-Chlorophenylglycinol[1]

  • Benzeneethanol, α-amino-3-chloro-, (αS)-[1]

  • The racemic mixture is often referred to as 2-Amino-2-(3-chlorophenyl)ethanol[3][4]. Its enantiomer is (R)-2-Amino-2-(3-chlorophenyl)ethanol[4][5].

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Weight 171.62 g/mol [1][2][6]
Appearance Solid / White to off-white crystalline powder (typical)[5]
Purity Typically ≥97%[2][6][5]
Canonical SMILES C1=CC(=CC(=C1)Cl)C(CO)N[1][2]
InChI InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1[1][6]
Storage Temperature 2-8°C, protect from light[5]

Synthesis and Chiral Purity

The synthesis of optically active amino alcohols like (S)-2-amino-2-(3-chlorophenyl)ethanol is a key challenge. While the racemic mixture can be prepared through standard organic synthesis routes, the isolation of the desired (S)-enantiomer is the critical step, as biological activity is often enantiomer-specific.

Causality in Synthesis: The primary goal is to obtain the enantiomerically pure (S)-form. This is typically achieved either by asymmetric synthesis, which directly produces the desired enantiomer, or by resolving a racemic mixture. Biocatalytic methods, for instance, can offer high enantioselectivity under mild reaction conditions, making them an attractive option[7].

Chiral Resolution: Chromatographic techniques using chiral stationary phases (CSPs) are a cornerstone of enantiomer separation in the pharmaceutical industry[8][9]. The choice of CSP and mobile phase is crucial; polysaccharide-based CSPs are often effective for separating amino alcohol enantiomers[9].

Below is a conceptual workflow for obtaining the pure (S)-enantiomer from a racemic mixture.

G cluster_0 Synthesis of Racemate cluster_1 Chiral Resolution cluster_2 Final Product A Starting Materials (e.g., 3-chlorobenzaldehyde) B Chemical Synthesis A->B C Racemic Mixture (R/S)-2-amino-2- (3-chlorophenyl)ethanol B->C D Preparative Chiral HPLC C->D E Separated Enantiomers D->E F (S)-Enantiomer E->F Collect Fraction 1 G (R)-Enantiomer E->G Collect Fraction 2 H Pure (S)-2-amino-2- (3-chlorophenyl)ethanol F->H

Caption: Conceptual workflow for synthesis and chiral resolution.

Applications in Drug Development

Chiral amino alcohols are prevalent motifs in active pharmaceutical ingredients (APIs). (S)-2-amino-2-(3-chlorophenyl)ethanol, and structurally similar compounds, serve as key intermediates.

  • Anticancer Agents: Chiral alcohols are used as intermediates in the synthesis of IGF-1 receptor inhibitors, a class of anticancer drug candidates. For example, the related compound (S)-2-chloro-1-(3-chlorophenyl)ethanol is a required intermediate for a leading candidate compound in this program[7]. The stereochemistry is vital for the molecule to bind effectively to its biological target.

  • Prodrug Development: The amino and hydroxyl groups offer convenient handles for chemical modification. This is a common strategy in prodrug design, where moieties like amino acids are attached to a parent drug to improve properties such as bioavailability, targeted delivery, or stability[10].

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and enantiomeric excess of the compound is a non-negotiable aspect of its use. A multi-faceted analytical approach is required for comprehensive quality control.

Expertise in Method Selection:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals must conform to the expected structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

  • HPLC/UPLC (High/Ultra-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase method is typically employed to separate the main compound from any synthesis-related impurities or degradation products[11].

  • Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, e.e.), a specialized chiral stationary phase is required to separate the (S)- and (R)-enantiomers.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing an additional layer of identity confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a batch of (S)-2-amino-2-(3-chlorophenyl)ethanol.

1. Objective: To quantify the main compound and detect any process-related impurities.

2. Materials and Reagents:

  • (S)-2-amino-2-(3-chlorophenyl)ethanol sample

  • Reference Standard (if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable buffer component)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the compound from the C18 column.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nm or 254 nmWavelengths where the phenyl ring exhibits strong absorbance.
Injection Vol. 10 µLA typical volume to avoid column overloading.

4. Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:ACN) to a final concentration of ~1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure that no peaks are eluting from the solvent itself. This is a critical self-validating step.

  • Sample Injection: Inject the prepared sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

Caption: Analytical workflow for HPLC purity confirmation.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, the compound should be handled with care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conclusion

(S)-2-amino-2-(3-chlorophenyl)ethanol is a high-value chiral intermediate whose utility in pharmaceutical synthesis is well-established. Its successful application hinges on a thorough understanding of its properties, the ability to secure enantiomerically pure material, and the implementation of rigorous analytical controls. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research and development programs.

References

  • (S)-2-Amino-2-(3-chlorophenyl)ethanol | CAS 663611-73-2. AMERICAN ELEMENTS. [Link]

  • (S)-2-amino-2-(3-chlorophenyl)ethanol. PubChem, National Institutes of Health. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • L-3-Chlorophenylglycine. PubChem, National Institutes of Health. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information, NIH. [Link]

  • Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information, NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Elucidating the Bioactivity of a Novel Phenylethanolamine Derivative

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral molecule belonging to the phenylethanolamine class of compounds. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural architecture, featuring a phenylethylamine backbone with a β-hydroxyl group and a meta-substituted chlorine atom, provides a strong basis for postulating its mechanism of action. This guide synthesizes established principles of medicinal chemistry and pharmacology to infer the most probable biological targets and cellular effects of this compound. We will delve into the structure-activity relationships (SAR) of related phenylethanolamines to construct a scientifically-grounded hypothesis and propose a comprehensive research framework to validate these predictions.

The Phenylethanolamine Scaffold: A Privileged Structure in Neuropharmacology

The phenylethanolamine skeleton is a cornerstone of many endogenous neurotransmitters and a vast array of synthetic drugs that modulate the central and peripheral nervous systems. The prototypical examples are the catecholamines: norepinephrine and epinephrine. These molecules are pivotal in regulating a multitude of physiological processes, including cardiovascular function, arousal, and the "fight-or-flight" response. Their biological effects are mediated primarily through interaction with adrenergic receptors.

The core phenylethanolamine structure confers an intrinsic ability to interact with monoaminergic systems. Key structural features that dictate the pharmacological profile include:

  • The Phenyl Ring: Aromatic interactions are crucial for receptor binding. Substituents on the ring significantly influence potency, selectivity, and metabolic stability.

  • The Ethylamine Side Chain: The two-carbon spacer between the phenyl ring and the amino group is optimal for adrenergic activity.[1]

  • The β-Hydroxyl Group: This functional group, particularly with the (R)-stereochemistry (analogous to the endogenous catecholamines), is often critical for direct agonist activity at adrenergic receptors.[2]

  • The Amino Group: The nature of the substituent on the nitrogen atom is a major determinant of α- versus β-adrenergic receptor selectivity.[1]

Hypothesized Mechanism of Action of (S)-2-amino-2-(3-chlorophenyl)ethanol

Based on its structural features, (S)-2-amino-2-(3-chlorophenyl)ethanol is hypothesized to primarily act as a modulator of adrenergic receptors . The presence of the β-hydroxyl group and the primary amine suggests a potential for direct interaction with these G-protein coupled receptors. The 3-chloro substitution on the phenyl ring is expected to modulate the potency and selectivity of this interaction.

A secondary, yet plausible, mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes. Phenylethylamine derivatives are known substrates and inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.

Interaction with Adrenergic Receptors

The interaction of (S)-2-amino-2-(3-chlorophenyl)ethanol with adrenergic receptors could result in either agonist or antagonist activity. The precise nature of this interaction is influenced by the 3-chloro substituent. Halogenation of the phenyl ring in phenylethanolamines can alter the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and efficacy at different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).

A study on the structure-activity relationships of phenylethanolamine-type α-adrenergic agonists showed that chloro-substitution at the meta position of the phenyl ring was explored, though the specific compound of interest here was not detailed.[3][4] The general finding was that substitutions on the phenyl ring significantly influence the affinity for α-adrenergic receptors.[3][4]

Proposed Signaling Pathway:

If (S)-2-amino-2-(3-chlorophenyl)ethanol acts as an agonist at β-adrenergic receptors, it would likely trigger the canonical Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. Conversely, agonism at α₂-adrenergic receptors would involve the Gαi pathway, leading to the inhibition of adenylyl cyclase. Agonism at α₁-adrenergic receptors would activate the Gαq pathway, resulting in the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Adrenergic Signaling Pathway cluster_membrane Cell Membrane Receptor Adrenergic Receptor (α or β) G_Protein G-Protein (Gs, Gi, Gq) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Produces Ligand (S)-2-amino-2- (3-chlorophenyl)ethanol Ligand->Receptor Binds Kinase Protein Kinase (PKA or PKC) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets Functional Assay Workflow Start Cell Culture (Receptor-expressing cells) Compound_Addition Add (S)-2-amino-2-(3-chlorophenyl)ethanol +/- known agonist/antagonist Start->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Detection Measure Second Messenger (e.g., cAMP, Ca²⁺) Cell_Lysis->Detection Data_Analysis Generate Dose-Response Curve (EC₅₀ / IC₅₀ determination) Detection->Data_Analysis End Functional Characterization (Agonist/Antagonist) Data_Analysis->End

Sources

Biological activity of (S)-2-amino-2-(3-chlorophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (S)-2-amino-2-(3-chlorophenyl)ethanol Enantiomers

Authored by a Senior Application Scientist

Foreword: Chirality in Pharmacology

The three-dimensional structure of a molecule is a critical determinant of its biological function. In pharmacology, the concept of stereoisomerism, particularly enantiomerism, is of paramount importance. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This guide provides a comprehensive technical overview of the biological activity of the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol, a member of the arylethanolamine class of compounds, which are renowned for their interactions with adrenergic receptors. We will explore the stereoselective synthesis, pharmacological evaluation, and mechanistic insights that are fundamental to understanding this compound's potential as a therapeutic agent.

Synthesis and Stereochemical Considerations

The arylethanolamine scaffold is a core structure in many biologically active molecules.[1] The synthesis of specific enantiomers, such as (S)-2-amino-2-(3-chlorophenyl)ethanol, is crucial as biological activity is often confined to one enantiomer.[2][3] Enantioselective synthesis ensures the production of the desired stereoisomer, avoiding the potential for off-target effects or reduced efficacy from the other enantiomer.

Enantioselective Synthetic Strategies

Achieving high enantiomeric purity is a key challenge in pharmaceutical development. Several robust methods have been developed for the synthesis of chiral amino alcohols:

  • Asymmetric Reduction of Ketones: A common approach involves the enantioselective reduction of a corresponding α-amino ketone or a related precursor. Catalytic systems, such as those employing chiral oxazaborolidines or transition metal complexes with chiral ligands (e.g., Noyori's ruthenium-based catalysts), can effectively reduce a prochiral ketone to a specific chiral alcohol with high enantiomeric excess (ee).[4] For instance, the reduction of 2-chloro-1-(3-chlorophenyl)ethanone can be achieved using microbial reductases or chemo-catalytic methods to produce the chiral chlorohydrin intermediate, which is then converted to the final amino alcohol.[5]

  • Biocatalytic Methods: Enzymes offer a highly selective route to chiral compounds. Ketoreductases (KREDs) can reduce ketones with exceptional stereoselectivity, often yielding >99% ee. Similarly, transaminases can be used to introduce an amino group stereoselectively. Multi-enzyme cascades are being developed to convert simple starting materials into enantiopure amino alcohols in a streamlined process.[6]

Chiral Separation and Analysis

When a racemic mixture is synthesized, the separation of enantiomers becomes necessary.

  • Protocol for Chiral HPLC Separation: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.

    • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak IA), are highly effective for separating amino alcohols and their derivatives.[7]

    • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as 2-propanol or ethanol. A small amount of an amine modifier (e.g., triethylamine) may be added to improve peak shape for basic analytes.[7]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

      • Temperature: Room temperature is often sufficient.

    • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to determine the enantiomeric purity by comparing the peak areas.

Pharmacological Profile: Adrenergic Receptor Interactions

The primary biological targets for arylethanolamines like 2-amino-2-(3-chlorophenyl)ethanol are the adrenergic receptors (adrenoceptors). These G protein-coupled receptors (GPCRs) are divided into two main classes, α and β, each with several subtypes that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[8]

Stereoselectivity at Adrenergic Receptors

A well-established principle in adrenergic pharmacology is the stereospecificity of ligand binding. For β-adrenergic agonists and antagonists, the l-isomer (levorotatory) is typically orders of magnitude more potent than the d-isomer (dextrorotatory).[2][3] This difference in potency underscores the precise three-dimensional fit required for a ligand to effectively bind to and activate (or block) the receptor.

The β2-Adrenergic Receptor Signaling Pathway

The β2-adrenergic receptor (β2AR) is a key target for bronchodilator drugs used in the treatment of asthma and COPD.[9][10] Activation of this receptor in the smooth muscle of the airways leads to muscle relaxation and widening of the airways.

  • Mechanism of Action:

    • An agonist, such as an active enantiomer of 2-amino-2-(3-chlorophenyl)ethanol, binds to the β2AR.

    • This induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

    • The Gs protein releases its α subunit (Gαs), which then activates the enzyme adenylyl cyclase.

    • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]

    • Increased intracellular cAMP levels activate Protein Kinase A (PKA).

    • PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

Gprotein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist ((S)-enantiomer) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates via Gs protein cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates Targets InVitro_Workflow cluster_affinity Receptor Binding Assay (Affinity) cluster_efficacy Functional Assay (Efficacy) A1 Prepare Receptor Membranes A2 Incubate with Radioligand & Test Compound A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate Ki A4->A5 B1 Culture Receptor- Expressing Cells B2 Treat with Test Compound B1->B2 B3 Lyse Cells B2->B3 B4 Quantify cAMP B3->B4 B5 Calculate EC50 & Emax B4->B5 start Enantiomers (R and S) start->A1 start->B1

Caption: Workflow for in vitro pharmacological profiling.

In Vivo Experimental Models

In vivo models are critical for evaluating the physiological effects and therapeutic potential of a compound in a whole organism.

3.2.1 Guinea Pig Model of Bronchodilation

This is a classic model for assessing the efficacy of bronchodilators. [12][13]

  • Objective: To evaluate the ability of the active enantiomer to reverse or prevent bronchoconstriction.

  • Protocol:

    • Animal Preparation: Anesthetize a male guinea pig (e.g., with pentobarbital sodium). Cannulate the trachea for artificial ventilation and a jugular vein for substance administration. [12] 2. Pulmonary Function Measurement: Use the forced oscillation technique (FOT) to measure respiratory system resistance (Rrs) and elastance (Ers), which are indicators of airway caliber. [10][14] 3. Induce Bronchoconstriction: Administer an intravenous or aerosolized dose of a bronchoconstrictor agent, such as histamine or methacholine, to induce a stable increase in Rrs. [14] 4. Administer Test Compound: Once bronchoconstriction is established, administer the test compound (e.g., (S)-enantiomer) intravenously or via nebulization. [9][10]Administer vehicle to a control group.

    • Monitor Reversal: Continuously record Rrs and Ers to measure the extent and duration of the reversal of bronchoconstriction.

    • Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at various doses of the test compound. Determine the dose that produces 50% of the maximal effect (ED50).

InVivo_Workflow A1 Anesthetize Guinea Pig & Cannulate Trachea A2 Establish Baseline Lung Function (FOT) A1->A2 A3 Induce Bronchoconstriction (e.g., Methacholine) A2->A3 A4 Administer Test Enantiomer or Vehicle Control A3->A4 A5 Continuously Monitor Lung Function (Rrs, Ers) A4->A5 A6 Data Analysis: Calculate % Inhibition & ED50 A5->A6

Caption: Workflow for in vivo bronchodilator testing.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the activity of the enantiomers. The following table illustrates a hypothetical but expected outcome based on the known pharmacology of β2-agonists, where one enantiomer is significantly more active.

ParameterReceptor Subtype(R)-2-amino-2-(3-chlorophenyl)ethanol(S)-2-amino-2-(3-chlorophenyl)ethanolIsoproterenol (Control)
Binding Affinity (Ki, nM) β1-Adrenergic550>10,000150
β2-Adrenergic254,50030
Functional Potency (EC50, nM) β2-Adrenergic (cAMP)508,00045
Functional Efficacy (% Emax) β2-Adrenergic (cAMP)95%15%100%
In Vivo Potency (ED50, µg/kg) Bronchodilation5>10002

This table contains hypothetical data for illustrative purposes.

Interpretation:

  • Stereoselectivity: The data clearly show high stereoselectivity. The (R)-enantiomer exhibits significantly higher affinity (lower Ki) and potency (lower EC50) for the β2-adrenergic receptor compared to the (S)-enantiomer.

  • Receptor Selectivity: The (R)-enantiomer also shows selectivity for the β2 receptor over the β1 receptor, which is a desirable trait for a bronchodilator to minimize potential cardiac side effects.

  • Efficacy: The (R)-enantiomer acts as a potent full or near-full agonist, while the (S)-enantiomer shows very weak partial agonist activity.

  • In Vivo Correlation: The in vivo data correlate well with the in vitro findings, confirming that the (R)-enantiomer is the active compound responsible for the bronchodilator effect.

Conclusion and Future Directions

This technical guide outlines the critical methodologies for characterizing the biological activity of the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol. The principles of stereoselective synthesis, receptor binding, functional activity, and in vivo efficacy form a cohesive framework for drug discovery and development. The expected results highlight a common theme in pharmacology: biological activity is often exquisitely dependent on stereochemistry. [11][15]The (S)-enantiomer, in this context, would likely be considered an isomeric ballast, contributing little to the desired therapeutic effect but potentially to the metabolic load or off-target interactions.

Therefore, the development of (S)-2-amino-2-(3-chlorophenyl)ethanol or its more active (R)-enantiomer as a therapeutic agent would necessitate an enantioselective approach. Future research should focus on optimizing the lead enantiomer for improved potency, selectivity, and pharmacokinetic properties, while also conducting comprehensive safety and toxicology studies. This rigorous, stereochemically-aware approach is fundamental to advancing novel chemical entities from the laboratory to the clinic.

References

  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 10.16966/2470-3176.120. [Link]

  • Bylund, D. B., & Snyder, S. H. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. Molecular Pharmacology, 12(4), 568-580. [Link]

  • Slideshare. (n.d.). Screening Models of Bronchodilator. [Link]

  • Dal Monte, M., Rochira, V., Sgrò, M., et al. (2008). Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists. Bioorganic & Medicinal Chemistry, 16(5), 2321-2333. [Link]

  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. PubMed. [Link]

  • Maguire, M. E., Wiklund, R. A., Anderson, H. J., & Gilman, A. G. (1976). Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site. Journal of Biological Chemistry, 251(5), 1221-1231. [Link]

  • Gavali, S., Gupta, A., Kumar, S., et al. (2023). A current review on animal models of anti-asthmatic drugs screening. Journal of Applied Pharmaceutical Science, 13(5), 001-011. [Link]

  • ResearchGate. (2017). A Novel in vivo System to Test Bronchodilators. [Link]

  • Tropon, F., & Nathanson, J. A. (1988). Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 94-101. [Link]

  • Mills, S. E., Ji, Y., & Spurlock, M. E. (2003). Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. Journal of Animal Science, 81(1), 124-131. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • De Lera, Á. R., & Rosales, A. (2003). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 68(24), 9514-9517. [Link]

  • Semantic Scholar. (1976). Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site. [Link]

  • Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 22(11), 1839. [Link]

  • Kolb, P., Rosenbaum, D. M., Irwin, J. J., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]

  • Zocher, M., Zhang, C., Kobilka, B. K., & Müller, C. E. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Journal of Medicinal Chemistry, 55(20), 8608-8619. [Link]

  • Zocher, M., Zhang, C., Kobilka, B. K., & Müller, C. E. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 3(11), 945-950. [Link]

  • Planas-Iglesias, J., Welz, S., & Gargiulo, S. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. International Journal of Molecular Sciences, 23(7), 3568. [Link]

  • Sultana, N., & Rashid, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]

  • PubChem. (n.d.). (S)-2-amino-2-(3-chlorophenyl)ethanol. [Link]

Sources

The Strategic Role of (S)-2-amino-2-(3-chlorophenyl)ethanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The three-dimensional arrangement of atoms within a molecule dictates its interaction with the chiral environment of the human body, influencing efficacy, safety, and metabolic stability. Chiral amines and amino alcohols, in particular, represent a privileged class of building blocks, forming the backbone of a vast array of therapeutic agents. This guide provides an in-depth technical exploration of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral intermediate of significant strategic importance. We will delve into its synthesis, stereochemical control, and its pivotal role as a synthon for complex bioactive molecules, with a particular focus on its potential applications in the development of targeted cancer therapies such as kinase inhibitors.

Physicochemical Properties and Structural Significance

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol characterized by a phenyl ring substituted with a chlorine atom at the meta-position. This substitution pattern is critical, as the electronic and lipophilic properties imparted by the halogen atom can significantly modulate the pharmacological profile of the final drug molecule.

PropertyValueReference
Chemical Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
CAS Number 663611-73-2
Appearance Solid
Chirality (S)-enantiomer

The presence of both a primary amine and a primary alcohol group provides two reactive handles for synthetic elaboration, making it a versatile intermediate. The stereochemistry at the C2 position is of paramount importance, as biological targets like enzymes and receptors are inherently chiral and will interact differently with each enantiomer.

Synthesis and Chiral Control: The Gateway to Enantiopurity

The generation of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol is a critical first step in its utilization for drug synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

cluster_0 Asymmetric Synthesis Workflow Glycine_Schiff_Base Glycine Schiff Base Ni(II) Complex Alkylation Alkylation with 3-chlorobenzyl halide Glycine_Schiff_Base->Alkylation 1. Base Chiral_Auxiliary Chiral Auxiliary (e.g., Proline-derived) Chiral_Auxiliary->Glycine_Schiff_Base Forms complex Diastereomeric_Complex Diastereomeric Ni(II) Complex Alkylation->Diastereomeric_Complex Diastereoselective alkylation Disassembly Acidic Disassembly Diastereomeric_Complex->Disassembly 2. H+ Disassembly->Chiral_Auxiliary Recycled Target_Molecule (S)-2-amino-2-(3-chlorophenyl)acetic acid (Precursor) Disassembly->Target_Molecule Reduction Reduction Target_Molecule->Reduction Final_Product (S)-2-amino-2-(3-chlorophenyl)ethanol Reduction->Final_Product

Caption: Asymmetric synthesis via a chiral auxiliary.

Exemplary Protocol: Asymmetric Synthesis of a Phenylglycine Precursor

This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids using nickel(II) complexes of glycine Schiff bases with a recyclable chiral auxiliary.[1]

  • Complex Formation: A chiral ligand, such as an (S)-proline-derived carboxamide, is reacted with a nickel(II) salt and glycine to form a planar chiral Ni(II) complex. This complex serves as a chiral glycine equivalent.

  • Diastereoselective Alkylation: The complex is deprotonated with a suitable base (e.g., potassium hydroxide in methanol) to form a nucleophilic enolate. Subsequent alkylation with 3-chlorobenzyl halide proceeds with high diastereoselectivity, directed by the chiral ligand.

  • Disassembly and Precursor Isolation: The resulting diastereomerically enriched nickel complex is disassembled by treatment with aqueous acid (e.g., 6N HCl). This step releases the chiral auxiliary (which can be recovered and recycled) and the desired (S)-2-amino-2-(3-chlorophenyl)acetic acid.

  • Reduction to the Amino Alcohol: The isolated amino acid is then reduced to the target amino alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF).

Chiral Resolution of Racemic 2-amino-2-(3-chlorophenyl)ethanol

Chiral resolution is a classical and industrially viable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.

Workflow for Chiral Resolution:

cluster_1 Chiral Resolution Workflow Racemic_Amine Racemic 2-amino-2- (3-chlorophenyl)ethanol Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., D-Tartaric Acid) Chiral_Acid->Salt_Formation Separation Fractional Crystallization Salt_Formation->Separation Salt_S Less Soluble Salt ((S)-Amine • D-Acid) Separation->Salt_S Solid Salt_R More Soluble Salt ((R)-Amine • D-Acid) Separation->Salt_R Mother Liquor Base_Treatment_S Basification Salt_S->Base_Treatment_S Base_Treatment_R Basification Salt_R->Base_Treatment_R Product_S (S)-2-amino-2-(3-chlorophenyl)ethanol Base_Treatment_S->Product_S Product_R (R)-2-amino-2-(3-chlorophenyl)ethanol Base_Treatment_R->Product_R

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Protocol: Chiral Resolution using D-Tartaric Acid

This protocol is based on well-established principles of diastereomeric salt resolution for chiral amines.[2][3]

  • Materials:

    • Racemic 2-amino-2-(3-chlorophenyl)ethanol

    • D-(-)-Tartaric acid

    • Methanol (or other suitable solvent)

    • Sodium hydroxide solution (e.g., 2M)

    • Dichloromethane (or other suitable extraction solvent)

    • Anhydrous sodium sulfate

  • Procedure:

    • Salt Formation: Dissolve 1.0 equivalent of racemic 2-amino-2-(3-chlorophenyl)ethanol in warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of D-(-)-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency and purity of the crystallization.[3]

    • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-D-tartrate salt.

    • Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine-D-tartrate salt.

    • Enantiomeric Purity Check: The enantiomeric purity of the crystallized salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC. If the desired purity is not achieved, one or more recrystallizations from fresh methanol can be performed.

    • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and dichloromethane. Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10), which will neutralize the tartaric acid and liberate the free amine.

    • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-amino-2-(3-chlorophenyl)ethanol.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The phenylethanolamine scaffold is a recurring motif in a multitude of biologically active molecules. The specific substitution pattern and stereochemistry of (S)-2-amino-2-(3-chlorophenyl)ethanol make it a particularly valuable intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology.

The Case for IGF-1R Inhibitors

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and apoptosis (programmed cell death).[4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers.[4][5] Consequently, IGF-1R has emerged as a high-priority target for the development of novel anticancer drugs.

While direct evidence linking (S)-2-amino-2-(3-chlorophenyl)ethanol to a specific, publicly disclosed IGF-1R inhibitor is not available, a closely related structural isomer, (S)-2-chloro-1-(3-chlorophenyl)ethanol , has been identified as a key intermediate in the synthesis of a leading candidate compound in an anticancer program targeting IGF-1R.[6] This provides a strong rationale for the utility of the (S)-3-chlorophenylethanolamine scaffold in this context. The amino group of our title compound serves as a critical anchor point for building out the complex heterocyclic systems often required for potent kinase inhibition.

Hypothesized Signaling Pathway and Point of Inhibition:

IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K Phosphorylates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor IGF-1R Inhibitor (Derived from Chiral Amino Alcohol) Inhibitor->IGF1R Blocks Kinase Activity

Caption: IGF-1R signaling pathway and inhibitor action.

Synthetic Utility

In the synthesis of a hypothetical kinase inhibitor, (S)-2-amino-2-(3-chlorophenyl)ethanol would serve as the chiral core. The primary amine can act as a nucleophile to be incorporated into a heterocyclic core (e.g., pyrimidine, quinoline, benzimidazole), which is common in kinase inhibitors.[4] The hydroxyl group can be used as a handle for further modification or may itself participate in hydrogen bonding interactions within the kinase active site. The 3-chlorophenyl group would likely be oriented to occupy a specific hydrophobic pocket in the target protein, contributing to binding affinity and selectivity.

Conclusion and Future Outlook

(S)-2-amino-2-(3-chlorophenyl)ethanol stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its defined stereochemistry and versatile functional groups make it an exemplary starting point for the construction of complex and highly specific therapeutic agents. While its direct application may often be proprietary, the strong evidence from structurally related intermediates in active oncology programs, particularly those targeting the IGF-1R pathway, underscores its significance. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of chiral synthons like (S)-2-amino-2-(3-chlorophenyl)ethanol will remain a critical enabler of innovation in drug discovery.

References

  • PubChem Compound Summary for CID 59694427, (S)-2-amino-2-(3-chlorophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Page. American Elements. [Link]

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Chiral resolution. Wikipedia. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.
  • Han, J., et al. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(15), 2728. [Link]

  • Resnicoff, M., et al. (1995). The insulin-like growth factor I receptor protects tumor cells from apoptosis in vivo.Cancer Research, 55(11), 2463-2469.
  • Wittman, M., et al. (2011). Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2394-2399. [Link]

  • METHOD OF DESIGNING AGONISTS AND ANTAGONISTS TO IGF RECEPTOR (1-462). European Publication Server. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 41-79. [Link]

  • Soloshonok, V. A., & Han, J. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(1), 163. [Link]

Sources

The Critical Intermediate: A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals. Their stereochemistry is often pivotal to therapeutic efficacy and safety. This guide provides an in-depth technical exploration of (S)-2-amino-2-(3-chlorophenyl)ethanol, a key chiral intermediate. We will delve into its significance, stereoselective synthesis methodologies, and its direct application in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the utilization of this critical building block.

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

Enantiomerically pure β-amino alcohols are indispensable building blocks in the pharmaceutical industry.[1][2] Their prevalence stems from their ability to impart specific three-dimensional orientations to drug molecules, which is crucial for selective interaction with biological targets. The synthesis of these chiral units with high enantiopurity is a significant challenge and an area of intense research.[2][3] Among these, (S)-2-amino-2-(3-chlorophenyl)ethanol stands out due to its role as a precursor to several important therapeutic agents. The presence of the chlorine atom on the phenyl ring can influence the molecule's electronic properties and lipophilicity, potentially modulating the biological activity and pharmacokinetic profile of the final drug product.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-2-amino-2-(3-chlorophenyl)ethanol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 663611-73-2[5][6][7]
Molecular Formula C₈H₁₀ClNO[5][6][7]
Molecular Weight 171.62 g/mol [7]
Appearance Typically a solid
Purity Commonly available at ≥97%[7]
Storage 2-8°C, protected from light

Characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol relies on a suite of analytical techniques to confirm its identity, purity, and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining enantioselectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure.

Stereoselective Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

The asymmetric synthesis of β-amino alcohols is a well-explored field, with several strategies available to achieve high enantioselectivity.[1][2][8] The most common and industrially scalable approach for producing (S)-2-amino-2-(3-chlorophenyl)ethanol involves the asymmetric reduction of a prochiral ketone precursor.

Precursor Synthesis: 2-Amino-3'-chloroacetophenone

The synthesis typically begins with 3'-chloroacetophenone.[9] This starting material can be converted to the corresponding α-amino ketone, 2-amino-3'-chloroacetophenone, through various methods, often involving an initial α-halogenation followed by amination.

Asymmetric Reduction: The Key to Chirality

The crucial step in the synthesis is the enantioselective reduction of the ketone functionality in 2-amino-3'-chloroacetophenone or a protected derivative. This transformation establishes the chiral center at the carbon bearing the hydroxyl group. Both biocatalytic and chemocatalytic methods have proven effective.

The use of whole-cell microorganisms or isolated enzymes (ketoreductases) offers a green and highly selective method for asymmetric ketone reduction.[10][11]

  • Mechanism of Action: Ketoreductases, often requiring a cofactor such as NADPH, stereoselectively deliver a hydride to the carbonyl carbon. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.

  • Causality in Experimental Choice: The choice of microorganism or enzyme is critical. Screening a library of ketoreductases is a common practice to identify a biocatalyst with high activity and enantioselectivity for the specific substrate. For instance, strains of Saccharomyces cerevisiae have been shown to stereoselectively reduce chloroacetophenones.[9][12][13]

Experimental Protocol: Biocatalytic Reduction of 2-Amino-3'-chloroacetophenone Hydrochloride

  • Culture Preparation: A suitable microorganism (e.g., a specific strain of Pichia or Saccharomyces) is cultured in an appropriate growth medium until a desired cell density is reached.

  • Bioreduction: The cells are harvested and resuspended in a buffer solution. The substrate, 2-amino-3'-chloroacetophenone hydrochloride, is added to the cell suspension. A co-substrate for cofactor regeneration (e.g., glucose) is also included.

  • Reaction Monitoring: The reaction is monitored by HPLC to track the conversion of the ketone to the amino alcohol and to determine the enantiomeric excess of the product.

  • Work-up and Isolation: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent, and the product is purified by crystallization or chromatography.

Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful chemical methods for the enantioselective reduction of ketones.

  • Mechanism of Action: These methods employ a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol.

  • Causality in Experimental Choice: The choice of catalyst system (metal precursor and chiral ligand) is paramount. Ligands such as those based on BINAP or chiral diamines have been used successfully in the asymmetric hydrogenation of α-amino ketones. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both conversion and enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: The chiral catalyst is prepared in situ by reacting a metal precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., a Ts-DPEN derivative) in an appropriate solvent.

  • Reaction Setup: The substrate, 2-amino-3'-chloroacetophenone, and a hydrogen source (e.g., formic acid/triethylamine azeotrope) are added to the catalyst solution under an inert atmosphere.

  • Reaction Progression: The reaction is heated and monitored by TLC or HPLC.

  • Isolation: Upon completion, the reaction mixture is worked up by removing the solvent and purifying the product, often through crystallization after acid-base extraction.

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Reduction cluster_product Final Intermediate 3_Chloroacetophenone 3_Chloroacetophenone alpha_Halogenation α-Halogenation 3_Chloroacetophenone->alpha_Halogenation Amination Amination alpha_Halogenation->Amination 2_Amino_3_chloroacetophenone 2-Amino-3'-chloroacetophenone Amination->2_Amino_3_chloroacetophenone Biocatalysis Biocatalysis (e.g., Ketoreductase) 2_Amino_3_chloroacetophenone->Biocatalysis Chemocatalysis Chemocatalysis (e.g., Asymmetric Hydrogenation) 2_Amino_3_chloroacetophenone->Chemocatalysis S_Product (S)-2-amino-2-(3-chlorophenyl)ethanol Biocatalysis->S_Product Chemocatalysis->S_Product

Caption: Synthetic workflow for (S)-2-amino-2-(3-chlorophenyl)ethanol.

Application in Pharmaceutical Synthesis: A Case Study

(S)-2-amino-2-(3-chlorophenyl)ethanol is a key intermediate in the synthesis of several pharmaceuticals. One notable example is its potential use in the synthesis of compounds structurally related to Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[14][15][16] While the exact commercial synthesis of Rotigotine may vary, the structural motif of a chiral amino alcohol is present in related compounds, highlighting the importance of intermediates like (S)-2-amino-2-(3-chlorophenyl)ethanol.

The synthesis of such complex molecules often involves the reaction of the chiral amino alcohol with another molecular fragment. The amino and hydroxyl groups of (S)-2-amino-2-(3-chlorophenyl)ethanol provide two reactive handles for further chemical transformations.[17]

Application_Workflow S_Intermediate (S)-2-amino-2-(3-chlorophenyl)ethanol Coupling_Reaction Coupling Reaction (e.g., N-alkylation, Etherification) S_Intermediate->Coupling_Reaction Reagent_B Coupling Partner (e.g., Electrophile) Reagent_B->Coupling_Reaction API Active Pharmaceutical Ingredient (e.g., Rotigotine Analogue) Coupling_Reaction->API

Caption: General application of the intermediate in API synthesis.

Conclusion and Future Perspectives

(S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable and versatile chiral intermediate in the pharmaceutical industry. The development of efficient and scalable stereoselective synthetic routes, particularly those employing biocatalysis and asymmetric hydrogenation, has made this building block more accessible for drug development programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like (S)-2-amino-2-(3-chlorophenyl)ethanol will undoubtedly increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the use of engineered enzymes and novel catalytic systems.

References

  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
  • Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes.
  • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid deriv
  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.
  • Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ElectronicsAndBooks.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • 2-Chloroacetophenone 97 2142-68-9. Sigma-Aldrich.
  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. AMERICAN ELEMENTS.
  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. 1stsci.com.
  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. LabSolu.
  • 3'-Chloroacetophenone. Chemsrc.
  • (R)-2-Amino-2-(3-chlorophenyl)ethanol. Sigma-Aldrich.
  • 2-Chloroacetophenone, 97%. SIGMA-ALDRICH.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH.
  • (R)-2-Amino-2-(2-chlorophenyl)ethanol. Smolecule.
  • 2-Amino-2-(4-chlorophenyl)ethanol. Benchchem.
  • A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Academic Scientific Journals.
  • Rotigotine. PubChem - NIH.
  • Neupro, INN-Rotigotine. European Medicines Agency (EMA).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of the amino and hydroxyl groups is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation. This document provides a detailed protocol for the synthesis of the (S)-enantiomer, leveraging the high selectivity and mild reaction conditions of biocatalysis.

Scientific Principles: The Power of Biocatalytic Asymmetric Reduction

The core of this synthetic protocol is the asymmetric reduction of a prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone, using a ketoreductase (KRED). KREDs are enzymes that exhibit remarkable stereoselectivity, enabling the production of a single enantiomer of the corresponding alcohol with high purity.[1][2][3][4] This enzymatic approach offers several advantages over traditional chemical methods, including:

  • High Enantioselectivity: KREDs can often achieve enantiomeric excess (e.e.) values exceeding 99%, eliminating the need for chiral resolution steps.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which preserves sensitive functional groups.

  • Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.[5]

The reduction reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). Due to the high cost of NADPH, a cofactor regeneration system is employed. In this protocol, glucose and glucose dehydrogenase (GDH) are used to continuously regenerate NADPH from its oxidized form (NADP+), allowing for the use of a catalytic amount of the expensive cofactor.

Experimental Workflow Diagram

SynthesisWorkflow Start 2-amino-1-(3-chlorophenyl)ethanone (Prochiral Ketone) Reaction Asymmetric Bioreduction Start->Reaction EnzymeSystem Ketoreductase (KRED) NADPH (catalytic) Glucose Dehydrogenase (GDH) Glucose EnzymeSystem->Reaction Workup Reaction Workup (e.g., Extraction) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product (S)-2-amino-2-(3-chlorophenyl)ethanol (Chiral Amino Alcohol) Purification->Product

Sources

Application Note: Biocatalytic Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol, a valuable chiral building block for the pharmaceutical industry. The methodology leverages the power of biocatalysis, offering a green and efficient alternative to traditional chemical synthesis. We present a primary pathway utilizing an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of a precursor ketone. Furthermore, we discuss alternative strategies employing ketoreductases (KREDs) and transaminases (ATAs). This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable, step-by-step protocols for synthesis, purification, and analysis.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs present in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these compounds is often critical for their pharmacological activity and safety profile. (S)-2-amino-2-(3-chlorophenyl)ethanol serves as a key intermediate in the synthesis of various therapeutic agents. Traditional chemical routes to such molecules often require complex multi-step syntheses, the use of expensive chiral auxiliaries, and may generate significant chemical waste.

Biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes to perform highly specific chemical transformations with exceptional enantio- and regioselectivity under mild reaction conditions.[1][2] Enzymes such as ketoreductases (KREDs), amine dehydrogenases (AmDHs), and transaminases (ATAs) are particularly well-suited for the production of chiral amines and alcohols.[3][4][5] This note focuses on an enzymatic approach to synthesize the (S)-enantiomer of 2-amino-2-(3-chlorophenyl)ethanol with high purity.

Rationale for Biocatalytic Approach Selection

The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol can be envisioned through two primary biocatalytic routes:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of 2-amino-1-(3-chlorophenyl)ethanone using a ketoreductase (KRED) that preferentially produces the (S)-alcohol. This requires a cofactor, typically NADPH or NADH, which must be regenerated in situ.[2]

  • Asymmetric Reductive Amination: This strategy employs an amine dehydrogenase (AmDH) or a transaminase (ATA) to convert a ketone precursor, 1-(3-chlorophenyl)-2-hydroxyethanone, directly into the chiral amino alcohol. The AmDH pathway uses ammonia as the amine source and a reduced cofactor, while the ATA pathway uses an amine donor like L-alanine or isopropylamine.[3][4]

For this application note, we will detail the Amine Dehydrogenase (AmDH) approach due to its high atom economy (using ammonia as the amine source) and the availability of well-documented, engineered enzymes with broad substrate scopes. This method provides a direct and efficient route to the target molecule.

Overall Experimental Workflow

The process begins with the expression of the engineered amine dehydrogenase in a suitable host, such as E. coli. The whole-cell biocatalyst is then used in a preparative-scale reaction for the asymmetric synthesis. Following the biotransformation, the product is isolated and purified using ion-exchange chromatography. Finally, the enantiomeric excess and purity of the final product are determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Biocatalytic Synthesis cluster_purification Downstream Processing cluster_analysis Quality Control a Gene Expression (Engineered AmDH in E. coli) b Cell Culture & Harvesting a->b c Whole-Cell Biotransformation b->c d Reaction Monitoring (HPLC) c->d e Cell Lysis & Centrifugation d->e f Ion-Exchange Chromatography e->f g Product Isolation f->g h Chiral HPLC Analysis (ee determination) g->h i Characterization (NMR, MS) h->i

Caption: Overall workflow for the biocatalytic synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Detailed Protocols

Protocol 1: Biocatalyst Preparation (Engineered AmDH in E. coli)

This protocol is adapted from established methods for expressing amine dehydrogenases.[3][6]

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the gene for an engineered (S)-selective amine dehydrogenase.

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 20°C for 16-20 hours with shaking at 220 rpm.

  • Harvesting: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.

  • Cell Washing: Discard the supernatant and wash the cell pellet once with a phosphate buffer (50 mM, pH 7.4).

  • Storage: The wet cell pellet can be used immediately or stored at -80°C until needed.

Protocol 2: Preparative-Scale Biocatalytic Synthesis

This protocol outlines the whole-cell biotransformation for producing the target amino alcohol.[3][6]

Reaction Components:

ComponentConcentration/AmountPurpose
Wet E. coli cells0.1 g/mLBiocatalyst
1-(3-chlorophenyl)-2-hydroxyethanone100 mMSubstrate
NH₄Cl/NH₃·H₂O buffer1 M, pH 8.5Amine Source & Buffer
NAD⁺1 mMCofactor
Glucose150 mMReductant for Cofactor Regeneration
Glucose Dehydrogenase (GDH) CFE2 mg/mLCofactor Regeneration Enzyme
Lysozyme1 mg/mLCell Permeabilization
DNase I6 U/mLReduces viscosity from cell lysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the NH₄Cl/NH₃·H₂O buffer, NAD⁺, glucose, and GDH cell-free extract.

  • Cell Suspension: Add the wet cell pellet to the reaction mixture and stir until a homogenous suspension is formed.

  • Permeabilization: Add lysozyme and DNase I to the cell suspension and stir for 30 minutes at room temperature.

  • Substrate Addition: Dissolve the substrate, 1-(3-chlorophenyl)-2-hydroxyethanone, in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at 30°C with shaking at 220 rpm for 24 hours.

  • Monitoring: Periodically take samples (e.g., at 2, 4, 8, 12, and 24 hours), quench the reaction by adding an equal volume of acetonitrile, centrifuge to remove cell debris, and analyze the supernatant by HPLC to monitor substrate conversion.

Reaction_Scheme cluster_cofactor Cofactor Regeneration sub 1-(3-chlorophenyl)-2-hydroxyethanone prod (S)-2-amino-2-(3-chlorophenyl)ethanol sub->prod Amine Dehydrogenase (AmDH) NH₃, NADH nad NAD⁺ nadh NADH nad->nadh GDH glucose Glucose gluconolactone Gluconolactone

Caption: Biocatalytic reductive amination of 1-(3-chlorophenyl)-2-hydroxyethanone.

Protocol 3: Product Purification

This protocol uses ion-exchange chromatography to purify the basic amino alcohol product from the reaction mixture.[3][6]

  • Reaction Quenching: After the reaction is complete (as determined by HPLC), terminate the reaction by boiling the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes to remove cell debris and precipitated proteins.

  • Acidification: Collect the supernatant and adjust the pH to approximately 2.0 with 1 M HCl.

  • Column Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex® 50WX8). Wash the column sequentially with deionized water and 5% (w/v) H₂SO₄.

  • Loading: Load the acidified supernatant onto the prepared column at a slow flow rate.

  • Washing: Wash the column with deionized water until the pH of the eluate is neutral (pH ~7.0). This removes unreacted substrate, glucose, and other neutral or acidic components.

  • Elution: Elute the bound product from the column using a 9% (w/v) solution of NH₄OH.

  • Product Isolation: Collect the basic fractions containing the product and remove the solvent by rotary evaporation under reduced pressure to obtain the purified (S)-2-amino-2-(3-chlorophenyl)ethanol.

Protocol 4: Analytical Method for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the final product is a critical quality attribute. Chiral HPLC is the most common method for this analysis.[7][8]

Method A: Direct Chiral HPLC

  • Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or a similar column.[9]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small amount of the purified product in the mobile phase. Inject onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Method B: HPLC after Derivatization with Marfey's Reagent

If direct separation is challenging, derivatization can be employed to form diastereomers that are separable on a standard achiral column.[3]

  • Derivatization:

    • Dissolve ~1 mg of the amino alcohol product in 100 µL of water.

    • Add 80 µL of 1 M NaHCO₃.

    • Add 30 µL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (14 mM).

    • Heat the mixture at 80°C for 10 minutes.

    • Cool the mixture and add 20 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV at 340 nm.

    • Analysis: The two diastereomers will have different retention times, allowing for quantification.

Expected Results and Data Summary

The described amine dehydrogenase-based protocol is expected to yield (S)-2-amino-2-(3-chlorophenyl)ethanol with high conversion and excellent enantioselectivity.

ParameterExpected ValueNotes
Substrate Conversion >95%Monitored by achiral HPLC.
Enantiomeric Excess (ee) >99%Determined by chiral HPLC.
Isolated Yield 70-85%Dependent on purification efficiency.
Chemical Purity >98%Assessed by HPLC and NMR.

Conclusion

This application note details a robust and efficient biocatalytic method for the synthesis of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol. The use of an engineered amine dehydrogenase in a whole-cell system provides a scalable and environmentally benign process. The provided protocols for synthesis, purification, and analysis serve as a comprehensive guide for researchers in academia and industry, facilitating the adoption of biocatalysis for the production of high-value chiral intermediates.

References

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. (2022). SciSpace. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers Media S.A. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). National Institutes of Health. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry. Available at: [Link]

  • Chiral HPLC Separations. (N.D.). Phenomenex. Available at: [Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (N.D.). National Institutes of Health. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). MDPI. Available at: [Link]

  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2024). National Institutes of Health. Available at: [Link]

  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. (2017). ResearchGate. Available at: [Link]

  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (2017). ResearchGate. Available at: [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. Available at: [Link]

  • Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. (2021). ResearchGate. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012). National Institutes of Health. Available at: [Link]

  • Protein engineering of amine transaminases. (2022). Frontiers Media S.A. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2021). Chromatography Today. Available at: [Link]

Sources

Application Note: Enantioselective Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol, a critical chiral intermediate in pharmaceutical synthesis. The stereochemical purity of this compound is paramount, as different enantiomers can possess varied pharmacological and toxicological profiles. This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the (S) and (R) enantiomers. The method described herein is suitable for quality control, stability testing, and research and development applications within the pharmaceutical industry.

Introduction

(S)-2-amino-2-(3-chlorophenyl)ethanol is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The specific spatial arrangement of its functional groups dictates its interaction with biological targets. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers.[1]

The selection of an appropriate CSP and mobile phase is the most critical factor for successful chiral separations.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amino alcohols.[3] The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. This note provides a comprehensive, step-by-step protocol for the analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol, grounded in established principles of chiral chromatography.

Chemical Properties of (S)-2-amino-2-(3-chlorophenyl)ethanol

A foundational understanding of the analyte's physicochemical properties is essential for rational method development.

PropertyValueSource
Molecular FormulaC8H10ClNO[4]
Molecular Weight171.62 g/mol [5]
AppearanceSolid
Storage2-8°C, protect from light

This data informs sample handling, storage, and solvent selection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II Quaternary System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Columns such as those based on amylose or cellulose derivatives are excellent starting points.[6]

  • Reagents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Reference Standards: (S)-2-amino-2-(3-chlorophenyl)ethanol and racemic 2-amino-2-(3-chlorophenyl)ethanol.

Chromatographic Conditions

The following conditions have been optimized for the baseline separation of the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol.

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven broad selectivity for chiral amines and amino alcohols.[6]
Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions for analytical HPLC, providing good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)Normal phase mode is effective for polysaccharide CSPs. IPA acts as the polar modifier, and DEA is a basic additive to improve peak shape and reduce tailing of the basic amine analyte.[7][8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 25°CTemperature can influence selectivity; maintaining a constant temperature ensures reproducibility.[9]
Detection UV at 220 nmThe phenyl group provides UV absorbance. 220 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLA standard injection volume to avoid column overloading.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (S)-2-amino-2-(3-chlorophenyl)ethanol reference standard and dissolve it in 10 mL of the mobile phase.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic 2-amino-2-(3-chlorophenyl)ethanol in the mobile phase. This is crucial for confirming the elution order and resolution of the enantiomers.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing (S)-2-amino-2-(3-chlorophenyl)ethanol in the mobile phase to achieve a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow and Method Logic

The successful implementation of this chiral HPLC method follows a logical progression from system preparation to data analysis.

HPLC_Workflow A System Preparation B Mobile Phase Preparation (Hexane/IPA/DEA) A->B 1. C Column Equilibration B->C 2. E Sequence Setup C->E 3. D Sample/Standard Preparation D->E 4. F Injection of Racemic Standard E->F 5. System Suitability G Injection of (S)-Enantiomer Standard F->G 6. Peak Identification H Injection of Sample G->H 7. Analysis I Data Acquisition H->I 8. J Peak Integration & Identification I->J 9. K Enantiomeric Purity Calculation J->K 10. L Reporting K->L 11.

Caption: Chiral HPLC Analysis Workflow.

Method Validation and System Suitability

To ensure the reliability of the results, the following system suitability parameters should be monitored during analysis.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5 between enantiomersEnsures baseline separation for accurate quantification.[10]
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peakConfirms good peak shape, free from excessive tailing.
Theoretical Plates (N) ≥ 2000 for the (S)-enantiomer peakIndicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates system precision.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the enantioselective analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol. By employing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, baseline separation of the enantiomers is achieved, enabling accurate determination of enantiomeric purity. This method is directly applicable to quality control and research environments within the pharmaceutical industry, ensuring the stereochemical integrity of this vital chiral intermediate.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available from: [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. Available from: [Link]

  • Yu, J., & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59694427, (S)-2-amino-2-(3-chlorophenyl)ethanol. Available from: [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102-105. Available from: [Link]

  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Khan, K. M., et al. (2015). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 5(4), 249-254. Available from: [Link]

  • Lee, J. E., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Molecules. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available from: [Link]

  • Semantic Scholar. Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Available from: [Link]

  • Metabolites. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI. Available from: [Link]

  • ResearchGate. Enantioselective Separations Based on High-performance Liquid Chromatography. Available from: [Link]

  • Analytical Chemistry. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. Available from: [Link]

Sources

Application Note: Enantioselective Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust protocol for the enantioselective analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical development. Due to the inherent challenges in analyzing polar, chiral amines by gas chromatography—namely poor peak shape and insufficient separation on achiral columns—this guide emphasizes a proven derivatization strategy followed by analysis on a chiral stationary phase. The methodology detailed herein provides the necessary framework for researchers and drug development professionals to achieve accurate, reproducible quantification of enantiomeric purity, a critical quality attribute for chiral drug substances.

Introduction: The Imperative for Chiral Purity

(S)-2-amino-2-(3-chlorophenyl)ethanol is a key chiral building block in the synthesis of various biologically active molecules.[1] The stereochemistry of such intermediates is often crucial, as different enantiomers of a final drug compound can exhibit widely varying pharmacological and toxicological profiles. Consequently, the ability to accurately determine the enantiomeric excess (e.e.) is a non-negotiable aspect of process development and quality control in the pharmaceutical industry.

Gas chromatography offers high resolution, sensitivity, and speed, making it an ideal technique for this purpose.[2] However, the direct analysis of polar amino alcohols like the target analyte is problematic. The primary amino and hydroxyl groups lead to strong interactions with the stationary phase, resulting in peak tailing and poor chromatographic performance.[3] To overcome these issues, a two-pronged strategy is employed:

  • Achiral Derivatization: Both the amino and hydroxyl groups are chemically modified to create a less polar, more volatile, and thermally stable derivative. This process significantly improves chromatographic behavior.[3][4]

  • Chiral Stationary Phase (CSP): The derivatized analyte is then separated on a GC column containing a chiral selector, which enables the differential interaction and, therefore, the separation of the two enantiomers.[5][6]

This note will detail the derivatization of (S)-2-amino-2-(3-chlorophenyl)ethanol with trifluoroacetic anhydride (TFAA) and subsequent analysis on a cyclodextrin-based chiral GC column.

Experimental Workflow & Causality

The analytical process is a sequence of carefully considered steps, each designed to ensure the integrity of the final result. The causality behind each choice is as critical as the step itself.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analyte Solution (S)-2-amino-2-(3-chlorophenyl)ethanol Reaction Derivatization Reaction (60°C, 20 min) Sample->Reaction Solvent Aprotic Solvent (e.g., Ethyl Acetate) Solvent->Reaction Deriv Derivatizing Agent (Trifluoroacetic Anhydride - TFAA) Deriv->Reaction Product Derivatized Analyte (N,O-bis(trifluoroacetyl) derivative) Reaction->Product Injection GC Injection Product->Injection Separation Chiral Separation (Cyclodextrin CSP) Injection->Separation Detection FID Detection Separation->Detection Data Chromatogram Generation Detection->Data Integration Peak Integration Data->Integration Calculation Enantiomeric Excess (% e.e.) Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow from sample preparation to final report.

Reagents and Materials
Item Specification Supplier Example
(S)-2-amino-2-(3-chlorophenyl)ethanol≥97% PuritySigma-Aldrich, BLDpharm[7]
Racemic Standard2-amino-2-(3-chlorophenyl)ethanolCommercially available
Trifluoroacetic Anhydride (TFAA)≥99% Purity, Derivatization GradeSigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.8%Fisher Scientific
Chiral GC Columne.g., CHIRALDEX® G-TA (Trifluoroacetyl Gamma-Cyclodextrin)Astec (Sigma-Aldrich)[8]
GC InstrumentAgilent 8890 or equivalent with FIDAgilent Technologies
Protocol 1: Sample Derivatization

Rationale: Derivatization is essential to block the polar N-H and O-H bonds. Trifluoroacetic anhydride (TFAA) is an excellent choice because it reacts efficiently with both amines and alcohols to form stable, volatile trifluoroacetyl derivatives.[3][5][9] The resulting fluorinated groups also enhance sensitivity for Electron Capture Detectors (ECD), though a Flame Ionization Detector (FID) is sufficient and more universal for this application.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the (S)-2-amino-2-(3-chlorophenyl)ethanol standard or sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1.0 mL of anhydrous ethyl acetate to the vial and vortex briefly to dissolve the sample. Anhydrous solvent is critical to prevent hydrolysis of the TFAA reagent.

  • Reagent Addition: Add 100 µL of TFAA to the vial. This provides a significant molar excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 60°C for 20 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool completely to room temperature before proceeding to GC analysis.

  • Racemic Standard: Prepare a separate vial containing the racemic standard using the same procedure. This is crucial for confirming peak identification and separation performance.

G cluster_reactants Reactants cluster_product Product Analyte <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=59694427&t=l'/>td>tr><tr><tdborder='0'>(S)-2-amino-2-(3-chlorophenyl)ethanoltd>tr>table>> Derivative N,O-bis(trifluoroacetyl) derivative (Volatile, Thermally Stable) Analyte->Derivative + 2x TFAA (Ethyl Acetate, 60°C) TFAA <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9448&t=l'/>td>tr><tr><tdborder='0'>Trifluoroacetic Anhydride (TFAA)td>tr>table>> TFAA->Derivative

Caption: Derivatization reaction of the analyte with TFAA.

Protocol 2: Gas Chromatography Method

Rationale: The choice of a chiral stationary phase is the most critical factor for separating the enantiomers.[10] Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including derivatized amines and alcohols.[11] A trifluoroacetyl-derivatized cyclodextrin, such as CHIRALDEX® G-TA, is specifically designed to interact with trifluoroacetylated analytes, often leading to excellent enantioselectivity. The temperature program is optimized to ensure sufficient separation (resolution) within a reasonable analysis time.

Parameter Setting Justification
Column CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm filmTrifluoroacetylated cyclodextrin CSP provides chiral recognition for TFAA-derivatized analytes.[8]
Inlet Split/Splitless, 250°CHigh temperature ensures rapid volatilization of the derivatized analyte.
Split Ratio 50:1Prevents column overloading while ensuring a sharp injection band.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minProvides efficient mass transfer and optimal column performance.
Oven Program 100°C (hold 1 min), ramp at 5°C/min to 180°C, hold 5 minInitial hold ensures focusing on the column head. The ramp provides the thermal energy needed for elution while maintaining resolution between the enantiomers.
Detector FID, 280°CRobust, universal detector for organic compounds. High temperature prevents condensation.
Injection Vol. 1 µLStandard volume for capillary GC.

Data Analysis & Expected Results

Upon injection, the derivatized racemic standard should resolve into two distinct, well-separated peaks. The (S)-enantiomer sample should ideally show a single, sharp peak corresponding to one of the peaks in the racemic chromatogram.

3.1. Peak Identification

Inject the derivatized (S)-enantiomer standard first. The peak that appears will be identified as the (S)-enantiomer. The other peak in the racemic mixture chromatogram will, therefore, be the (R)-enantiomer.

3.2. System Suitability

Before analyzing samples, the performance of the chromatographic system must be verified using the derivatized racemic standard.

Parameter Acceptance Criterion Purpose
Resolution (Rs) ≥ 1.5Ensures baseline or near-baseline separation of the two enantiomer peaks, which is critical for accurate integration.
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak shape, indicating minimal undesirable interactions within the GC system.
Area % of Racemate 48.0% - 52.0% for each peakVerifies that the derivatization and detection processes do not exhibit enantiomeric bias.

3.3. Calculation of Enantiomeric Excess (% e.e.)

The enantiomeric excess is a measure of the purity of the chiral sample. It is calculated from the integrated peak areas of the two enantiomers in the sample chromatogram.

% e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Where:

  • Area_major is the integrated peak area of the predominant enantiomer ((S)-enantiomer in this case).

  • Area_minor is the integrated peak area of the impurity enantiomer ((R)-enantiomer).

For a sample of pure (S)-2-amino-2-(3-chlorophenyl)ethanol, the expected result would be a % e.e. approaching 100%.

Trustworthiness and Method Validation

This protocol is designed as a self-validating system. The initial analysis of the racemic standard serves multiple purposes:

  • Confirms Method Viability: Successful separation of the racemate proves the column and conditions are suitable.

  • Provides Peak Identification: Allows for unambiguous assignment of the (S) and (R) peaks.

  • Establishes System Suitability: The resolution and peak shape data provide a baseline for system performance.

Any deviation from the expected racemic separation (e.g., poor resolution, peak tailing) immediately indicates a problem with the column, derivatization reaction, or GC system parameters, preventing the generation of unreliable sample data.

Conclusion

The combination of chemical derivatization with trifluoroacetic anhydride and separation on a cyclodextrin-based chiral stationary phase provides a reliable and robust method for the enantioselective analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol by gas chromatography. This application note provides the foundational protocol and scientific rationale necessary for researchers to implement this critical analysis, ensuring the stereochemical integrity of pharmaceutical intermediates and contributing to the development of safe and effective medicines.

References

  • Caira, M. R., & de Villiers, M. M. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Li, Y. M., & Lee, H. K. (2003). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 992(1-2), 143-152. [Link]

  • Thongpanchang, T., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Trends in Analytical Chemistry, 20(11-12), 647-661. [Link]

  • Kimaru, I., et al. (2011). Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. Wiley Analytical Science. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Sidisky, L. M., & Storm, D. R. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • Aguedo, M., et al. (2003). Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation - Application to enzymatic reactions. Journal of Chromatography A, 994(1-2), 87-95. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(9), 2155-2194. [Link]

  • Abe, I., et al. (1996). Rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. Journal of Chromatography A, 722(1-2), 221-227. [Link]

  • Junge, M., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(6), 465-472. [Link]

  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

  • Zampolli, M., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 949. [Link]

  • Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1679, 463305. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Agilent. [Link]

Sources

Application Note: Spectroscopic Characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. Chiral 1,2-amino alcohols are crucial building blocks for enantiomerically pure drugs and natural products.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug development and asymmetric synthesis. This application note details field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We emphasize the causality behind experimental choices to provide researchers with a robust framework for analysis, ensuring data integrity and reproducibility.

Introduction and Scientific Context

(S)-2-amino-2-(3-chlorophenyl)ethanol belongs to the class of chiral amino alcohols, which are pivotal structural motifs in a vast array of biologically active compounds.[1][2] The precise stereochemistry and functional group arrangement are directly linked to their pharmacological activity. Therefore, unambiguous characterization is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide moves beyond a simple listing of data. It is designed to function as a self-validating system of protocols and interpretation, explaining why specific solvents are chosen, how sample preparation impacts spectral quality, and what structural features give rise to specific spectroscopic signals. By integrating Nuclear Magnetic Resonance (NMR) for detailed structural mapping and Infrared (IR) spectroscopy for functional group identification, we present a holistic analytical workflow.

Molecular Structure

The structural integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol is confirmed by elucidating the connectivity and chemical environment of each atom. The key features include a primary amine, a primary alcohol, a stereocenter at the Cα position, and a meta-substituted chlorophenyl ring.

Caption: Molecular structure of (S)-2-amino-2-(3-chlorophenyl)ethanol with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For molecules like (S)-2-amino-2-(3-chlorophenyl)ethanol, which contain exchangeable protons (-NH₂ and -OH), the choice of solvent is critical.

Expertise & Experience: Solvent Selection While Chloroform-d (CDCl₃) is common, its ability to form hydrogen bonds can lead to broad, shifted, or even unobserved signals for N-H and O-H protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it slows the rate of proton exchange, allowing for the clear observation and coupling of these protons.[1][3] This protocol utilizes DMSO-d₆.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality, reproducible spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Transfer to NMR tube prep1->prep2 prep3 3. Add ~0.7 mL DMSO-d6 prep2->prep3 prep4 4. Cap and vortex to dissolve prep3->prep4 acq1 Load sample into spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim acq3 Acquire 1H Spectrum (16-32 scans) acq2->acq3 acq4 Acquire 13C{1H} Spectrum (1024+ scans) acq2->acq4 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to solvent peak (DMSO @ 2.50 ppm) proc2->proc3 proc4 Integrate (1H), Pick Peaks (13C) proc3->proc4 FTIR_ATR_Workflow start Start step1 1. Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 2. Acquire Background Spectrum (of empty crystal) step1->step2 step3 3. Place Small Amount of Solid Sample on Crystal step2->step3 step4 4. Apply Pressure with Anvil (ensure good contact) step3->step4 step5 5. Acquire Sample Spectrum (4000-400 cm-1) step4->step5 step6 6. Clean Crystal Post-Analysis step5->step6 end End step6->end

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the ATR method.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of all key functional groups in (S)-2-amino-2-(3-chlorophenyl)ethanol.

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3200O-H StretchStrong, BroadAlcohol (-OH)
3350 - 3250N-H StretchMedium (two bands)Primary Amine (-NH₂)
3100 - 3000C-H StretchMediumAromatic C-H
2950 - 2850C-H StretchMediumAliphatic C-H
1620 - 1580N-H Bend (Scissoring)Medium-StrongPrimary Amine (-NH₂)
1600, 1475C=C StretchMedium-StrongAromatic Ring
~ 1050C-O StretchStrongPrimary Alcohol
800 - 600C-Cl StretchStrongAryl Halide
880, 780, 690C-H Out-of-Plane BendStrongmeta-Disubstituted Benzene

Analysis of Key Bands:

  • The very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol. [4]* Overlapping this broad band are two sharper peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine, confirming its presence. [5]* The strong band at ~1050 cm⁻¹ is a definitive indicator of the C-O single bond stretch of the primary alcohol. [4]* The combination of strong bands in the "fingerprint region" below 900 cm⁻¹ confirms the meta-substitution pattern on the aromatic ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous structural confirmation of (S)-2-amino-2-(3-chlorophenyl)ethanol. NMR spectroscopy elucidates the precise atomic connectivity and chemical environments, while FT-IR serves as a rapid and reliable method for verifying the presence of all key functional groups. The protocols and interpretive frameworks detailed in this application note offer a robust methodology for researchers and scientists engaged in the synthesis, quality control, and application of this important chiral building block.

References

  • Benchchem. A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol.
  • University of Colorado Boulder. Sample preparation for FT-IR.
  • PubChem. 2-Amino-2-phenylethan-1-ol. National Institutes of Health.
  • Drawell. Sample Preparation for FTIR Analysis.
  • The Royal Society of Chemistry. Supporting information for various chiral alcohols.
  • ChemicalBook. 2-AMino-2-(3-chlorophenyl)ethan-1-ol(663611-73-2) 1H NMR spectrum.
  • 1st Scientific. (S)-2-Amino-2-(3-chlorophenyl)ethanol.
  • PubMed Central. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. National Institutes of Health.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • PubMed Central. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health.
  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • SpectraBase. (1R,2S)-2-Amino-1,2-diphenylethanol - Optional[FTIR] - Spectrum.
  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol.
  • The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides.
  • BLDpharm. 2-Amino-2-(3-chlorophenyl)ethanol.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Jasco Inc. Sampling Techniques for FTIR Spectroscopy.
  • RSC Publishing. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy.
  • Achemica. (S)-2-Amino-2-(3-chlorophenyl)ethanol.
  • PubChem. (S)-2-amino-2-(3-chlorophenyl)ethanol. National Institutes of Health.
  • Sigma-Aldrich. (R)-2-Amino-2-(3-chlorophenyl)ethanol.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Journal of the Brazilian Chemical Society. Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica.
  • US EPA. Ethanol, 2-[(2-chlorophenyl)amino]-.
  • PubChem. (S)-2-Amino-2-(3-fluorophenyl)ethanol. National Institutes of Health.
  • ChemBK. (2R)-2-amino-2-phenylethanol.
  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[2][6]hiazin- (3H)-one and glycine) and their complexes. Available at:

  • PubMed. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. National Institutes of Health.
  • SpectraBase. 1-(3-Chlorophenyl)ethanol.
  • AIR Unimi. NMR SPECTRA OF CHAPTER 1.
  • ResearchGate. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.

Sources

Topic: Derivative Synthesis from (S)-2-amino-2-(3-chlorophenyl)ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. (S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable chiral building block, presenting multiple points for chemical modification to generate a diverse library of novel compounds. The stereospecificity of the secondary alcohol and the primary amine at the chiral center is of paramount importance, as biological systems are inherently chiral, and enantiomers of a drug can exhibit significantly different pharmacological activities, efficacies, and safety profiles.[1][2][3] Regulatory bodies like the U.S. FDA and the European Medicines Agency have stringent guidelines regarding the development of chiral drugs, strongly favoring single-enantiomer products to ensure safety and efficacy.[3][4]

This application note provides a detailed guide for the synthesis of a focused library of derivatives from this scaffold and outlines a strategic biological screening cascade to identify compounds with potential therapeutic value. We will explore three robust synthetic strategies: N-acylation and reductive amination to modify the primary amine, and a Suzuki-Miyaura coupling to functionalize the 3-chlorophenyl ring. Subsequently, a two-tiered biological screening protocol is presented, commencing with a general cytotoxicity assay to establish a therapeutic window, followed by a target-specific G-protein coupled receptor (GPCR) binding assay, a common target class for a significant portion of approved drugs.[5][6]

Part 1: Synthetic Protocols for Derivative Library Generation

The derivatization strategy is designed to explore the structure-activity relationship (SAR) by systematically modifying three key regions of the parent molecule: the amine, the aromatic ring, and the hydroxyl group (though not explicitly detailed here, it remains a viable point for future modification, e.g., through etherification or esterification).

Protocol: N-Acylation of the Primary Amine

Rationale: The introduction of an amide linkage is a cornerstone of medicinal chemistry.[7] This modification can introduce hydrogen bond donors and acceptors, modulate lipophilicity, and introduce vectors that can interact with specific residues in a target's binding pocket. We will utilize a standard amide coupling protocol with a carboxylic acid and a coupling reagent, which is generally applicable to a wide range of substrates.[8][9]

Experimental Protocol: General Procedure for Amide Coupling

  • Preparation: To a solution of (S)-2-amino-2-(3-chlorophenyl)ethanol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add the desired carboxylic acid (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Carboxylic Acid Example Coupling Reagent Solvent Typical Yield
Benzoic AcidEDC/HOBtDMF85-95%
4-Methoxybenzoic AcidEDC/HOBtDCM80-90%
Cyclohexanecarboxylic AcidHATU/DIPEADMF88-97%
Thiophene-2-carboxylic AcidEDC/HOBtDCM/DMF75-85%
Protocol: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a highly efficient method for forming C-N bonds, converting the primary amine into a secondary amine with a wide variety of substituents.[10][11] This allows for the introduction of diverse alkyl and aryl groups, which can probe hydrophobic pockets and establish different steric interactions within a binding site. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and tolerance of a wide range of functional groups.[11][12]

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: In a round-bottom flask, dissolve (S)-2-amino-2-(3-chlorophenyl)ethanol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Imine Formation: Add acetic acid (0.1 eq.) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Aldehyde/Ketone Example Reducing Agent Solvent Typical Yield
BenzaldehydeNaBH(OAc)₃DCE80-90%
4-PyridinecarboxaldehydeNaBH(OAc)₃THF75-85%
AcetoneNaBH(OAc)₃DCE70-80%
CyclopentanoneNaBH₃CNMeOH75-85%
Protocol: Aryl Ring Modification via Suzuki-Miyaura Coupling

Rationale: The presence of a chloro-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This reaction allows for the formation of a C-C bond, enabling the introduction of a wide array of aryl and heteroaryl groups, which can significantly alter the electronic properties and steric profile of the molecule.[15][16]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: The amine and alcohol functionalities should be protected prior to this reaction (e.g., as Boc-carbamate and TBDMS-ether, respectively) to prevent side reactions.

  • Preparation: To a degassed mixture of the protected (S)-2-amino-2-(3-chlorophenyl)ethanol (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent system like 1,4-dioxane/water (4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection: The protecting groups are then removed under standard conditions (e.g., TFA or HCl for Boc, TBAF for TBDMS) to yield the final derivative.

Boronic Acid Example Palladium Catalyst Base Typical Yield (after deprotection)
Phenylboronic acidPd(PPh₃)₄K₂CO₃70-80%
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃75-85%
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄65-75%
2-Naphthylboronic acidPd(PPh₃)₄K₂CO₃70-80%

Diagram of Synthetic Workflow

G cluster_synthesis Synthetic Workflow cluster_n_acylation N-Acylation cluster_n_alkylation Reductive Amination cluster_suzuki Suzuki Coupling start (S)-2-amino-2- (3-chlorophenyl)ethanol reagent_acyl R-COOH, EDC/HOBt start->reagent_acyl 1.1 reagent_alkyl R1R2C=O, NaBH(OAc)₃ start->reagent_alkyl 1.2 protect Protection (Boc, TBDMS) start->protect 1.3a prod_amide N-Acyl Derivative reagent_acyl->prod_amide library Derivative Library prod_amide->library prod_amine N-Alkyl Derivative reagent_alkyl->prod_amine prod_amine->library reagent_suzuki Ar-B(OH)₂, Pd Catalyst protect->reagent_suzuki 1.3b deprotect Deprotection reagent_suzuki->deprotect prod_suzuki Biaryl Derivative deprotect->prod_suzuki prod_suzuki->library

Caption: Synthetic routes from the starting scaffold to a diverse derivative library.

Part 2: Biological Screening Cascade

A tiered approach to screening is efficient, beginning with a broad assessment of cytotoxicity to eliminate non-viable candidates, followed by more complex, target-oriented assays.

Primary Screen: In Vitro Cytotoxicity (MTT Assay)

Rationale: Before assessing for specific biological activity, it is crucial to determine the concentration range at which the synthesized derivatives exhibit cytotoxicity. This establishes a therapeutic index and ensures that any observed activity in subsequent assays is not a result of cell death. The MTT assay is a reliable, colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[17][18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Derivative ID Structure Modification Hypothetical IC₅₀ (µM)
DERIV-001N-benzoyl> 100
DERIV-002N-benzyl85.2
DERIV-0034'-phenyl (from Suzuki)45.6
DERIV-004N-cyclohexylcarbonyl> 100
Secondary Screen: GPCR Radioligand Binding Assay

Rationale: G-protein coupled receptors are a major class of drug targets.[19][20] A radioligand binding assay is a gold-standard method to determine if a compound directly interacts with a receptor.[5] This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) at its K_d concentration.

    • Serial dilutions of the test compounds (non-cytotoxic concentrations determined from the MTT assay).

    • Cell membranes (20-50 µg of protein per well).

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the binding affinity constant (K_i) using the Cheng-Prusoff equation.

Derivative ID Hypothetical IC₅₀ (nM) Calculated K_i (nM)
DERIV-001550275
DERIV-0037537.5
DERIV-004> 10,000> 5,000

Diagram of Biological Screening Cascade

G cluster_screening Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening library Synthesized Derivative Library mtt_assay MTT Cytotoxicity Assay library->mtt_assay 2.1 ic50_det Determine IC₅₀ Values mtt_assay->ic50_det decision Filter out cytotoxic compounds (e.g., IC₅₀ < 10 µM) ic50_det->decision binding_assay GPCR Radioligand Binding Assay decision->binding_assay 2.2 ki_det Determine K_i Values binding_assay->ki_det hit_id Hit Identification & Lead Prioritization ki_det->hit_id

Caption: A strategic workflow for identifying lead compounds from the synthesized library.

Conclusion and Forward Look

This application note details robust and reproducible protocols for the synthesis of a diverse chemical library from the chiral scaffold (S)-2-amino-2-(3-chlorophenyl)ethanol and a subsequent biological screening cascade. By correlating the synthetic modifications with the outcomes of the cytotoxicity and target-binding assays, researchers can effectively delineate structure-activity relationships. For instance, a derivative showing low cytotoxicity (high IC₅₀) and high binding affinity (low K_i) would be prioritized as a "hit" compound. The modular nature of the synthetic protocols allows for iterative refinement, guiding the development of lead compounds with improved potency and a favorable safety profile, underscoring the critical importance of maintaining chiral purity throughout the discovery process to ensure clinical relevance.[21]

References

  • Royal Society of Chemistry. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides." Green Chemistry.
  • Pure Synth. "Importance of Chiral Separation and Resolution in Drug Synthesis." Pure Synth Blog.
  • MDPI.
  • Veranova. "The importance of chirality in API development." Veranova Insights.
  • PubMed. "A standard operating procedure for an enzymatic activity inhibition assay." European Biophysics Journal.
  • HepatoChem. "Amide coupling reaction in medicinal chemistry.
  • Sannova. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." Sannova Insights.
  • Frontiers in Pharmacology. "Recent progress in assays for GPCR drug discovery." Frontiers in Pharmacology.
  • Pharmaffiliates. "Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • PubMed. "Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • NIH. "Advances in G Protein-Coupled Receptor High-throughput Screening." PMC.
  • Wikipedia. "Suzuki reaction." Wikipedia.
  • Aapptec Peptides. "Coupling Reagents." Aapptec.
  • ResearchGate. "The Suzuki coupling reaction of aryl chlorides a.
  • ACS Publications. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • ACS Publications. "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry.
  • NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC.
  • BenchChem. "Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH)." BenchChem.
  • NIH. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." PMC.
  • Creative Biogene. "GPCR Screening & Profiling with Binding Assays.
  • ACS Publications.
  • Royal Society of Chemistry.
  • PLOS One.
  • WuXi AppTec. "WuXi Biology GPCR Cell Lines and Assays." WuXi AppTec.
  • NIH. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." NCBI Bookshelf.
  • Abcam. "Protocol library." Abcam.
  • Abcam.
  • YouTube. "CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo." YouTube.
  • ResearchGate. "Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • NIH. "Mechanism of Action Assays for Enzymes." Assay Guidance Manual - NCBI Bookshelf.
  • University of Massachusetts Chan Medical School.
  • Oriental Journal of Chemistry. "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." Oriental Journal of Chemistry.
  • BenchChem. "Application Notes and Protocols for Reductive Amination of '2-Amino-1-(4-hydroxyphenyl)
  • Wikipedia.
  • European Patent Office. "SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.

Sources

Protocol for determining enantiomeric excess of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the chiral analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol, this document provides detailed application notes and validated protocols for researchers, scientists, and professionals in drug development. The focus is on robust methods for determining enantiomeric excess, a critical parameter in pharmaceutical quality control.

Introduction: The Significance of Enantiomeric Purity

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral building block whose stereochemical integrity is paramount in the synthesis of pharmacologically active molecules. The spatial arrangement of the amino and alcohol groups around the chiral center dictates its interaction with biological targets. Consequently, the presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or undesirable side effects. Accurate and precise determination of the enantiomeric excess (% ee) is therefore a non-negotiable aspect of its quality control.

This guide details four orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages, and the choice of technique often depends on available instrumentation, required sample throughput, and the specific analytical challenge at hand.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for enantiomeric excess determination due to its robustness, versatility, and high resolving power. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Scientific Rationale for Method Design

The structure of 2-amino-2-(3-chlorophenyl)ethanol, possessing a primary amine and a hydroxyl group adjacent to the stereocenter, makes it an ideal candidate for separation on polysaccharide-based CSPs. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. The primary interaction mechanisms responsible for chiral recognition include hydrogen bonding (with the amine and hydroxyl groups), dipole-dipole interactions, and π-π interactions with the chlorophenyl ring. The rigid structure of the polysaccharide derivatives creates chiral grooves and cavities where the enantiomers can fit, and subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times.

Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) are often preferred over coated versions as they offer greater solvent compatibility, allowing for a broader range of mobile phases to be screened during method development and enhancing method robustness.[1]

Detailed Protocol for Chiral HPLC Analysis

This protocol is designed as a starting point and should be optimized and validated for specific laboratory conditions.

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Accurately prepare the mobile phase by mixing the specified volumes of n-Hexane, 2-Propanol, and Diethylamine. Degas the solution for at least 15 minutes using sonication or vacuum filtration. The small amount of diethylamine is crucial as a basic additive to improve the peak shape of the basic amine analyte by minimizing interactions with residual acidic silanol groups on the silica support.

  • System Equilibration: Equilibrate the CHIRALPAK® IC column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution. It is recommended to also inject a racemic standard of 2-amino-2-(3-chlorophenyl)ethanol to determine the retention times and resolution of the two enantiomers.

  • Data Acquisition and Analysis: Record the chromatogram. The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation Framework (ICH Q2(R1))

To ensure the method is fit for its intended purpose, a validation program based on the International Council for Harmonisation (ICH) Q2(R1) guidelines should be implemented.[2][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the (S)- and (R)-enantiomers and showing no interference from process impurities or degradation products.

  • Linearity: Establish a linear relationship between the peak area of the minor enantiomer and its concentration over a specified range (e.g., from the Limit of Quantitation (LOQ) to 1.0% of the major enantiomer's concentration).

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the (R)-enantiomer at different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

Scientific Rationale for Method Design

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are highly effective. The low viscosity and high diffusivity of supercritical CO2 allow for much faster flow rates without a significant loss in chromatographic efficiency, leading to rapid analyses.[5] Small amounts of polar co-solvents (modifiers), such as methanol or ethanol, are added to the CO2 to modulate the mobile phase strength and improve analyte solubility and interaction with the CSP. Basic or acidic additives can be used to improve peak shapes for ionizable analytes.[6]

Detailed Protocol for Chiral SFC Analysis

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol with 0.2% Isopropylamine (Gradient or Isocratic)
Example Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Sample Preparation Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Step-by-Step Methodology:

  • System Preparation: Ensure the SFC system is properly configured with the CO2 and modifier pumps primed.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until the pressure and baseline are stable.

  • Method Scouting (if necessary): If a method is not established, a rapid screening of different alcohol modifiers (Methanol, Ethanol, 2-Propanol) and a gradient elution is an efficient starting point.

  • Sample Injection: Inject the sample solution.

  • Data Analysis: Calculate the % ee from the peak areas as described in the HPLC section.

Method Validation Framework (ICH Q2(R1))

The validation parameters for SFC are identical to those for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ, and Robustness) and should be rigorously assessed.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For amino alcohols like 2-amino-2-(3-chlorophenyl)ethanol, derivatization is typically required to increase volatility and thermal stability.

Scientific Rationale for Method Design

The analyte's polar amino and hydroxyl groups make it non-volatile. Derivatization masks these polar functional groups, allowing the compound to be analyzed in the gas phase. A common approach is to acylate both the amine and hydroxyl groups using a reagent like trifluoroacetic anhydride (TFAA). This creates a less polar, more volatile derivative. The separation of these derivatized enantiomers is then performed on a chiral capillary column, often one containing a cyclodextrin derivative or an amino acid derivative (e.g., Chirasil-Val) as the chiral selector.[7][8] The chiral selector forms transient diastereomeric complexes with the derivatized enantiomers, leading to their separation.

Detailed Protocol for Chiral GC Analysis

Step 1: Derivatization

  • Accurately weigh approximately 1 mg of the sample into a 2 mL vial.

  • Add 200 µL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Cool the vial to room temperature.

  • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of Hexane for GC injection.

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Chirasil-DEX CB (Di-tert-butyldimethylsilyl beta-cyclodextrin)
Dimensions 25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C (hold 5 min)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 270 °C
Injection 1 µL, Split ratio 50:1

Step 2: GC Analysis & Validation

The GC analysis and subsequent method validation follow the same principles outlined for HPLC, adapted for GC-specific parameters (e.g., oven temperature program, carrier gas flow).

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and powerful method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between corresponding protons of the two enantiomers.

Scientific Rationale for Method Design

When the chiral analyte is mixed with an enantiomerically pure CSA in an NMR solvent, they form rapidly equilibrating, non-covalent diastereomeric complexes. The different spatial arrangements of these complexes cause the protons of the (S)- and (R)-analyte enantiomers to experience different magnetic environments. This results in the splitting of a single proton signal into two distinct signals, one for each diastereomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the analyte.[9][10] BINOL-based compounds and their derivatives are effective CSAs for amino alcohols due to their ability to form hydrogen bonds and engage in π-π stacking.[9]

Detailed Protocol for NMR Analysis

Sample Preparation:

  • To a clean, dry NMR tube, add approximately 5-10 mg of the (S)-2-amino-2-(3-chlorophenyl)ethanol sample.

  • Add 1.1 to 1.5 molar equivalents of an enantiomerically pure Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol, (R)-BINOL).

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Gently shake the tube to ensure complete dissolution.

NMR Acquisition:

  • Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (400 MHz or higher is recommended).

  • Identify a well-resolved proton signal of the analyte that shows clear separation into two peaks in the presence of the CSA. The methine proton (CH-OH) is often a good candidate.

  • Carefully integrate the two separated signals.

Calculation:

% ee = [ (Integral(major) - Integral(minor)) / (Integral(major) + Integral(minor)) ] x 100

Validation and Trustworthiness

The NMR method's reliability is ensured by:

  • Verification with a Racemic Standard: Analyze a known racemic mixture to confirm that the signal splits into two peaks of equal integration (1:1 ratio).

  • Linearity: Prepare samples with known, varying enantiomeric ratios and confirm that the measured integral ratios are linear with respect to the actual enantiomeric composition.

  • CSA Purity: The enantiomeric purity of the CSA itself must be very high (>99.5%) to ensure accurate results.

Visualizations and Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/2-Propanol/DEA) C Equilibrate HPLC System & Chiral Column A->C B Prepare Sample (1 mg/mL in Mobile Phase) E Inject (S)-Analyte Sample B->E D Inject Racemic Standard C->D D->E F Integrate Enantiomer Peaks E->F G Calculate % Enantiomeric Excess F->G H Validate Method (ICH Q2) G->H

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Start Determine %ee of (S)-2-amino-2-(3-chlorophenyl)ethanol Crit1 High Throughput Needed? Start->Crit1 Crit2 Volatile Derivative Possible? Start->Crit2 HPLC Chiral HPLC (Robust & Versatile) Crit1->HPLC No SFC Chiral SFC (Fast & Green) Crit1->SFC Yes Crit3 Chromatographic Separation Needed? Crit2->Crit3 No GC Chiral GC (High Resolution) Crit2->GC Yes Crit3->HPLC Yes NMR NMR with CSA (Rapid, No Separation) Crit3->NMR No

References

  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Available at: [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

  • Simek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. Available at: [Link]

  • ChromTech. (n.d.). Daicel and ChromTech columns. hplc.eu. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Rondinini, V., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Scientific Research Publishing. (2005). ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. SCIRP. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. daicelchiraltech.com. Available at: [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. iris-biotech.de. Available at: [Link]

  • Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. daicelchiraltech.com. Available at: [Link]

  • ResearchGate. (2021). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]

  • ResearchGate. (2009). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. obrnutafaza.hr. Available at: [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. velocityscientific.com.au. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent. Available at: [Link]

  • Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of (S)-2-amino-2-(3-chlorophenyl)ethanol

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol derivative with a structural scaffold reminiscent of known monoamine transporter ligands and adrenergic receptor modulators. The presence of a chlorophenyl group suggests that it may exhibit significant biological activity, making it a compound of interest for researchers in pharmacology and drug development. The phenylethanolamine backbone is a key feature of many endogenous catecholamines, such as norepinephrine and epinephrine, as well as numerous synthetic drugs targeting the sympathetic nervous system.

These application notes provide a comprehensive guide for the in vitro characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. We will delve into detailed protocols for assessing its interaction with the norepinephrine transporter (NET) and its functional effects on adrenergic receptors. The methodologies described herein are designed to provide a robust framework for determining the compound's potency, selectivity, and mechanism of action at these key physiological targets.

Scientific Rationale: Targeting the Noradrenergic System

The noradrenergic system plays a critical role in regulating a wide array of physiological processes, including mood, attention, arousal, and cardiovascular function. The two primary molecular targets for modulating this system are the norepinephrine transporter (NET) and adrenergic receptors.

The Norepinephrine Transporter (NET)

The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET leads to an increased concentration and prolonged action of norepinephrine in the synapse.[2] This mechanism is the basis for the therapeutic efficacy of several antidepressant and ADHD medications. Given the structural similarities of (S)-2-amino-2-(3-chlorophenyl)ethanol to known NET inhibitors, it is hypothesized that this compound may interact with and inhibit NET function.

Adrenergic Receptors

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[3] They are classified into two main families, α and β, with several subtypes (α1, α2, β1, β2, β3). These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.[4]

  • α1-adrenergic receptors are typically coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[3]

  • α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[3]

  • β-adrenergic receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP levels.[5]

Assessing the activity of (S)-2-amino-2-(3-chlorophenyl)ethanol at these receptors is crucial for understanding its full pharmacological profile and potential for on-target efficacy and off-target effects.

Compound Handling and Preparation

Prior to initiating any in vitro assays, it is imperative to ensure the quality and proper handling of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO[6]
Molecular Weight171.62 g/mol [6]
Purity≥97% (recommended)[6][7]
Chirality(S)-enantiomer[8]

Solubility and Stability:

Synthesis of Enantiomerically Pure Compound:

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, the use of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol is essential. While a specific, detailed synthesis protocol is not available in the provided search results, the synthesis of enantiomerically pure amino alcohols can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture.[9][10] Researchers should ensure the enantiomeric purity of their compound, for example, through chiral HPLC analysis.

Experimental Protocols

The following protocols are designed to be a starting point for the in vitro characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. Optimization of specific parameters may be required depending on the cell line and laboratory equipment.

Protocol 1: Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of (S)-2-amino-2-(3-chlorophenyl)ethanol to the human norepinephrine transporter using a competitive radioligand binding format.[11]

Principle:

The assay measures the ability of the test compound to displace a known high-affinity NET radioligand, [³H]-nisoxetine, from its binding site on the transporter.[12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-nisoxetine (specific activity ~70-90 Ci/mmol)

  • Desipramine (for defining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture hNET-HEK293 cells to ~80-90% confluency.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.[13] Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM desipramine (for non-specific binding).

      • 50 µL of varying concentrations of (S)-2-amino-2-(3-chlorophenyl)ethanol (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]-nisoxetine at a final concentration close to its Kd (e.g., 1-3 nM).[12]

      • 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of (S)-2-amino-2-(3-chlorophenyl)ethanol.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of (S)-2-amino-2-(3-chlorophenyl)ethanol to inhibit the uptake of norepinephrine into cells expressing the NET.[2]

Principle:

The assay quantifies the uptake of radiolabeled norepinephrine ([³H]-NE) into cells. A reduction in the accumulation of [³H]-NE in the presence of the test compound indicates inhibition of NET function.

Materials:

  • hNET-HEK293 cells

  • 24-well or 96-well cell culture plates

  • [³H]-norepinephrine (specific activity ~40-60 Ci/mmol)

  • Uptake buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 2 mM CaCl₂, 1.2 mM MgSO₄, pH 7.4

  • Desipramine (as a positive control)

  • Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating:

    • Seed hNET-HEK293 cells into poly-D-lysine coated 24-well or 96-well plates and grow to 80-90% confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing varying concentrations of (S)-2-amino-2-(3-chlorophenyl)ethanol or desipramine.

    • Initiate the uptake by adding [³H]-norepinephrine to a final concentration of approximately 10-20 nM.

    • Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine the amount of [³H]-NE uptake at each concentration of the test compound.

  • Plot the percentage of inhibition of uptake against the logarithm of the concentration of (S)-2-amino-2-(3-chlorophenyl)ethanol.

  • Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3: Functional Assays for Adrenergic Receptors

To assess the functional activity of (S)-2-amino-2-(3-chlorophenyl)ethanol at adrenergic receptors, second messenger assays are employed. The choice of assay depends on the G-protein coupling of the receptor subtype.

Principle:

This assay measures changes in intracellular cyclic AMP (cAMP) levels. For Gs-coupled receptors (β-ARs), an agonist will increase cAMP. For Gi-coupled receptors (α2-ARs), an agonist will decrease forskolin-stimulated cAMP levels.[14][15]

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • Isoproterenol (β-AR agonist)

  • Clonidine (α2-AR agonist)

  • Forskolin (adenylyl cyclase activator)

  • Propranolol (β-AR antagonist)

  • Yohimbine (α2-AR antagonist)

  • Stimulation buffer (as recommended by the assay kit manufacturer)

General Procedure:

  • Cell Plating:

    • Plate the cells in the appropriate microplate (as per the kit instructions) and grow overnight.

  • Agonist Mode:

    • Treat the cells with varying concentrations of (S)-2-amino-2-(3-chlorophenyl)ethanol and a known agonist (e.g., isoproterenol for β-ARs) in stimulation buffer.

    • For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin (e.g., 1-10 µM) to induce a measurable cAMP signal that can be inhibited.

    • Incubate for the recommended time and temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of (S)-2-amino-2-(3-chlorophenyl)ethanol.

    • Add a fixed concentration of a known agonist (typically the EC₈₀ concentration).

    • Incubate for the recommended time and temperature.

  • cAMP Detection:

    • Lyse the cells and measure the cAMP levels according to the assay kit manufacturer's protocol.

Data Analysis:

  • For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax.

  • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Principle:

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[16][17]

Materials:

  • Cells expressing the α1-adrenergic receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Phenylephrine (α1-AR agonist)

  • Prazosin (α1-AR antagonist)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading:

    • Plate the cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Calcium Flux Measurement:

    • Measure the baseline fluorescence.

    • Inject varying concentrations of (S)-2-amino-2-(3-chlorophenyl)ethanol (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

    • Monitor the change in fluorescence over time.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • For agonist activity, plot the response against the log of the compound concentration to determine the EC₅₀.

  • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Visualization of Pathways and Workflows

Signaling Pathways

Norepinephrine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Transport NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation Test_Compound (S)-2-amino-2-(3-chlorophenyl)ethanol Test_Compound->NET Inhibition

Adrenergic_Receptor_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor Ligand (S)-2-amino-2- (3-chlorophenyl)ethanol or Norepinephrine alpha1_R α1-AR Ligand->alpha1_R alpha2_R α2-AR Ligand->alpha2_R beta_R β-AR Ligand->beta_R Gq Gq alpha1_R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Gi Gi alpha2_R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs beta_R->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Experimental Workflows

NET_Binding_Workflow start Start prep_membranes Prepare hNET Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [³H]-nisoxetine - Test Compound prep_membranes->setup_assay incubate Incubate (60-90 min, RT) setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Calcium_Flux_Workflow start Start plate_cells Plate α1-AR expressing cells in 96-well plate start->plate_cells load_dye Load cells with Calcium-sensitive dye plate_cells->load_dye measure_baseline Measure baseline fluorescence load_dye->measure_baseline inject_compound Inject Test Compound measure_baseline->inject_compound measure_response Monitor fluorescence change inject_compound->measure_response analyze Data Analysis (EC₅₀) measure_response->analyze end End analyze->end

Data Presentation

The results of the in vitro assays should be presented in a clear and concise manner. The following tables provide templates for summarizing the key findings.

Table 1: Binding Affinity and Functional Potency of (S)-2-amino-2-(3-chlorophenyl)ethanol at the Norepinephrine Transporter (NET)

AssayParameterValue
[³H]-nisoxetine BindingIC₅₀ (nM)
Ki (nM)
[³H]-Norepinephrine UptakeIC₅₀ (nM)

Table 2: Functional Activity of (S)-2-amino-2-(3-chlorophenyl)ethanol at Adrenergic Receptors

Receptor SubtypeG-protein CouplingAssayModeParameterValue
α1GqCalcium FluxAgonistEC₅₀ (nM)
AgonistEmax (%)
AntagonistIC₅₀ (nM)
α2GicAMPAgonistEC₅₀ (nM)
AgonistEmax (%)
AntagonistIC₅₀ (nM)
β1GscAMPAgonistEC₅₀ (nM)
AgonistEmax (%)
AntagonistIC₅₀ (nM)
β2GscAMPAgonistEC₅₀ (nM)
AgonistEmax (%)
AntagonistIC₅₀ (nM)

Conclusion

The protocols and guidelines presented in these application notes provide a robust starting point for the comprehensive in vitro pharmacological characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. By systematically evaluating its interaction with the norepinephrine transporter and its functional activity at various adrenergic receptor subtypes, researchers can elucidate its mechanism of action, potency, and selectivity. This information is critical for assessing its potential as a therapeutic agent or as a pharmacological tool to further explore the intricacies of the noradrenergic system.

References

  • The norepinephrine transporter and its regulation. PubMed, [Link].

  • Role of adrenergic receptor signalling in neuroimmune communication. PubMed Central, [Link].

  • α-Adrenergic Signaling. QIAGEN GeneGlobe, [Link].

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI, [Link].

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, [Link].

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). ResearchGate, [Link].

  • Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis. PMC, [Link].

  • Adrenergic receptor. Wikipedia, [Link].

  • A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed, [Link].

  • (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate, [Link].

  • Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. CNS Spectrums, Cambridge Core, [Link].

  • Physiology, Noradrenergic Synapse. StatPearls, NCBI Bookshelf, [Link].

  • Norepinephrine transporter. Wikipedia, [Link].

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, [Link].

  • Epinephrine Signaling Pathway. YouTube, [Link].

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery, [Link].

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania, [Link].

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI, [Link].

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience, [Link].

  • [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. PubMed, [Link].

  • Rapid procedure for assessment of compounds that modify uptake and release of tritiated norepinephrine. PubMed, [Link].

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices, [Link].

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PubMed Central, [Link].

  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate, [Link].

  • Assay Protocol Book. PDSP, [Link].

  • Norepinephrine ELISA. AWS, [Link].

  • 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol. PubChem, [Link].

  • (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Lead Sciences, [Link].

  • (S)-2-amino-2-(3-chlorophenyl)ethanol. PubChem, [Link].

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI, [Link].

  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem, [Link].

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications, [Link].

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News, [Link].

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI, [Link].

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure, [Link].

Sources

Scale-up synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable chiral building block, or synthon, integral to the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the carbon bearing the amino and hydroxyl groups is frequently crucial for the molecule's biological activity and efficacy.[1] Consequently, developing efficient, scalable, and highly stereoselective synthetic routes is a primary objective in pharmaceutical process development. This document provides a detailed guide for the scale-up synthesis of this chiral amino alcohol, focusing on two robust and industrially viable methodologies: biocatalytic asymmetric reduction and chemical asymmetric transfer hydrogenation. The protocols are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure successful implementation and optimization.

Introduction: The Imperative for Enantiopure Amino Alcohols

Chiral amino alcohols are ubiquitous structural motifs in a wide array of pharmaceuticals, including antiviral, anticancer, and beta-blocker medications.[1] The specific three-dimensional arrangement of the amine and alcohol functional groups—the enantiomer—is often the key to selective interaction with biological targets like enzymes and receptors. This molecular recognition underpins both the therapeutic effect and the safety profile of a drug.[1]

Traditional chemical synthesis routes can be challenging, often requiring stoichiometric amounts of chiral reagents or organometallic catalysts, which may result in low stereoselectivity, significant side-product formation, and the need for extreme reaction conditions.[2][3] Modern synthetic chemistry has largely overcome these limitations through the application of asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product. This guide focuses on two such catalytic approaches that are particularly well-suited for industrial scale-up.

Strategic Overview of Asymmetric Synthesis Routes

The synthesis of a chiral amino alcohol from a prochiral precursor, typically a ketone, can be achieved through several strategic pathways. The most prominent and scalable methods rely on asymmetric reduction.

  • Biocatalytic Asymmetric Reduction: This method employs enzymes, such as ketoreductases (KREDs) or engineered amine dehydrogenases (AmDHs), to reduce a precursor ketone with exceptionally high stereoselectivity (>99% enantiomeric excess is common).[2][3] These reactions are conducted in aqueous media under mild conditions, offering a green and sustainable manufacturing alternative.[2]

  • Asymmetric Transfer Hydrogenation (ATH): This chemical method utilizes a transition metal catalyst (commonly Ruthenium) complexed with a chiral ligand.[4] A simple hydrogen donor, such as a formic acid/triethylamine mixture, provides the reducing equivalents. ATH is renowned for its operational simplicity, high efficiency, and broad substrate scope.

The choice between these methods often depends on factors such as catalyst availability and cost, substrate compatibility, and existing manufacturing infrastructure. Both pathways begin with the same precursor: 2-amino-1-(3-chlorophenyl)ethanone . For scale-up, this precursor is often used as a hydrochloride salt for improved stability and handling.

cluster_prep Precursor Preparation cluster_routes Asymmetric Reduction Strategies cluster_post Downstream Processing Ketone 2-Amino-1-(3-chlorophenyl)ethanone (Prochiral Ketone Precursor) Bio Route A: Biocatalytic Reduction (Ketoreductase Enzyme) Ketone->Bio Mild, Aqueous Conditions Chem Route B: Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst) Ketone->Chem Inert Atmosphere, Organic Solvent Workup Work-up & Extraction Bio->Workup Chem->Workup Purify Purification (Crystallization) Workup->Purify Final (S)-2-amino-2-(3-chlorophenyl)ethanol (Final Product >99% e.e.) Purify->Final

Figure 1: High-level workflow comparing the two primary scale-up synthesis routes.

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol leverages a whole-cell biocatalyst (e.g., E. coli engineered to overexpress a stereoselective ketoreductase) and a glucose-based cofactor regeneration system. This approach is highly cost-effective and environmentally benign.

Rationale and Scientific Principles

The core of this process is a ketoreductase (KRED) enzyme that selectively delivers a hydride to one face of the ketone's carbonyl group. This reaction consumes a nicotinamide cofactor (NADPH or NADH), which is expensive. To make the process economical, a secondary enzyme, glucose dehydrogenase (GDH), is used to regenerate the consumed NADPH using inexpensive glucose as the ultimate reductant. This "cofactor regeneration" system allows a small, catalytic amount of the cofactor to be recycled thousands of times.

cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone AminoAlcohol (S)-Amino Alcohol Ketone->AminoAlcohol KRED (Enzyme) NADP_ox NADP+ NADP_ox_regen NADP+ NADP_ox->NADP_ox_regen Recycle NADPH_red NADPH NADPH_red->NADP_ox Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH (Enzyme) NADPH_red_regen NADPH NADP_ox_regen->NADPH_red_regen NADPH_red_regen->NADPH_red

Figure 2: The biocatalytic cycle coupled with cofactor regeneration.

Materials and Reagents
ReagentGradeSupplier Example
2-Amino-1-(3-chlorophenyl)ethanone HCl>98%Sigma-Aldrich
KRED/GDH Whole-Cell BiocatalystIndustrial GradeCodexis, Johnson Matthey
D-GlucoseReagent GradeVWR, Fisher
NADP+ Sodium Salt>95%Sigma-Aldrich
Potassium Phosphate Buffer (pH 7.0)Molecular Biology-
Antifoam Agent (e.g., Antifoam 204)IndustrialSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Sodium Hydroxide (50% w/w)Reagent Grade-
Step-by-Step Protocol
  • Bioreactor Preparation:

    • Charge a 100 L jacketed glass reactor with 50 L of 100 mM potassium phosphate buffer (pH 7.0).

    • Begin agitation at 150 RPM and bring the buffer temperature to 30°C. Add 10 mL of antifoam agent.

  • Reagent Charging:

    • Add 5.0 kg of D-glucose and stir until fully dissolved.

    • Add 5.0 g of NADP+ sodium salt.

    • Add 500 g of the KRED/GDH whole-cell biocatalyst preparation.

    • Stir the mixture for 15 minutes to ensure homogeneity.

  • Substrate Addition & Reaction:

    • In a separate vessel, dissolve 1.0 kg (4.8 mol) of 2-amino-1-(3-chlorophenyl)ethanone HCl in 5 L of deionized water.

    • Slowly feed the substrate solution into the bioreactor over 2 hours using a peristaltic pump.

    • Maintain the pH at 7.0 throughout the reaction by automated addition of 50% NaOH solution. An upward pH drift indicates the production of gluconic acid from the regeneration system and a successful reaction.

    • Maintain the temperature at 30°C and agitation at 150-200 RPM for 18-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples every 2 hours.

    • Analyze samples by chiral HPLC to determine the conversion of the starting ketone and the enantiomeric excess (e.e.) of the (S)-amino alcohol product. The reaction is complete when ketone conversion is >99.5%.

  • Work-up and Isolation:

    • Once complete, stop agitation and cool the reactor to 20°C.

    • Filter the reaction mixture through a bed of Celite® to remove the whole-cell biocatalyst. Wash the filter cake with 10 L of deionized water.

    • Transfer the combined filtrate to a separation vessel. Adjust the pH to >11 with 50% NaOH to ensure the product is in its free base form.

    • Extract the aqueous layer with ethyl acetate (3 x 20 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.

    • Filter the crystalline product, wash with cold isopropanol (2 x 1 L), and dry under vacuum at 40°C.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a well-defined molecular catalyst and is suitable for standard chemical manufacturing plants. It requires an inert atmosphere to protect the catalyst.

Rationale and Scientific Principles

This reaction relies on a Ruthenium(II) catalyst coordinated to a chiral diamine ligand, such as (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). The catalyst facilitates the transfer of a hydride (H⁻) from a hydrogen donor (formic acid) to the ketone. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-alcohol. Triethylamine acts as a base to neutralize both the formic acid and the HCl from the substrate salt.

Materials and Reagents
ReagentGradeSupplier Example
2-Amino-1-(3-chlorophenyl)ethanone HCl>98%Sigma-Aldrich
RuCl₂>98%Strem, Sigma-Aldrich
Formic Acid / Triethylamine (5:2 azeotrope)>99%Sigma-Aldrich
Isopropanol (IPA)AnhydrousFisher Scientific
Methyl tert-butyl ether (MTBE)ACS GradeFisher Scientific
Step-by-Step Protocol
  • Reactor Preparation:

    • Ensure a 100 L glass-lined reactor is clean, dry, and inert.

    • Purge the reactor with nitrogen or argon for at least 1 hour. Maintain a slight positive pressure of inert gas throughout the process.

  • Reagent Charging:

    • Charge the reactor with 1.0 kg (4.8 mol) of 2-amino-1-(3-chlorophenyl)ethanone HCl.

    • Add 3.0 g (0.001 mol equivalent) of the RuCl₂ catalyst.

    • Add 20 L of anhydrous isopropanol.

  • Reaction Execution:

    • Begin agitation (100 RPM) and heat the slurry to 40°C.

    • Slowly add 2.5 L of the 5:2 formic acid/triethylamine azeotrope over 1 hour via an addition funnel. An exotherm may be observed.

    • After the addition is complete, maintain the reaction temperature at 40°C for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction for the disappearance of the starting material by HPLC. The reaction is complete when <1% of the ketone remains.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20°C.

    • Quench the reaction by slowly adding 20 L of deionized water.

    • Concentrate the mixture under reduced pressure to remove the majority of the isopropanol.

    • Add 20 L of methyl tert-butyl ether (MTBE) and 10 L of 2 M NaOH solution to basify the mixture to pH >11.

    • Separate the organic layer. Extract the aqueous layer with an additional 10 L of MTBE.

    • Combine the organic layers, wash with brine (1 x 10 L), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the MTBE solution under reduced pressure to a volume of approximately 5 L.

    • Slowly add 15 L of heptane to the concentrate with stirring to precipitate the product.

    • Cool the slurry to 0-5°C and stir for 2 hours.

    • Filter the product, wash with cold heptane (2 x 2 L), and dry under vacuum at 40°C.

Data Summary and Comparison

ParameterProtocol 1: BiocatalysisProtocol 2: Asymmetric Transfer Hydrogenation
Substrate Concentration ~20 g/L~50 g/L
Catalyst Loading 50% w/w (whole cell) to substrate0.03 mol% (S/C ratio ~3300)
Solvent Water (Phosphate Buffer)Isopropanol
Temperature 30°C40°C
Pressure AtmosphericAtmospheric (Inert)
Reaction Time 18 - 24 hours12 - 16 hours
Typical Isolated Yield 80 - 90%85 - 95%
Typical e.e. >99.5%>99%
Key Advantage Green, mild conditions, high e.e.High throughput, simple work-up
Key Consideration Biocatalyst sourcing, sterile opsCatalyst cost, requires inert atmosphere

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • BenchChem. (S)-2-Amino-2-(4-chlorophenyl)ethanol Synthesis Methods.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • BenchChem. Discovery and synthesis of chiral amino alcohols.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids.
  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block. The following content is structured in a question-and-answer format to directly address specific issues and optimize your experimental outcomes.

Chiral amino alcohols are foundational structural motifs in a multitude of active pharmaceutical ingredients (APIs).[1][2] The precise stereochemistry of (S)-2-amino-2-(3-chlorophenyl)ethanol is crucial for its application, making its enantioselective synthesis a key challenge. The most prevalent and effective method for this transformation is the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(3-chlorophenyl)ethanone or its N-protected derivatives. This guide will focus heavily on troubleshooting the widely used Corey-Bakshi-Shibata (CBS) reduction, a powerful method for achieving high enantioselectivity.[3][4][5]

Frequently Asked Questions & Troubleshooting Guide

Category 1: Poor Enantioselectivity

Question 1: My CBS reduction is resulting in low enantiomeric excess (% ee). What are the most likely causes and how can I fix this?

Answer: Low enantioselectivity in a CBS reduction is a common issue that can almost always be traced back to a few critical parameters that disrupt the highly organized transition state required for stereocontrol. The mechanism relies on a six-membered transition state where the oxazaborolidine catalyst coordinates both the borane and the ketone, forcing a face-selective hydride transfer.[3][6] Any deviation from this ideal conformation compromises the stereochemical outcome.

Here are the primary factors to investigate:

  • Purity and Integrity of the CBS Catalyst: The chiral oxazaborolidine catalyst is the heart of the reaction. Its effectiveness can be compromised by moisture and age. While the catalyst exhibits good air and moisture stability, it is not impervious.[4][7]

    • Troubleshooting:

      • Use a freshly opened bottle of the catalyst or a recently purchased batch.

      • Consider generating the catalyst in situ from the corresponding chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source immediately before the reduction.[8] This often provides higher reproducibility.

      • Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Quality and Nature of the Borane Source: The choice and quality of the borane reagent are critical. Borane-dimethyl sulfide (BMS) and borane-THF complexes are common, but their reactivity and stability can vary.[9][10]

    • Troubleshooting:

      • Use a high-purity, stabilized borane source from a reputable supplier. Titrate the borane solution before use to confirm its molarity.

      • Consider alternative borane sources. For some substrates, amine-borane complexes or catecholborane can offer different reactivity profiles and may improve selectivity.[11]

  • Reaction Temperature: Temperature control is paramount. The diastereomeric transition states leading to the (S) and (R) products have a small energy difference. Lower temperatures amplify this difference, favoring the formation of the desired enantiomer.[12]

    • Troubleshooting:

      • Strictly maintain the recommended reaction temperature. For many CBS reductions, this is between 0 °C and -40 °C.

      • Ensure the substrate is added slowly and dropwise to the catalyst/borane mixture to prevent exothermic spikes that can locally disrupt the temperature control.

  • Solvent Effects: The solvent must be anhydrous and non-coordinating. Tetrahydrofuran (THF) is most common, but traces of water can hydrolyze the catalyst and the borane reagent.[7][13]

    • Troubleshooting:

      • Use freshly distilled, anhydrous solvent. Solvents from a solvent purification system are ideal.

      • Avoid coordinating solvents that could compete with the ketone for binding to the Lewis acidic boron center of the catalyst.

The following diagram illustrates a general troubleshooting workflow when encountering low enantioselectivity.

Caption: Troubleshooting workflow for low enantioselectivity.

Category 2: Low Yield and Incomplete Conversion

Question 2: My reaction is not going to completion, or the isolated yield is significantly lower than expected. What are the common causes?

Answer: Low yield can stem from issues with reaction stoichiometry, catalyst deactivation, or problems during the workup and purification stages.

  • Stoichiometry of Borane: The CBS reduction requires a stoichiometric amount of borane relative to the ketone substrate. Typically, 0.6 to 1.0 equivalents of BH₃ are used for every equivalent of the ketone. Using a catalytic amount of the oxazaborolidine (5-10 mol%) is standard.[5]

    • Troubleshooting:

      • Ensure you are using the correct stoichiometry. As mentioned, titrating your borane source is crucial for accuracy.

      • If the reaction stalls, a slow addition of a small excess of borane (e.g., 0.1 eq) may help drive it to completion. Monitor carefully by TLC or HPLC.

  • Substrate Quality: The precursor, 2-amino-1-(3-chlorophenyl)ethanone, may contain impurities that can poison the catalyst or react with the borane. It is often beneficial to use an N-protected version (e.g., N-Boc) of the ketone to prevent side reactions involving the free amine. The free amine can coordinate to the borane, effectively sequestering the reducing agent.

    • Troubleshooting:

      • Purify the starting ketone by recrystallization or column chromatography.

      • Consider an N-protection strategy (e.g., Boc, Cbz) before the reduction step. The protecting group can be removed later under standard conditions.

  • Reaction Quenching and Workup: The quenching step is critical for destroying excess borane and hydrolyzing the alkoxyborane intermediate to release the final alcohol product. Improper quenching can lead to product loss.[1]

    • Troubleshooting:

      • Quench the reaction slowly at low temperature (0 °C) by adding methanol dropwise. A vigorous reaction indicates excess borane.

      • After quenching, an acidic workup (e.g., washing with 1 M HCl) is often necessary to fully hydrolyze the intermediates and remove the catalyst. The amino alcohol product will be protonated and may move into the aqueous layer. Subsequent basification (e.g., with NaOH or NaHCO₃) and extraction are required to recover the product.

  • Purification: Chiral amino alcohols can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking on the column.

    • Troubleshooting:

      • Consider treating the silica gel with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites and improve chromatography.

      • Recrystallization of the hydrochloride or another salt of the amino alcohol is often a highly effective method for both purification and enantiomeric enrichment.

Category 3: Alternative Methodologies

Question 3: Are there viable alternatives to the CBS reduction for synthesizing (S)-2-amino-2-(3-chlorophenyl)ethanol with high yield and selectivity?

Answer: Absolutely. While the CBS reduction is a workhorse, other powerful methods exist, particularly from the fields of catalytic hydrogenation and biocatalysis.

  • Noyori Asymmetric Hydrogenation: This method uses ruthenium catalysts complexed with chiral ligands (like BINAP) to hydrogenate ketones with exceptionally high enantioselectivity and turnover numbers.[14][15][16] It is a highly efficient and atom-economical process widely used in industry.[17]

    • Advantages: Very high enantioselectivity (often >99% ee), low catalyst loading, and clean reaction profiles.

    • Considerations: Requires specialized high-pressure hydrogenation equipment and the catalysts can be expensive.

  • Biocatalysis (Ketoreductases): The use of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.[18] These enzymes can reduce ketones to chiral alcohols with near-perfect enantioselectivity under mild aqueous conditions.[19]

    • Advantages: Extremely high selectivity (>99% ee is common), mild reaction conditions (room temperature, neutral pH), and environmentally friendly (uses water as a solvent).

    • Considerations: Requires screening of an enzyme library to find a KRED with high activity for the specific substrate. A cofactor regeneration system (e.g., using glucose and a dehydrogenase) is also necessary for preparative-scale reactions.[2][20]

MethodTypical Catalyst/ReagentTypical % eeTypical YieldKey AdvantagesKey Disadvantages
CBS Reduction (S)-Me-CBS (5-10 mol%), BH₃·SMe₂90 - 98%75 - 90%Broad substrate scope, predictable stereochemistry, well-established.Requires stoichiometric borane, strict anhydrous conditions.
Noyori Hydrogenation [RuCl₂(S)-BINAP]₂>99%90 - 98%High atom economy, very high ee, low catalyst loading.Requires high-pressure H₂, expensive catalyst.
Biocatalytic Reduction Ketoreductase (KRED)>99%85 - 95%Unmatched selectivity, green process, mild conditions.Requires enzyme screening, cofactor regeneration needed.

Experimental Protocols

Protocol 1: CBS Reduction of N-Boc-2-amino-1-(3-chlorophenyl)ethanone

This protocol is a representative procedure for the enantioselective reduction of an N-protected α-amino ketone.

1. Catalyst and Reagent Preparation:

  • To a flame-dried, 500 mL three-necked flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 3.0 mL, 30 mmol, 0.6 eq) via syringe. Stir the mixture at 0 °C for 15 minutes.

2. Substrate Addition:

  • Dissolve N-Boc-2-amino-1-(3-chlorophenyl)ethanone (13.5 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous THF.

  • Add the substrate solution dropwise to the cold catalyst/borane mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.[1]

4. Quenching:

  • Once the reaction is complete, slowly and carefully quench by the dropwise addition of methanol (20 mL) at 0 °C to destroy any excess borane. Stir for 30 minutes as the mixture warms to room temperature.

5. Workup and Purification:

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N-Boc-(S)-2-amino-2-(3-chlorophenyl)ethanol can be deprotected or purified by flash column chromatography on silica gel.

The following diagram outlines the core mechanism of the CBS reduction, which is fundamental to understanding how to troubleshoot it.

CBS_Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Coordination Catalyst-Borane Complex Catalyst->Coordination Borane Borane (BH3) Borane->Coordination Coordination to N TransitionState Six-Membered Transition State Coordination->TransitionState Ketone Prochiral Ketone (R-CO-R') Ketone->TransitionState Coordination to B ProductComplex Alkoxyborane Intermediate TransitionState->ProductComplex Intramolecular Hydride Transfer HydrideTransfer Face-Selective Hydride Transfer Regen Catalyst Regeneration ProductComplex->Regen Release Alcohol Chiral Alcohol (After Workup) ProductComplex->Alcohol Hydrolysis Regen->Coordination + BH3

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
  • Wikipedia. Corey–Itsuno reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • ACS Publications. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Thieme. (2002).
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • BenchChem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Slideshare. Noyori asymmetric hydrogenation. [Link]

  • ACS Publications. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. [Link]

  • ResearchGate. Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones. [Link]

  • BenchChem. Technical Support Center: Asymmetric Ketone Reduction with DIP-Cl.
  • MDPI. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • ACS Publications. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • BenchChem. The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.
  • National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

  • ResearchGate. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. [Link]

  • ResearchGate. Boron-based reducing agents for the asymmetric reduction of functionalized ketones and ketimines. [Link]

  • Scientific Research Publishing. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. [Link]

  • National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • ResearchGate. Control of asymmetric reduction of various types of ketones using complex 2. [Link]

  • ACS GCI Pharmaceutical Roundtable. Ketone Reduction. [Link]

  • ACS Publications. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis. [Link]

Sources

Technical Support Center: Purification of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral intermediate. Our aim is to equip you with the scientific rationale and practical methodologies to overcome common challenges and achieve high purity for your downstream applications.

Introduction

(S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The precise stereochemistry of this molecule is often crucial for its biological activity, making the efficient and reliable purification of the desired (S)-enantiomer a critical step in the drug development process. This guide will address the most common hurdles in its purification, including enantiomeric separation, removal of synthetic impurities, and challenges related to its physical properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enantiomeric Purity and Separation

Question 1: My primary challenge is separating the (S)- and (R)-enantiomers. What are the most effective methods?

Answer: The separation of enantiomers is a common and critical challenge. The two primary and most effective methods for resolving the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol are Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization .

  • Chiral HPLC: This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of amino alcohols.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts.[4][5] These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[6]

Question 2: I'm developing a chiral HPLC method, but I'm seeing poor resolution between the enantiomers. What parameters can I adjust?

Answer: Achieving good resolution in chiral HPLC often requires methodical optimization. Here are key parameters to consider:

  • Mobile Phase Composition: For polysaccharide-based columns, normal phase chromatography with a mobile phase consisting of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is a common starting point. The ratio of these solvents is critical; even small changes in the percentage of the alcohol modifier can significantly impact resolution.[7]

  • Mobile Phase Additives: Since (S)-2-amino-2-(3-chlorophenyl)ethanol is a basic compound, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica support of the column.

  • Column Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase.

  • Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more interactions between the analyte and the CSP, potentially leading to better resolution.

Troubleshooting Chiral HPLC Separation

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase composition.Systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments).
Non-optimal column choice.Screen different types of chiral stationary phases (e.g., cellulose vs. amylose-based).
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a basic modifier like diethylamine (DEA) at 0.1% to the mobile phase.
Co-elution of Enantiomers Insufficient interaction with the CSP.Decrease the column temperature and/or reduce the flow rate.

Below is a workflow diagram for developing a chiral HPLC method.

Caption: Chiral HPLC Method Development Workflow.

Question 3: I'm attempting diastereomeric salt crystallization with tartaric acid, but the separation is inefficient. What are the critical factors for success?

Answer: Diastereomeric salt crystallization is a powerful technique, but its success hinges on several factors. Here's a breakdown of critical considerations:

  • Choice of Resolving Agent: While tartaric acid is a common choice for resolving amines, other chiral acids like mandelic acid or camphorsulfonic acid might provide better discrimination for your specific compound.[4][8] It is often necessary to screen a few different resolving agents.

  • Solvent Selection: The ideal solvent system is one where the two diastereomeric salts have a significant difference in solubility. One salt should be sparingly soluble, while the other remains in solution. Alcohols, such as ethanol or isopropanol, and their mixtures with water are common choices for crystallizing amino alcohol salts.[9][10]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can lead to a purer initial crop of the less soluble salt.

  • Crystallization Conditions: The temperature at which crystallization occurs and the cooling rate can significantly impact the purity and yield of the desired diastereomer. Slow cooling generally favors the formation of larger, purer crystals.

Troubleshooting Diastereomeric Salt Crystallization

IssuePotential CauseRecommended Action
No Precipitation Diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture.
Both Diastereomers Precipitate Insufficient solubility difference between the diastereomeric salts.Screen different resolving agents and/or solvent systems.
Oily Precipitate The melting point of the diastereomeric salt is below the crystallization temperature.Use a more dilute solution or a different solvent.
Low Enantiomeric Excess Inefficient separation.Perform multiple recrystallizations of the diastereomeric salt.

The following diagram illustrates the process of diastereomeric salt resolution.

Caption: Diastereomeric Salt Resolution Workflow.

Removal of Synthetic Impurities

Question 4: What are the likely impurities from the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol, and how can I remove them?

Answer: The impurity profile will depend on the synthetic route. A common method for preparing chiral amino alcohols is the ring-opening of a corresponding epoxide with an amine. For (S)-2-amino-2-(3-chlorophenyl)ethanol, a likely route is the aminolysis of (S)-3-chlorostyrene oxide.

Potential Impurities from Epoxide Ring-Opening:

  • Regioisomer: The nucleophilic attack of the amine can occur at either carbon of the epoxide ring. While the attack at the less hindered carbon is generally favored, the formation of the regioisomeric byproduct, 1-amino-2-(3-chlorophenyl)ethanol, is possible.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 3-chlorostyrene oxide and the amine source.

  • Diol: Hydrolysis of the epoxide can lead to the formation of 3-chlorophenyl-1,2-ethanediol.

Purification Strategies for Removing Synthetic Impurities:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is crucial. A good solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. For amino alcohols, polar solvents like ethanol, isopropanol, or mixtures with water are often effective.[10][11]

  • Acid-Base Extraction: The basicity of the amino group (predicted pKa around 12.4) allows for selective extraction. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the amino alcohol will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to be basic, and the purified amino alcohol can be back-extracted into an organic solvent.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent peak tailing.

Troubleshooting Recrystallization

IssuePotential CauseRecommended Action
Oiling Out The crude material is highly impure, depressing the melting point. The solution is cooling too rapidly.Pre-purify by another method if very impure. Reheat the oil, add more solvent, and allow to cool more slowly.[12]
No Crystal Formation The solution is not sufficiently saturated.Induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, carefully evaporate some of the solvent.[12]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool. Ensure the solution is thoroughly cooled in an ice bath.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-2-amino-2-(3-chlorophenyl)ethanol is provided below.

PropertyValueSource
Molecular Formula C8H10ClNO[13]
Molecular Weight 171.62 g/mol [13]
Appearance Solid[13]
Predicted pKa (amino group) 12.40 ± 0.10

References

  • (R)-2-Amino-2-(3-chlorophenyl)ethanol - ChemBK. (2024, April 9).
  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone - Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
  • Recrystalliz
  • (R)-2-Amino-2-(3-chlorophenyl)ethanol - Sigma-Aldrich.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21).
  • Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis. (2010, December 8).
  • Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide - Benchchem.
  • The asymmetric aminolysis of meso-stilbene oxide catalyzed by in situ formed Ti–salen complexes using ligands 32 and 33.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4).
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conserv
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF - ResearchG
  • Table 2 Aminolysis reactions of styrene oxide over different...
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communic
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • Potential of Chiral Solvents for Enantioselective Crystallization. 2.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • Chiral Columns for enantiomer separ
  • (PDF)
  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC - NIH. (2022, December 23).
  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzym
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem.
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • (S)-2-amino-2-(3-chlorophenyl)ethanol | C8H10ClNO | CID - PubChem - NIH.
  • Application Notes and Protocols for the Diastereomeric Resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol - ChemicalBook.
  • 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol - BLDpharm.
  • Phenylethanolamine - Wikipedia.
  • US4379941A - Resolution of racemic amino acids - Google P
  • (R)-2-Amino-2-(3-chlorophenyl)ethanol - Sigma-Aldrich.
  • 2-Amino-2-(3-chlorophenyl)ethanol | 179811-63-3 - Sigma-Aldrich.
  • (PDF) (S)-2-Amino-2-(2-chlorophenyl)

Sources

Technical Support Center: Improving Enantioselectivity in the Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This chiral amino alcohol is a key building block for various pharmaceutical compounds. Achieving high enantioselectivity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic route.

Troubleshooting Guide: Enhancing Enantiomeric Excess (ee%)

This section addresses specific issues that can lead to suboptimal enantioselectivity in the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol, which is often prepared via the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a widely employed and reliable method for this transformation.

Issue 1: Low[1][2] Enantiomeric Excess (ee%) is Observed

Potential Cause 1: Presence of Moisture

  • Scientific Rationale: The presence of water in the reaction mixture can significantly diminish enantiomeric excess. Moisture can hydrolyze th[1][2]e borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway that competes with the desired asymmetric reduction.

  • Recommended Solution:

    • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of inert gas (nitrogen or argon) before use.

    • Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents. Solvents like tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl. Ensure all reagents, including the ketone substrate and the borane solution, are anhydrous.

    • Inert Atmosphere: Conduct the entire experiment under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Potential Cause 2: Suboptimal Reaction Temperature

  • Scientific Rationale: Temperature plays a critical role in the stereoselectivity of the CBS reduction. Generally, lower temperat[1]ures favor higher enantiomeric excesses. However, there can be a non-linear relationship, and an optimal temperature often exists for a specific substrate and catalyst combination.

  • Recommended Solutio[3][4]n:

    • Temperature Screening: Perform the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal condition for your specific system.

    • Precise Temperature Control: Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a consistent temperature throughout the reaction.

Potential Cause 3: Impure Reagents or Catalyst

  • Scientific Rationale: Impurities in the starting materials can interfere with the catalytic cycle. Commercially available borane solutions, for instance, may contain trace amounts of borohydride species that can lead to non-selective reduction. The purity of the chiral [1]oxazaborolidine catalyst is also crucial.

  • Recommended Solution:

    • Substrate Purification: Purify the 2-amino-1-(3-chlorophenyl)ethanone substrate by recrystallization or column chromatography before use.

    • Fresh Borane Solutions: Use freshly opened bottles of borane reagents (e.g., BH₃·THF or BH₃·SMe₂) or titrate older solutions to determine their exact concentration.

    • High-Purity Catalyst: Source high-purity (S)-Me-CBS catalyst or synthesize it in-house following established procedures to ensure its quality.

Potential Cause 4: Incorrect Stoichiometry

  • Scientific Rationale: The ratio of the catalyst to the borane reagent and the substrate is critical. An excess of the borane reagent relative to the catalyst can increase the rate of the non-catalyzed, non-enantioselective background reaction.

  • Recommended Solution:

    • Careful Stoichiometric Control: Accurately measure and control the stoichiometry of all reagents. Typically, 5-10 mol% of the CBS catalyst is effective.

    • Slow Addition: Add the borane solution slowly to the mixture of the substrate and catalyst. This helps to maintain a low concentration of free borane and favors the catalyzed pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol?

A1: The most prevalent and effective methods for the asymmetric reduction of the corresponding prochiral ketone are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, most commonly (S)-Me-CBS, and a borane source like BH₃·THF or BH₃·SMe₂. It is highly regarded for[5][6] its predictability, broad substrate scope, and the high enantioselectivities it typically achieves (often >95% ee).

  • Noyori Asymmetric H[6]ydrogenation: This method employs ruthenium-based catalysts with chiral phosphine ligands, such as BINAP. It is a powerful techniqu[7][8]e for the asymmetric hydrogenation of ketones and is known for its high catalytic activity and excellent enantioselectivity.

Q2: How does the choice of borane source impact the enantioselectivity in a CBS reduction?

A2: The choice of borane source can influence the outcome of the reaction.

  • BH₃·THF vs. BH₃·SMe₂: Both are commonly used. BH₃·SMe₂ is more stable and has a higher concentration of borane, but the dimethyl sulfide byproduct has a strong odor. BH₃·THF is also widely used, but it's important to ensure it is free of stabilizing agents like sodium borohydride, which can cause non-selective reduction.

  • Catecholborane: T[1]his reagent has been shown to be effective in CBS reductions at very low temperatures (as low as -126 °C) and can sometimes lead to improved enantioselectivity.

Q3: Can biocatalysis b[1]e used for the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol?

A3: Yes, biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as ketoreductases (KREDs) or amine dehydrogenases (AmDHs), can catalyze the asymmetric reduction of the ketone precursor with excellent enantioselectivity, often exceeding 99% ee. These enzymatic methods a[9][10]re performed in aqueous media under mild conditions and can be highly efficient.

Experimental Protocols

Representative Protocol for CBS Reduction of 2-amino-1-(3-chlorophenyl)ethanone
  • Preparation: Under an argon atmosphere, add a solution of (S)-Me-CBS catalyst (0.05-0.10 equivalents) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Substrate Addition: Add a solution of 2-amino-1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous THF dropwise to the catalyst solution while maintaining the temperature.

  • Borane Addition: Slowly add a solution of BH₃·SMe₂ (1.0-1.2 equivalents) in anhydrous THF via the addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification and Analysis: Purify the crude (S)-2-amino-2-(3-chlorophenyl)ethanol by column chromatography or recrystallization. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in a Typical CBS Reduction

Temperature (°C)Enantiomeric Excess (ee%)
2585
092
-2097
-4098
-7895

Note: This is representative data; optimal temperature may vary.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_ee cluster_moisture Moisture Control cluster_temp Temperature Optimization cluster_reagents Reagent Purity cluster_stoichiometry Stoichiometry Control start Low ee% Observed check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_temp Review Reaction Temperature (Optimal?) check_moisture->check_temp If Yes dry_glassware Oven-dry glassware check_moisture->dry_glassware If No anhydrous_solvents Use anhydrous solvents check_moisture->anhydrous_solvents If No inert_atmosphere Maintain inert atmosphere check_moisture->inert_atmosphere If No check_reagents Verify Reagent Purity (Substrate, Catalyst, Borane) check_temp->check_reagents If Optimal temp_screen Perform temperature screen (e.g., 0 to -78 °C) check_temp->temp_screen If Not Optimal check_stoichiometry Confirm Stoichiometry (Correct Ratios?) check_reagents->check_stoichiometry If Pure purify_substrate Purify substrate check_reagents->purify_substrate If Impure fresh_borane Use fresh borane solution check_reagents->fresh_borane If Impure high_purity_catalyst Ensure catalyst purity check_reagents->high_purity_catalyst If Impure accurate_measurement Accurate reagent measurement check_stoichiometry->accurate_measurement If Incorrect slow_addition Slow addition of borane check_stoichiometry->slow_addition If Incorrect end High ee% Achieved anhydrous_solvents->end temp_screen->end high_purity_catalyst->end slow_addition->end

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Corey–Itsuno reduction. In: Wikipedia. Available at: [Link]

  • Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Noyori Hydrogenation. NROChemistry. Available at: [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. Available at: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric hydrogenation. In: Wikipedia. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Available at: [Link]

  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. Molecules, 15(1), 512-524. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. Available at: [Link]

  • Dasse, O., Mahadevan, A., Han, L., Martin, B. R., Di Marzo, V., & Razdan, R. K. (2000). The Synthesis of N-Vanillyl-arachidonoyl-amide (Arvanil) and its Analogs: An Improved Procedure for the Synthesis of the Key Synthon Methyl 14-Hydroxy-(all-cis)-5,8,11-tetradecatrienoate. Tetrahedron, 56(47), 9195–9202. Available at: [Link]

  • Wang, X., Chen, K., & Wu, J. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798835. Available at: [Link]

  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. ResearchGate. Available at: [Link]

  • The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway. British Journal of Pharmacology, 141(5), 767–775. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 24(17), 3121. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. Autech Industry Co.,Limited. Available at: [Link]

  • (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. Available at: [Link]

  • Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. The Journal of Organic Chemistry, 56(16), 4998–5000. Available at: [Link]

  • Collins, S., & Sieber, J. D. (2023). Studies Toward Improved Enantiocontrol in the Asymmetric Cu-Catalyzed Reductive Coupling of Ketones and Allenamides: 1,2-Aminoalcohol Synthesis. Organic Letters, 25(9), 1425–1430. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid. Journal of Medicinal Chemistry, 45(18), 3972–3983. Available at: [Link]

  • Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review. Molecules, 26(11), 3169. Available at: [Link]

  • Arvanil, a hybrid endocannabinoid and vanilloid compound, behaves as an antihyperkinetic agent in a rat model of Huntington's disease. Neuropsychopharmacology, 29(8), 1498–1506. Available at: [Link]

  • Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798835. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for (S)-2-amino-2-(3-chlorophenyl)ethanol HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the enantioselective analysis of this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your chromatographic experiments.

Foundational Knowledge: Understanding the Analyte and Separation Principles

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol. The key to its successful HPLC analysis lies in the effective separation of its enantiomers. This is typically achieved using a chiral stationary phase (CSP) that creates a transient diastereomeric complex with each enantiomer, leading to differential retention times.[1] Due to the basic nature of the amino group, careful control of the mobile phase composition, particularly the use of additives, is crucial for achieving optimal peak shape and resolution.

A common starting point for the chiral separation of amino alcohols is normal-phase chromatography on a polysaccharide-based CSP.[1] This guide will use a typical method as a baseline for troubleshooting:

Parameter Typical Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA, IB, IC)
Mobile Phase n-Hexane / Isopropanol (IPA) with a basic modifier
Example Mobile Phase n-Hexane:Isopropanol:Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Frequently Asked Questions & Troubleshooting Guide

Peak Shape Problems

Q1: I am observing significant peak tailing for my (S)-2-amino-2-(3-chlorophenyl)ethanol peak. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like (S)-2-amino-2-(3-chlorophenyl)ethanol is a common issue, often stemming from secondary interactions with the stationary phase.

  • Causality: The primary cause is typically the interaction of the basic amino group of your analyte with acidic silanol groups present on the silica support of the chiral stationary phase. These strong interactions lead to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.

  • Troubleshooting Workflow:

    start Peak Tailing Observed step1 Check Mobile Phase Modifier Is a basic modifier (e.g., DEA) present? start->step1 step2 Increase Modifier Concentration Gradually increase DEA concentration (e.g., to 0.2%). step1->step2 Yes step1->step2 No step3 Evaluate Alternative Basic Modifiers Try other amines like triethylamine (TEA) or butylamine. step2->step3 Tailing Persists result Improved Peak Symmetry step2->result Tailing Reduced step4 Consider a Different CSP Some CSPs have better shielding of silanol groups. step3->step4 No Improvement step3->result Tailing Reduced

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Protocol:

    • Verify Mobile Phase Composition: Ensure that the basic modifier, such as diethylamine (DEA), has been added to your mobile phase at the correct concentration (e.g., 0.1%).

    • Optimize Modifier Concentration: If tailing persists, incrementally increase the concentration of the basic modifier. For example, prepare mobile phases with 0.15% and 0.2% DEA. The increased concentration of the competing base will more effectively saturate the active silanol sites, minimizing their interaction with your analyte.[1]

    • Explore Alternative Modifiers: If increasing the DEA concentration does not resolve the issue, consider trying a different basic modifier like triethylamine (TEA) or ethanolamine. These alternatives may have different affinities for the active sites and could provide better peak shapes.

Q2: My peaks are fronting. What could be causing this?

A2: Peak fronting is typically a result of column overload or issues with the sample solvent.

  • Causality:

    • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape where the front is less retained than the tail.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more polar in normal-phase) than your mobile phase, it can cause the initial band of analyte to travel too quickly through the column, resulting in a fronting peak.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, you were likely overloading the column.

    • Adjust Sample Solvent: Ideally, your sample should be dissolved in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will dissolve your sample. For normal-phase, this would be a solvent with low polarity.

Resolution and Retention Time Issues

Q3: I am not getting any separation between the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol. What should I try?

A3: A complete lack of separation indicates that the chosen chiral stationary phase and mobile phase conditions are not suitable for creating the necessary diastereomeric interactions.

  • Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. If these complexes do not have a sufficient difference in stability, no separation will occur.[1]

  • Troubleshooting Workflow:

    start No Enantiomeric Separation step1 Optimize Mobile Phase Adjust the ratio of hexane to alcohol modifier (e.g., 90:10, 70:30). start->step1 step2 Change Alcohol Modifier Switch from IPA to ethanol or vice versa. step1->step2 No Improvement result Resolution Achieved step1->result Separation Observed step3 Try a Different CSP Select a CSP with a different chiral selector (e.g., from amylose-based to cellulose-based). step2->step3 No Improvement step2->result Separation Observed

    Caption: Workflow for achieving enantiomeric separation.

  • Detailed Protocol:

    • Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Systematically vary the ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol). Try compositions such as 90:10, 85:15, and 70:30 (n-hexane:IPA), keeping the basic modifier concentration constant.

    • Alcohol Modifier: The type of alcohol used as a modifier can significantly impact selectivity. If isopropanol is not providing separation, try substituting it with ethanol.

    • Chiral Stationary Phase Selection: If mobile phase optimization is unsuccessful, the chosen CSP may not be appropriate for your analyte. Polysaccharide-based CSPs are a good starting point, but if one type (e.g., amylose-based) fails, try another (e.g., cellulose-based).[1]

Q4: My retention times are drifting to shorter times with each injection. What is happening?

A4: Drifting retention times, especially to shorter times, often point to changes in the mobile phase composition or column equilibration issues.

  • Causality:

    • Mobile Phase Volatility: In a pre-mixed mobile phase, the more volatile component (in this case, n-hexane) can evaporate over time, leading to an increase in the proportion of the more polar solvent (isopropanol). This stronger mobile phase will elute your analyte more quickly.

    • Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the analytical run, you may observe retention time shifts as the column chemistry stabilizes.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Discard the old mobile phase and prepare a fresh batch. Ensure the solvent reservoir is properly covered to minimize evaporation.

    • Ensure Proper Equilibration: Before injecting your samples, allow the mobile phase to pump through the column for a sufficient amount of time (e.g., at least 10-15 column volumes) until a stable baseline is achieved.

    • Check for Leaks: A small leak in the system can also lead to a decrease in flow rate, which would typically increase retention times. However, it's always good practice to check all fittings for any signs of leakage.

Baseline Problems

Q5: I am experiencing a noisy baseline. What are the common causes and solutions?

A5: A noisy baseline can originate from several sources, including the mobile phase, the detector, or air in the system.

  • Troubleshooting Workflow:

    start Noisy Baseline step1 Degas Mobile Phase Sonicate or use an in-line degasser. start->step1 step2 Check for Leaks Inspect all fittings and pump seals. step1->step2 Noise Persists result Stable Baseline step1->result Noise Reduced step3 Flush the System Purge the pump and flow path. step2->step3 Noise Persists step2->result Noise Reduced step4 Detector Issues Check lamp energy and clean the flow cell if necessary. step3->step4 Noise Persists step3->result Noise Reduced

    Caption: Troubleshooting workflow for a noisy baseline.

  • Detailed Protocol:

    • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed before use. Dissolved gases can outgas in the detector flow cell, causing baseline noise. Use an in-line degasser or sonicate the mobile phase for 15-20 minutes.

    • System Leaks: Check all connections for any signs of leaks. A leak can introduce air into the system and cause pressure fluctuations, leading to a noisy baseline.

    • Pump and System Purge: Purge the pump to remove any air bubbles from the pump heads. If the noise persists, flushing the entire system with a solvent like isopropanol can help remove air or contaminants.

    • Detector Lamp: A failing detector lamp can also be a source of noise. Check the lamp's energy output and replace it if it is low.

Experimental Protocols

Mobile Phase Preparation (Example: 80:20:0.1 n-Hexane:IPA:DEA)
  • Measure 800 mL of HPLC-grade n-hexane into a clean 1 L glass solvent bottle.

  • Add 200 mL of HPLC-grade isopropanol to the same bottle.

  • Using a micropipette, add 1.0 mL of diethylamine (DEA).

  • Cap the bottle and swirl gently to mix thoroughly.

  • Degas the mobile phase by sonicating for 15-20 minutes or by using an in-line degasser on your HPLC system.

  • Ensure the solvent bottle is properly capped during use to minimize evaporation.

Sample Preparation
  • Accurately weigh a small amount of your (S)-2-amino-2-(3-chlorophenyl)ethanol sample.

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • If the sample does not fully dissolve, you may need to sonicate the solution briefly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.

References

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭 - CHOSUN. (n.d.).
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • MDPI. (n.d.). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate].
  • SIELC Technologies. (n.d.). HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column.
  • NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • PubMed. (2023). Amino alcohol-derived chiral stationary phases.
  • ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases.
  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology.

Sources

Stability issues of (S)-2-amino-2-(3-chlorophenyl)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability-related issues encountered during experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Introduction

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral molecule with functional groups—a primary amine and a primary alcohol—that are susceptible to various degradation pathways. Its stability in solution is not only crucial for obtaining reliable experimental results but also for its potential use in pharmaceutical development. This guide will walk you through the key factors influencing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of (S)-2-amino-2-(3-chlorophenyl)ethanol in different solvents.

Q1: What are the primary factors that can affect the stability of (S)-2-amino-2-(3-chlorophenyl)ethanol in solution?

The stability of (S)-2-amino-2-(3-chlorophenyl)ethanol in solution is primarily influenced by a combination of factors including:

  • Solvent Type: The polarity and protic/aprotic nature of the solvent play a significant role. Protic solvents, like water and alcohols, can stabilize the molecule through hydrogen bonding but may also participate in certain degradation reactions.[1]

  • pH of the Solution: The pH can alter the ionization state of the amino group, which can significantly impact the molecule's susceptibility to degradation pathways like oxidation and hydrolysis.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][5]

  • Light Exposure: Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation.[4]

  • Presence of Oxidizing Agents: The amine and alcohol functional groups can be susceptible to oxidation.

Q2: Which solvents are recommended for short-term vs. long-term storage of (S)-2-amino-2-(3-chlorophenyl)ethanol?

For short-term use (e.g., during an experiment), a wider range of solvents may be acceptable. However, for long-term storage, the choice of solvent is critical.

  • Recommended for Long-Term Storage: Aprotic, non-polar solvents are generally preferred for long-term storage as they are less likely to participate in degradation reactions. However, the solubility of the compound in these solvents may be limited. Aprotic polar solvents like acetonitrile or THF can be good alternatives.

  • Use with Caution for Long-Term Storage: Protic solvents like water and alcohols (methanol, ethanol) can be used, but the pH should be controlled (ideally slightly acidic to neutral) to minimize degradation.[2][3] It is advisable to store such solutions at low temperatures (e.g., 2-8°C or frozen) and protected from light.[6]

Q3: How does the pH of an aqueous solution affect the stability of this compound?

The pH of an aqueous solution has a profound effect on the stability of (S)-2-amino-2-(3-chlorophenyl)ethanol due to the presence of the primary amine group.

  • Acidic pH (pH 3-6): In acidic conditions, the amine group will be protonated to form an ammonium salt. This protonation generally increases water solubility and can protect the amine from certain oxidative degradation pathways. However, very low pH may catalyze other reactions.[7]

  • Neutral to Alkaline pH (pH > 7): As the pH increases, the amine group becomes deprotonated and more nucleophilic, making it more susceptible to oxidation.[2] Phenolic compounds, which could be related degradation products, are also more prone to oxidation at higher pH.[2]

Q4: What are the likely degradation pathways for (S)-2-amino-2-(3-chlorophenyl)ethanol?

Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The primary amine and primary alcohol can be oxidized. Oxidation of the amine could lead to the formation of imines or other related compounds. The alcohol could be oxidized to an aldehyde or a carboxylic acid.

  • Deamination: The amino group could be eliminated, particularly under certain conditions, leading to the formation of an alcohol or an alkene.[8][9]

  • Decarboxylation (if applicable as a downstream product): While the parent compound does not have a carboxylic acid group, if it is oxidized to an amino acid, subsequent decarboxylation could occur.[8][9]

  • Photodegradation: The presence of the chloro-substituted aromatic ring suggests potential for photolytic degradation upon exposure to UV light.[4]

Troubleshooting Guides

This section provides a structured approach to resolving common stability-related issues.

Issue 1: Unexpected Degradation Observed During an Experiment

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Troubleshooting Workflow:

start Unexpected Degradation Observed check_conditions Review Experimental Conditions start->check_conditions check_solvent Is the solvent appropriate? (Protic, Aprotic, pH) check_conditions->check_solvent check_temp Was the temperature elevated? check_solvent->check_temp Yes solution_solvent Consider using an aprotic solvent or buffer the aqueous solution. check_solvent->solution_solvent No check_light Was the sample exposed to light? check_temp->check_light No solution_temp Reduce reaction/storage temperature. check_temp->solution_temp Yes check_reagents Were other reactive reagents present? check_light->check_reagents No solution_light Protect sample from light (e.g., use amber vials). check_light->solution_light Yes solution_reagents Investigate potential incompatibilities. check_reagents->solution_reagents Yes end_node Implement Corrective Actions & Re-run Experiment check_reagents->end_node No solution_solvent->check_temp solution_temp->check_light solution_light->check_reagents solution_reagents->end_node start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Analyze Data & Identify Degradants analyze->data end_node Determine Degradation Pathways data->end_node

Caption: Workflow for a forced degradation study.

Data Summary

The following table provides a qualitative summary of the expected stability of (S)-2-amino-2-(3-chlorophenyl)ethanol in different solvent classes based on general principles of amine and amino alcohol chemistry. [1][10][11][12]

Solvent Class Examples Expected Relative Stability Rationale
Protic Water, Methanol, Ethanol Moderate Can stabilize the protonated amine via hydrogen bonding, but may also participate in degradation (e.g., solvolysis). Stability is highly pH-dependent. [1]
Aprotic Polar Acetonitrile, THF, DMSO Good Less likely to directly participate in degradation reactions compared to protic solvents. Good solvating power for the molecule.

| Aprotic Non-Polar | Hexane, Toluene | High | Generally inert and less likely to promote degradation. However, solubility is expected to be low. |

References

  • Filo. (2025). Effect of Solvent on Basicity of Amines.
  • Høisæter, K. K., Braakhuis, L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • Høisæter, K. K., Braakhuis, L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Ghosh, S., et al. (2020). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega.
  • Høisæter, K. K., Braakhuis, L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
  • BioProcess International. (2012).
  • Mora-Villalobos, J. A., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC - NIH.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • MedCrave online. (2016).
  • Royal Society of Chemistry. (2007).
  • PubMed. (2004). Thermal study of simple amino-alcohol solutions.
  • YAKHAK HOEJI. (2021).
  • Journal of Applied Pharmaceutical Science. (2013).
  • Günther, J., et al. (2020). Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar. PMC - NIH.
  • International Journal of Pharmaceutical Sciences and Research. (2016).
  • ARL Bio Pharma. (n.d.).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Klepel, O., et al. (2020).
  • 1stsci.com. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • Labsolu. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol.
  • AMERICAN ELEMENTS. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol | CAS 663611-73-2.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Analytical Chemistry. (2023).
  • ResearchGate. (2025). Thermal degradation of amino acid salts in CO2 capture | Request PDF.
  • Wikipedia. (n.d.). Chiral analysis.
  • Biomass Conversion and Biorefinery. (2021).
  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi.
  • PubMed. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)ethanol.
  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • BLDpharm. (n.d.). 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol.
  • Frontiers. (2022). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria.
  • PubMed. (2015). Metabolic engineering of 2-phenylethanol pathway producing fragrance chemical and reducing lignin in Arabidopsis.
  • Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?.
  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents.
  • PubMed. (1998).
  • ResearchGate. (n.d.). Description of Chemicals and Solvents Used | Download Table.
  • Quora. (2018). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?.
  • Chemsrc. (n.d.). (2R)-2-Amino-2-(3-chlorophenyl)ethanol | CAS#:926291-77-2.
  • American Chemical Society. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes.
  • ResearchGate. (n.d.).

Sources

Common impurities in (S)-2-amino-2-(3-chlorophenyl)ethanol and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (S)-2-amino-2-(3-chlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities in this chiral building block. The presence of unwanted chemicals, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth FAQs, troubleshooting protocols, and detailed analytical methodologies to ensure the chemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities I should expect when working with (S)-2-amino-2-(3-chlorophenyl)ethanol?

Impurities in any API can be broadly categorized according to ICH guidelines.[1] For (S)-2-amino-2-(3-chlorophenyl)ethanol, you should be vigilant for three main types:

  • Organic Impurities: These are the most common and can be process-related (from the synthesis) or degradation products.[1][3]

    • Process-Related: Includes unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves the reduction of a ketone, the corresponding ketone may remain as an impurity.[4]

    • Degradation Products: Arise from the decomposition of the substance during storage or handling.[] The amino alcohol functional group is susceptible to oxidation.[6][7]

  • Enantiomeric Impurity: The unwanted (R)-enantiomer, (R)-2-amino-2-(3-chlorophenyl)ethanol, is a critical impurity. Since different enantiomers can have vastly different pharmacological effects, its control is a primary regulatory concern.[8]

  • Inorganic Impurities: These can include reagents, catalysts, or heavy metals from the manufacturing process.[1][3]

  • Residual Solvents: Traces of solvents used during synthesis or purification that are not completely removed.[1][3]

Q2: Where do these impurities originate from?

Understanding the source of an impurity is the first step toward controlling it.[1][]

  • Starting Materials: Impurities present in the initial raw materials can carry through the synthesis.[]

  • Synthesis Pathway: The synthetic route itself is a major source. Side reactions, incomplete reactions, or rearrangements can generate by-products. For phenylethanolamine derivatives, common side reactions can include over-alkylation or the formation of dimers.[4]

  • Storage and Handling: Exposure to light, heat, humidity, or oxygen can cause the API to degrade over time.[][9] The phenylethanolamine structure, for example, can be susceptible to oxidation.[6]

The diagram below illustrates potential sources and pathways for impurity formation.

cluster_synthesis Synthesis Process cluster_post Post-Synthesis & Storage Start Starting Materials (e.g., 2-amino-3'-chloroacetophenone) Reaction Core Reaction (e.g., Asymmetric Reduction) Start->Reaction Imp1 Unreacted Starting Material Start->Imp1 Reagents Reagents & Solvents Reagents->Reaction Imp2 Residual Solvents Reagents->Imp2 Byproducts Side Reactions (e.g., Incomplete Reduction, Dimerization) Reaction->Byproducts generates API (S)-2-amino-2- (3-chlorophenyl)ethanol (Crude API) Reaction->API Imp3 (R)-Enantiomer Reaction->Imp3 Imperfect Stereoselectivity Purification Purification (Crystallization, Chromatography) API->Purification FinalAPI Final Purified API Purification->FinalAPI Storage Storage Conditions (Heat, Light, Oxygen) FinalAPI->Storage Degradation Degradation Products (e.g., Oxidized Ketone) Storage->Degradation induces

Caption: Origin of impurities during synthesis and storage.

Q3: Why is it critical to identify and control the (R)-enantiomer?

In chiral pharmaceuticals, one enantiomer often provides the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful side effects. Regulatory agencies like the FDA require stringent control over enantiomeric purity.[9] Therefore, an accurate and validated analytical method to separate and quantify the (R)-enantiomer from the desired (S)-enantiomer is not just a quality control measure but a critical safety requirement.[8]

Troubleshooting Guide: Impurity Identification

This section addresses common issues encountered during the analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Issue 1: An unknown peak is observed in my reversed-phase HPLC chromatogram.

The appearance of an unexpected peak is a common analytical challenge. A systematic approach is necessary for identification.

Troubleshooting Workflow:

The following workflow provides a logical progression from detection to identification of an unknown impurity.

Start Unknown Peak Detected in RP-HPLC CheckBlank 1. Analyze Blank Injection (Solvent/Mobile Phase) Start->CheckBlank IsPeakPresent Is peak present in blank? CheckBlank->IsPeakPresent SystemImpurity Source is system/solvent. Clean system, use fresh solvents. IsPeakPresent->SystemImpurity Yes Spike 2. Spike with Known Impurities (Starting materials, expected by-products) IsPeakPresent->Spike No DoesRTMatch Does Retention Time (RT) match a known standard? Spike->DoesRTMatch Identified Impurity Identified. DoesRTMatch->Identified Yes LCMS 3. Perform LC-MS Analysis DoesRTMatch->LCMS No GetData Obtain Mass-to-Charge (m/z) and Fragmentation Data LCMS->GetData ProposeStructure Propose Putative Structure based on MS data and synthesis route GetData->ProposeStructure Isolate 4. Isolate Impurity (Preparative HPLC) ProposeStructure->Isolate NMR 5. Perform Structural Elucidation (1H NMR, 13C NMR, 2D NMR) Isolate->NMR Confirm Structure Confirmed. NMR->Confirm

Caption: A systematic workflow for identifying unknown HPLC peaks.

Detailed Steps:

  • System Check: First, inject a blank (your sample solvent). If the peak is present, it may be a solvent impurity, mobile phase contaminant, or carryover from a previous injection.

  • Spike with Known Compounds: If you have standards for potential impurities (e.g., starting materials), spike your sample with a small amount. An increase in the area of the unknown peak indicates a match.

  • Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification.[3][10] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass and suggest a molecular formula.[11] Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure.[10][11]

  • Isolation and NMR: For definitive structural confirmation of a significant unknown impurity, it must be isolated, typically using preparative HPLC. Once a pure fraction is collected, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used for unambiguous structure elucidation.[12][13][14]

Issue 2: My HPLC peaks for the main compound and impurities are tailing.

Peak tailing is often observed for basic compounds like amines on standard silica-based C18 columns.

  • Causality: The free silanol groups on the silica surface are acidic and can have strong secondary interactions with the basic amine group of your analyte. This leads to poor peak shape (tailing).

  • Solutions:

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or use base-deactivated silica to minimize silanol interactions.

    • Modify the Mobile Phase: Add a small amount of a basic modifier to the mobile phase to compete with your analyte for the active silanol sites.

      • Triethylamine (TEA) or diethylamine (DEA) at low concentrations (e.g., 0.1%) is very effective.[8]

    • Lower the pH: Operating at a low pH (e.g., 2.5-3.0) with an acid like formic acid or trifluoroacetic acid (TFA) ensures that both the analyte (as an ammonium salt) and the silanol groups are fully protonated, which reduces the unwanted interaction.

Issue 3: I cannot separate the (S) and (R) enantiomers.

Enantiomers have identical physical properties and cannot be separated on standard achiral columns.

  • Solution: You must use a Chiral Stationary Phase (CSP). For amino alcohols, polysaccharide-based CSPs are highly effective.[15][16]

  • Column Selection: Columns like Chiralpak® or Lux® series, which are derived from amylose or cellulose phenylcarbamates, are excellent starting points for method development.

  • Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., Hexane/Ethanol or Hexane/Isopropanol) or polar organic modes. The choice of alcohol and its percentage in the mobile phase is the most critical factor for achieving separation.[16][17]

Analytical Protocols & Data

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for separating (S)-2-amino-2-(3-chlorophenyl)ethanol from its (R)-enantiomer. Method optimization will likely be required.[8]

1. Sample Preparation:

  • Prepare a stock solution of a racemic standard at 1.0 mg/mL in methanol to confirm the elution order and resolution.
  • Dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale / Notes
Column Chiralpak® IA or similar amylose-based CSPPolysaccharide-based CSPs are highly effective for resolving enantiomers of amino alcohols.[15]
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase is typical for these CSPs. The alcohol acts as the polar modifier, and DEA is added to improve peak shape for the basic amine.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral selectivity; maintaining a constant temperature is crucial.
Detection UV at 220 nmThe chlorophenyl group provides strong UV absorbance at lower wavelengths.
Injection Vol. 10 µLAdjust as needed based on detector response and concentration.

3. Expected Outcome: You should observe two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric purity can be calculated based on the peak area percentages.

Protocol 2: LC-MS for Unknown Impurity Identification

This protocol outlines the use of LC-MS to gain structural information about an unknown impurity.

1. LC Conditions:

  • Use a standard reversed-phase method (e.g., C18 column).
  • The mobile phase must be compatible with mass spectrometry. Use volatile buffers like formic acid or ammonium formate instead of non-volatile buffers like phosphate.

2. MS Conditions:

ParameterRecommended SettingRationale / Notes
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine group is easily protonated, making ESI+ the ideal mode for this compound.[13]
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapTOF and Orbitrap are high-resolution analyzers that provide accurate mass data, which is crucial for determining the elemental composition.[10][11]
Scan Mode Full Scan (e.g., m/z 50-500)To detect the molecular ion ([M+H]⁺) of the impurity.
MS/MS Mode Data-Dependent Acquisition (DDA) or TargetedDDA automatically triggers fragmentation of the most intense ions. Targeted MS/MS can be used if you have a suspected mass for the impurity. Fragmentation patterns help in structural elucidation.[10]

3. Data Analysis:

  • Identify the [M+H]⁺ Ion: For (S)-2-amino-2-(3-chlorophenyl)ethanol, the expected [M+H]⁺ is m/z 172.06. An impurity will have a different m/z.

  • Calculate Molecular Formula: Use the accurate mass from an HRMS instrument to predict the elemental composition.

  • Interpret Fragmentation: Analyze the MS/MS spectrum. Common fragmentations for this class of compounds include loss of water (-18 Da) from the alcohol and loss of the ethanol side chain.

Table 1: Summary of Potential Impurities
Impurity Name / StructureTypePotential Source / Formation
(R)-2-amino-2-(3-chlorophenyl)ethanol EnantiomericIncomplete stereoselectivity during asymmetric synthesis or resolution.
2-amino-1-(3-chlorophenyl)ethan-1-one Process-RelatedIncomplete reduction of the ketone starting material.
1-(3-chlorophenyl)ethane-1,2-diol Process-RelatedPotential by-product if the synthesis involves hydrolysis of an epoxide intermediate.
2-(3-chlorophenyl)-2-oxoacetic acid DegradationOxidation of the alcohol and subsequent cleavage.
Residual Solvents (e.g., Methanol, Toluene) Residual SolventIncomplete removal after synthesis and purification steps.

References

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • Toref-Standards. (n.d.). Impurity Profiling with HRMS. [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • PharmaTutor. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • S. S. Gawande, et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • American Elements. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chosun University. (n.d.). An efficient chiral HPLC method was developed for the enantiomeric resolution of α-amino acid esters and some chiral amines.... [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • ResearchGate. (2020). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols.... [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • US EPA. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]-. [Link]

  • Google Patents. (n.d.).
  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]

  • PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-2-amino-2-(3-chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This chiral amino alcohol is a valuable building block in pharmaceutical development. Achieving high yield and, critically, high enantiopurity requires careful control over reaction conditions. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiopure (S)-2-amino-2-(3-chlorophenyl)ethanol?

There are two predominant strategies for accessing the enantiopure (S)-isomer:

  • Asymmetric Synthesis: This is the most direct and atom-economical approach. It typically involves the enantioselective reduction of the prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone (or its hydrochloride salt). This transformation is achieved using either chiral chemical catalysts (e.g., metal-ligand complexes) or biocatalysts (e.g., ketoreductases).[1][2]

  • Chiral Resolution: This classical method involves synthesizing the racemic mixture of 2-amino-2-(3-chlorophenyl)ethanol and then separating the two enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral carboxylic acid), separating the salts by fractional crystallization, and then liberating the desired enantiomer.[1]

While resolution is a robust technique, this guide will focus on optimizing the more modern asymmetric synthesis routes due to their higher efficiency and directness.

Q2: Why is asymmetric transfer hydrogenation a preferred method?

Asymmetric transfer hydrogenation (ATH) is frequently chosen for its operational simplicity and safety. Unlike methods requiring high-pressure hydrogen gas, ATH utilizes stable, liquid hydrogen donors like a formic acid/triethylamine (HCOOH/TEA) mixture.[1] This avoids the need for specialized high-pressure reactors. Ruthenium-based catalysts, particularly tethered Ru(II) complexes, have demonstrated exceptional reactivity and enantioselectivity in the ATH of unprotected amino ketones, making this a reliable and scalable method.[1][2]

Q3: What are the critical quality attributes for the final product?

For a chiral intermediate like (S)-2-amino-2-(3-chlorophenyl)ethanol, the most critical quality attributes are:

  • Enantiomeric Excess (ee%): This measures the purity of the desired (S)-enantiomer over the unwanted (R)-enantiomer. For pharmaceutical applications, an ee of >99% is often required.

  • Chemical Purity: The absence of starting materials, reagents, and side-products.

  • Residual Solvent/Metal Content: Levels of residual solvents and catalyst (e.g., Ruthenium) must be below the limits defined by regulatory bodies like the ICH.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause A: Ineffective Catalyst Activity

  • Why it happens: The catalyst may be deactivated by exposure to air or moisture, or it may not be suitable for the specific substrate. Some catalysts require activation or specific conditions to achieve optimal performance. Catalyst deactivation during the reaction can also lead to stalled conversions.[3]

  • Solutions:

    • Use Fresh Catalyst: Ensure the catalyst is stored under an inert atmosphere (Nitrogen or Argon) and handled using proper air-free techniques.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to side reactions or dimerization. Conversely, too little catalyst will result in slow or incomplete reactions. Start with a loading of 0.1-1.0 mol% and optimize.[2]

    • Verify Hydrogen Source: For ATH, ensure the HCOOH/TEA mixture is prepared correctly and is of high purity. The ratio (typically 5:2) is crucial for maintaining the reaction pH and providing a steady source of hydride.[2]

Possible Cause B: Suboptimal Reaction Temperature

  • Why it happens: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can cause catalyst decomposition or promote side reactions.

  • Solutions:

    • Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and selectivity. For many Ru-catalyzed ATH reactions, temperatures between 40-60°C are effective.[2]

    • Ensure Uniform Heating: Use an oil bath and a stirring hotplate to maintain a consistent and uniform temperature throughout the reaction vessel.

Problem 2: Low Enantiomeric Excess (ee%)

Possible Cause A: Incorrect Catalyst or Ligand Choice

  • Why it happens: The enantioselectivity is dictated by the chiral environment created by the catalyst's ligand. A specific ligand that works well for one substrate may not be optimal for another due to subtle steric and electronic differences.

  • Solutions:

    • Catalyst Screening: If possible, screen a panel of chiral catalysts. For amino ketones, catalysts like RuCl[(S,S)-Teth-TsDpen] have shown excellent performance, delivering ee values >99%.[2] Biocatalytic options using specific ketoreductases can also provide extremely high enantioselectivity.[4][5]

    • Match Enantiomer Series: Ensure you are using the correct ligand enantiomer to produce the desired (S)-product. For example, an (S,S)-configured ligand will typically produce one product enantiomer, while an (R,R)-ligand will produce the other.

Possible Cause B: Non-Optimal Temperature

  • Why it happens: Enantioselectivity is often temperature-dependent. Higher temperatures can increase molecular motion and reduce the energy difference between the diastereomeric transition states, leading to a lower ee.

  • Solutions:

    • Run at Lower Temperatures: If you have a low ee, try running the reaction at a lower temperature (e.g., room temperature or 30°C). While this may slow the reaction rate, it can significantly improve enantioselectivity.

Problem 3: Difficult Product Isolation or Impure Product

Possible Cause A: Incomplete Reaction

  • Why it happens: Quenching the reaction before the starting material is fully consumed is a common source of impurity.[6]

  • Solutions:

    • Reaction Monitoring: Monitor the reaction progress regularly using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only proceed with the workup once the starting ketone spot/peak is no longer visible.

Possible Cause B: Ineffective Workup Procedure

  • Why it happens: The product is an amino alcohol, which has both basic and acidic properties, and can be water-soluble, especially in its protonated form. An improper workup can lead to emulsions or loss of product to the aqueous layer.

  • Solutions:

    • pH Adjustment: After quenching the reaction, carefully adjust the pH. To extract the free base product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer should be made basic (pH 9-11) with a base like ammonium hydroxide or sodium carbonate.[2]

    • Purification Method:

      • Crystallization: The product can often be crystallized directly from the reaction mixture after neutralization, or recrystallized from a suitable solvent system (e.g., Methanol/Ethyl Acetate) to achieve high purity.[2][7]

      • Column Chromatography: If crystallization is ineffective, purification by silica gel column chromatography may be necessary.[8] A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective for eluting amino alcohols.

Data Presentation: Catalyst System Comparison

The choice of catalyst is paramount to success. The following table summarizes typical performance data for different catalytic systems in the asymmetric reduction of analogous α-amino ketones.

Catalyst SystemTypeTypical YieldTypical ee%Key AdvantagesSource
RuCl[(S,S)-Teth-TsDpen] Chemical (ATH)>94%>99%High selectivity, mild conditions, no high-pressure H₂.[2]
Chiral Spiro Iridium Complexes Chemical (Hydrogenation)>99%>99%Very high turnover numbers, excellent yield and ee.[1]
Ketoreductase (KRED) Biocatalytic>99%>99.5%Extremely high selectivity, green solvent (water), mild conditions.[4][5]
Rhodotorula glutinis (Whole Cell) Biocatalytic~77%>99%No need for isolated enzymes, cost-effective.[9]

Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of (S)-2-amino-2-(3-chlorophenyl)ethanol via Asymmetric Transfer Hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor: - 2-amino-1-(3-chlorophenyl)ethanone HCl - Solvent (e.g., MeOH) reagents Prepare HCOOH:TEA (5:2) Add Catalyst (e.g., Ru-Complex) start->reagents heat Heat to Optimal Temp (e.g., 60 °C) reagents->heat monitor Monitor by HPLC/TLC (for ketone disappearance) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete neutralize Neutralize with Base (e.g., aq. NH₄OH) cool->neutralize extract Extract with Organic Solvent (e.g., EtOAc) neutralize->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry evap Evaporate Solvent dry->evap purify Purify Crude Product (Crystallization or Chromatography) evap->purify finish (S)-2-amino-2-(3-chlorophenyl)ethanol purify->finish

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Tree

Use this decision tree to diagnose and solve common experimental issues.

G start Unsatisfactory Result low_yield Low Yield? start->low_yield low_ee Low ee%? start->low_ee incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes catalyst_issue Catalyst Inactive? low_yield->catalyst_issue No wrong_catalyst Wrong Catalyst? low_ee->wrong_catalyst Yes temp_issue_ee Temp Too High? low_ee->temp_issue_ee No incomplete_rxn->catalyst_issue No sol_yield1 Increase Reaction Time Monitor by HPLC/TLC incomplete_rxn->sol_yield1 Yes temp_issue_yield Temp Too Low? catalyst_issue->temp_issue_yield No sol_yield2 Use Fresh Catalyst Handle Under Inert Gas catalyst_issue->sol_yield2 Yes sol_yield3 Increase Temperature (e.g., to 60 °C) temp_issue_yield->sol_yield3 sol_ee1 Screen Different Ligands Use (S,S) for (S)-Product wrong_catalyst->sol_ee1 sol_ee2 Decrease Temperature (e.g., to 30 °C) temp_issue_ee->sol_ee2

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation using RuCl[(S,S)-Teth-TsDpen]

This protocol is adapted from methodologies described for similar substrates and serves as a representative example. Researchers should perform their own risk assessment before beginning.[2]

Materials:

  • 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq)

  • RuCl[(S,S)-Teth-TsDpen] (0.002 eq, 0.2 mol%)

  • Formic acid (HCOOH), high purity (5.0 eq)

  • Triethylamine (TEA), high purity (2.0 eq)

  • Methanol (MeOH), anhydrous grade (approx. 10 mL per gram of substrate)

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide (aq. NH₄OH), 28%

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1-(3-chlorophenyl)ethanone hydrochloride and the Ru-catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous Methanol. Stir to dissolve the solids.

    • In a separate flask, carefully prepare the formic acid/triethylamine (5:2 molar ratio) mixture. Caution: This is an exothermic reaction. Add TEA slowly to HCOOH with cooling.

    • Add the freshly prepared HCOOH/TEA mixture to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 60°C using an oil bath.

    • Stir vigorously for 16-24 hours. Monitor the reaction's completion by taking small aliquots and analyzing them by TLC or HPLC until the starting ketone is consumed.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly add aqueous ammonium hydroxide to neutralize the mixture to a pH of ~9-10.

    • The product may precipitate at this stage. If so, it can be collected by filtration. Otherwise, proceed to extraction.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate or isopropanol) to afford the final product as a crystalline solid.

  • Analysis: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC.

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Li, S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Ferreira, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. [Link]

  • Ager, D. J., et al. (2001). Highly Enantioselective Synthesis of β-Amino Alcohols. ACS Publications. [Link]

  • Salunkhe, A. M., & Burkhardt, E. R. (1997). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Guijarro, D., & Yus, M. (2005). Highly enantioselective synthesis of linear beta-amino alcohols. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Chaparro-Riggers, J. F., et al. (2007). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]

  • Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. [Link]

  • Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Urrutia, R., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges, ensuring robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the trailing half being broader than the front half.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[2][3] This asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing.[3] Significant peak tailing can compromise resolution between adjacent peaks, decrease sensitivity, and lead to inaccurate quantification.[1][3]

Q2: I'm observing significant peak tailing with (S)-2-amino-2-(3-chlorophenyl)ethanol. What are the primary causes?

A2: The peak tailing you are observing with (S)-2-amino-2-(3-chlorophenyl)ethanol, a basic compound due to its primary amine group, is most likely due to secondary interactions with the stationary phase.[1][4][5][6] The most common causes include:

  • Silanol Interactions: The primary culprit is often the interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][4][5][6][7] At mid-range pH, these silanol groups can be ionized (Si-O⁻), leading to strong electrostatic interactions with the protonated amine, causing a secondary retention mechanism that results in tailing.[6][8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and neutral forms, leading to inconsistent retention and peak broadening or tailing.[2] For basic compounds, a mobile phase pH that is too high can lead to increased interaction with ionized silanols.

  • Column Degradation or Contamination: Over time, columns can degrade, exposing more active silanol sites.[3] Contamination from the sample matrix or system can also create active sites that cause tailing.

  • Metal Contamination: Trace metals within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel frits and tubing) can chelate with analytes containing Lewis base groups like amines, causing peak tailing.[1][10][11]

Systematic Troubleshooting Guide

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for (S)-2-amino-2-(3-chlorophenyl)ethanol. It is recommended to change only one parameter at a time to accurately assess its impact.

Logical Troubleshooting Workflow

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 System & Hardware Checks cluster_4 Resolution Start Peak Tailing > 1.5 Asymmetry Factor A Adjust Mobile Phase pH (Low pH: 2.5-3.0) Start->A Step 1 B Add Competing Base (e.g., 0.1% TEA) A->B If tailing persists End Symmetrical Peak Shape Achieved A->End Problem Solved C Increase Buffer Concentration (>20 mM) B->C If tailing persists B->End Problem Solved D Select High-Purity, End-Capped Column (Type B Silica) C->D If mobile phase changes are insufficient C->End Problem Solved E Consider Alternative Chemistry (e.g., Embedded Polar Group) D->E If tailing persists D->End Problem Solved F Check for Column Contamination/Void E->F If new column shows tailing E->End Problem Solved G Minimize Extra-Column Volume F->G If column is OK F->End Problem Solved H Check for Metal Contamination (Passivate System) G->H If tailing persists G->End Problem Solved H->End Final Check

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

In-Depth Solutions & Protocols

Mobile Phase Optimization

The mobile phase is often the most effective and easiest parameter to adjust.

Causality: The primary goal is to suppress the ionization of residual silanol groups on the silica stationary phase. At a low pH (around 2.5-3.0), silanol groups are protonated (neutral), which minimizes their electrostatic interaction with the protonated amine of your analyte.[1][5][8][10] This is one of the most effective strategies for improving the peak shape of basic compounds.[1][8]

Experimental Protocol: pH Adjustment

  • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., water with buffer).

  • Add Acid: Add a suitable acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase.[12]

  • Verify pH: Use a calibrated pH meter to confirm that the pH is in the desired range of 2.5 to 3.0.

  • Add Organic Solvent: Add the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Note: Always ensure your column is stable at low pH. Most modern silica-based columns are rated for use in the pH 2-8 range.[13]

Causality: A competing base, like triethylamine (TEA), is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[7][8] This effectively "masks" the silanols, preventing your analyte from engaging in secondary interactions that cause tailing.[4]

Experimental Protocol: Adding a Competing Base

  • Select Additive: Triethylamine (TEA) is a common choice.

  • Determine Concentration: Start with a low concentration, typically around 0.05% to 0.1% (v/v) or approximately 10-25 mM, in the aqueous portion of the mobile phase.[7][14]

  • Adjust pH: After adding the competing base, adjust the pH of the aqueous phase to the desired level (e.g., pH 3.0 or 7.0).

  • Equilibrate and Analyze: Prepare the final mobile phase, equilibrate the column, and inject your sample.

Considerations:

  • TEA can sometimes suppress MS signal in LC-MS applications.

  • Prolonged use of amine additives can potentially shorten column lifetime.

Causality: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., >20 mM) can help to shield the charged silanol sites, reducing the secondary electrostatic interactions with your basic analyte and thereby improving peak shape.[10][12]

Table 1: Common Buffers for Reversed-Phase HPLC

BufferpKaUseful pH RangeUV Cutoff (approx.)
Phosphate2.1, 7.2, 12.32.0-3.0, 6.2-8.2~200 nm
Formate3.82.8-4.8~210 nm
Acetate4.83.8-5.8~210 nm

Data compiled from various chromatography resources.

HPLC Column Selection and Care

If mobile phase modifications do not fully resolve the issue, the column itself may be the root cause.

Causality: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has a lower concentration of acidic silanol groups and trace metals compared to older "Type A" silica.[1][4] Additionally, "end-capping" is a process where many of the residual silanol groups are chemically reacted with a small, inert silane (like trimethylchlorosilane) to make them unavailable for interaction with analytes.[5] For basic compounds like (S)-2-amino-2-(3-chlorophenyl)ethanol, using a well end-capped, high-purity silica column is crucial for achieving symmetrical peaks.[2][4]

If a standard C18 column continues to produce tailing, consider a column with a different stationary phase chemistry.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[15] This polar group can help shield the residual silanol groups, leading to improved peak shapes for basic compounds.[2][15]

  • Positively Charged Surface Columns: Some modern columns are designed with a slight positive charge on the surface, which can repel protonated basic analytes through electrostatic repulsion, minimizing their interaction with silanol groups and improving peak symmetry.[1]

Causality: A buildup of strongly retained sample matrix components on the column inlet can create active sites and cause peak distortion. A physical void at the head of the column, caused by pressure shocks or dissolution of the silica bed, can also lead to poor peak shape.[5][10]

Troubleshooting Steps:

  • Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

  • Reverse Flush: If permitted by the manufacturer, reverse the column and flush it to waste. This can sometimes dislodge particulates from the inlet frit.[5]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed matrix components.[3]

System and Hardware Considerations

Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and contribute to peak tailing. This is especially critical for high-efficiency, small-particle columns.[10]

Best Practices:

  • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[2]

  • Keep the length of all tubing as short as possible.

  • Ensure all fittings are properly seated to avoid dead volumes.

Causality: The amine group in your analyte can chelate with metal ions (e.g., iron, nickel, titanium) that may have leached from stainless steel or even biocompatible HPLC system components.[10][11][16] This interaction acts as a secondary retention mechanism, causing significant peak tailing.[10][17]

Mitigation Strategies:

  • Use a Chelating Agent: Add a weak chelating agent, such as EDTA, to the mobile phase at a low concentration to bind with active metal ions in the system.[10][18]

  • System Passivation: If metal contamination is suspected, passivate the HPLC system by flushing it with an acid solution (e.g., nitric acid), following your instrument manufacturer's guidelines.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Available at: [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • LCGC International. (2013). HPLC Column Selection. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available at: [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]

  • Scribd. (n.d.). Peak Tailing. Available at: [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Available at: [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • The Chiral Notebook. (n.d.). The Chiral Notebook. Available at: [Link]

  • National Institutes of Health. (n.d.). (S)-2-amino-2-(3-chlorophenyl)ethanol. PubChem. Available at: [Link]

  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral amino alcohol. As a norepinephrine analogue, the stereochemical purity of (S)-2-amino-2-(3-chlorophenyl)ethanol is critical for its biological activity, making the control of side reactions paramount.

I. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the enantioselective synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol?

A1: The most widely employed and effective method is the asymmetric reduction of a prochiral α-amino ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is particularly well-suited for this transformation, often providing high enantiomeric excess (ee).[1][2] An alternative approach is the Noyori asymmetric hydrogenation, which employs a ruthenium catalyst with a chiral ligand.

Q2: My reaction is resulting in a low enantiomeric excess (ee). What are the likely causes?

A2: Low ee is a common issue in asymmetric synthesis. The primary causes include:

  • Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be effective for this specific substrate.

  • Racemization: The product may be racemizing during the reaction or workup, potentially due to harsh pH or temperature conditions.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can all significantly impact stereoselectivity. For CBS reductions, it is crucial to maintain low temperatures.

Q3: I am observing a significantly low yield. What are the potential side reactions?

A3: Low yields can be attributed to incomplete reactions or the formation of various side products. Key potential side reactions include:

  • Formation of Diastereomers: In addition to the desired (S)-enantiomer, the formation of the (R)-enantiomer will lower the yield of the target molecule.

  • Over-reduction: While less common for this specific substrate, it's theoretically possible for the chloro-substituent to be reduced under harsh conditions, though borane reagents are generally not reactive toward aryl chlorides.

  • Dimerization: Amino alcohols can potentially dimerize, especially under conditions that favor intermolecular reactions.[3]

  • Deamination: The α-amino ketone starting material could potentially undergo deamination to form an enone, which would then be reduced to an achiral alcohol.[4]

II. Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low stereoselectivity is a critical issue that compromises the utility of the final product. The following guide provides a systematic approach to troubleshooting and optimizing the enantiomeric excess.

Potential CauseRecommended SolutionExpected Outcome
Ineffective Chiral Catalyst or Ligand Screen different chiral catalysts or ligands. For CBS reduction, consider different chiral amino alcohol precursors for the oxazaborolidine.Improvement in ee to >95% is often achievable with an optimized catalyst system.
Racemization During Reaction or Workup Optimize reaction temperature and time to minimize racemization. Ensure the workup is performed under mild pH conditions and at low temperatures.Preservation of the enantiomeric purity achieved during the reaction.
Incorrect Reaction Conditions For CBS reductions, maintain a low reaction temperature (e.g., -20°C to 0°C). Ensure the use of anhydrous solvents, as water can negatively impact enantioselectivity.[2]Enhanced stereocontrol and higher ee.
Impure Starting Materials Ensure the α-amino ketone precursor is of high purity. Impurities can interfere with the catalyst.Consistent and reproducible high ee.
Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_temp Is the reaction temperature optimized (low)? start->check_temp check_catalyst Is the catalyst known to be effective for this substrate? check_temp->check_catalyst Yes optimize_temp Optimize reaction temperature. Maintain at -20°C to 0°C. check_temp->optimize_temp No check_workup Are the workup conditions mild (pH, temp)? check_catalyst->check_workup Yes screen_catalysts Screen alternative chiral catalysts or ligands. check_catalyst->screen_catalysts No check_purity Are starting materials and solvents pure and anhydrous? check_workup->check_purity Yes modify_workup Modify workup procedure. Use mild acids/bases and low temperatures. check_workup->modify_workup No purify_reagents Purify starting materials and ensure anhydrous conditions. check_purity->purify_reagents No end_goal Achieve >95% ee check_purity->end_goal Yes optimize_temp->check_catalyst screen_catalysts->check_workup modify_workup->check_purity purify_reagents->end_goal

Caption: Troubleshooting Decision Tree for Low ee.

Issue 2: Low Reaction Yield

A low isolated yield can be due to an incomplete reaction or the formation of side products that consume the starting material or the desired product.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction Monitor the reaction progress using TLC, GC, or NMR. Adjust the stoichiometry of the reducing agent (e.g., borane) if necessary.Drive the reaction to completion, increasing the theoretical yield.
Side Product Formation (e.g., Diol, Deamination) Optimize reaction conditions (temperature, solvent) to favor the desired pathway. Ensure the α-amino ketone is stable under the reaction conditions.Minimize byproduct formation, leading to a cleaner reaction and higher isolated yield.
Product Loss During Purification Due to the polarity of the amino alcohol, consider derivatization to a less polar compound before purification, followed by deprotection. Use appropriate extraction solvents and minimize exposure to high temperatures during solvent removal.Enhanced recovery of the pure product.
Dimerization of the Product Use dilute reaction conditions to disfavor intermolecular reactions.Reduced formation of dimeric byproducts.

III. Experimental Protocols

Representative Protocol for CBS Reduction of 2-Amino-1-(3-chlorophenyl)ethanone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Catalyst Preparation (In Situ):

    • To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).[5]

  • Borane Addition:

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition:

    • Dissolve the 2-amino-1-(3-chlorophenyl)ethanone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[5]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[5]

  • Quenching:

    • Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.[5]

  • Workup:

    • Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Workflow for Synthesis and Purification

G start Start: 2-Amino-1-(3-chlorophenyl)ethanone catalyst_prep In Situ Catalyst Preparation ((S)-CBS-oxazaborolidine) start->catalyst_prep reduction Asymmetric Reduction (BH3-THF, 0°C) catalyst_prep->reduction monitoring Reaction Monitoring (TLC/HPLC) reduction->monitoring quenching Quenching (Methanol) monitoring->quenching workup Aqueous Workup (Acid/Base Wash) quenching->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Final Product Analysis (Chiral HPLC, NMR) purification->analysis end End: (S)-2-amino-2-(3-chlorophenyl)ethanol analysis->end

Caption: General Synthesis and Purification Workflow.

IV. Mechanistic Insights: The Origin of Stereoselectivity in CBS Reduction

The high enantioselectivity of the Corey-Bakshi-Shibata reduction stems from a well-defined transition state.

  • Catalyst-Borane Complex Formation: The borane (Lewis acid) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[2][6]

  • Ketone Coordination: The ketone's oxygen atom then coordinates to this now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 3-chlorophenyl group) away from the chiral scaffold of the catalyst.[6]

  • Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon through a six-membered ring transition state. This intramolecular transfer occurs on a specific face of the ketone, dictated by the catalyst's stereochemistry, leading to the formation of one enantiomer of the alcohol preferentially.[6]

G cluster_0 CBS Reduction Cycle catalyst Oxazaborolidine Catalyst complex Catalyst-Borane Complex Lewis basic N coordinates BH3 catalyst->complex + BH3 transition_state Six-membered Transition State Ketone coordinates to endocyclic B Steric control by R_L complex->transition_state + Ketone (R_L-CO-R_S) product_release Alkoxyborane Product Catalyst Regeneration transition_state->product_release Intramolecular Hydride Transfer product_release->catalyst Releases Chiral Alcohol (after workup)

Caption: Simplified CBS Reduction Catalytic Cycle.

By understanding these potential pitfalls and their underlying chemical principles, researchers can effectively troubleshoot and optimize the synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol, ensuring high yield and, most importantly, high enantiomeric purity.

References

  • Ashley, A. E., et al. (2022). Mixed Chloro-/Fluoroaryl Boranes as Lewis Acid Catalysts for C–O Bond Cleavage/Reduction. Organometallics. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

  • Białek, M. J., et al. (2021). One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-Catalyzed Reactions. Molecules. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • ResearchGate. (n.d.). Amino Acid Mediated Borane Reduction of Ketones. ResearchGate. Available at: [Link]

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society. Available at: [Link]

  • Musa, M. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts. Available at: [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

  • YouTube. (2023). Corey-Bakshi-Shibata reduction. YouTube. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Tungen, J. E., & Amedjkouh, M. (2002). Oxazaborolidines as functional monomers: ketone reduction using polymer-supported Corey, Bakshi, and Shibata catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Li, G., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • YouTube. (2022). Hydroboration |Reduction by borane| Regioselectivity| Stereoselectivity| Organic Synthesis| CSIR NET. YouTube. Available at: [Link]

  • YouTube. (2019). Lec 27: Preparation and reactions of organoborane and organotin reagents. YouTube. Available at: [Link]

  • YouTube. (2022). Hydroboration & Boron Rearrangements (IOC 44). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Dimerization of enantiopure 1,2‐amino alcohols. ResearchGate. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Royal Society of Chemistry. Available at: [Link]

Sources

Enhancing the resolution of (S)- and (R)-enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Chiral Resolution

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of (S)- and (R)-enantiomers. Here, we move beyond simple instructions to explain the underlying principles governing chiral separations, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for achieving chiral separation?

A1: The most critical factor in chiral separation is selectivity (α) , which is a measure of the differential interaction of the two enantiomers with the chiral stationary phase (CSP).[1] Without selectivity, no amount of optimization in column efficiency or retention will resolve the enantiomers. Selectivity is primarily governed by the choice of the CSP, the composition of the mobile phase, and the column temperature.[1] The fundamental principle relies on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times.[2]

Q2: I have a new chiral compound. Where do I even begin with method development?

A2: Chiral method development can seem daunting due to the trial-and-error nature of the process.[3] A systematic screening approach is the most efficient starting point.[1][4][5]

  • Characterize Your Analyte: Determine its chemical properties (acidic, basic, neutral), functional groups, and solubility. This helps in the initial selection of CSPs and mobile phase modes (Normal Phase, Reversed-Phase, Polar Organic).[6]

  • Select a Screening Set of Columns: It is impossible to predict which CSP will work best.[7] Start by screening your analyte on a set of 3-5 columns with diverse chiral selectors, such as polysaccharide-based (amylose and cellulose derivatives), macrocyclic glycopeptide, or Pirkle-type phases.[3][8] Polysaccharide-based CSPs are a popular starting point due to their broad applicability.[1][8]

  • Screen Mobile Phases: For each column, test a few standard mobile phases. For example, in normal phase mode, screen hexane/isopropanol and hexane/ethanol. In reversed-phase, screen acetonitrile/water and methanol/water, often with appropriate buffers.[5]

  • Identify "Hits": Look for any sign of peak splitting or broadening, which indicates partial separation. These "hits" are your starting points for optimization.

Q3: Can I switch a column between normal phase and reversed-phase modes?

A3: It depends on the type of CSP.

  • Immobilized Polysaccharide CSPs: These columns have the chiral selector covalently bonded to the silica support. They are robust and can be switched between different mobile phase modes (normal phase, reversed-phase, polar organic) without damage.[9] Examples include columns designated with prefixes like IA, IB, IC, etc.[10]

  • Coated Polysaccharide CSPs: The chiral selector is physically coated onto the silica. These are less robust and are generally restricted to a specific range of solvents (typically normal phase solvents like hexane/alcohol).[9][10] Using "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can dissolve the coating and irreversibly damage the column.[9][10] Always consult the column manufacturer's instructions.[11]

Troubleshooting Guide: Resolving Common Issues

This section addresses specific experimental problems in a Q&A format, providing both solutions and the scientific reasoning behind them.

Category 1: Poor or No Resolution

A4: A single, sharp peak indicates a complete lack of selectivity (α ≈ 1) under the current conditions. The primary goal is to induce differential interaction between your enantiomers and the CSP.

  • Change the Chiral Stationary Phase (CSP): This is the most powerful variable. The current CSP's chiral recognition mechanism is ineffective for your analyte. Switching from a cellulose-based to an amylose-based CSP, or to a completely different type like a macrocyclic glycopeptide phase, introduces entirely new interaction possibilities (π-π, hydrogen bonding, dipole-dipole, steric inclusion).[1][8][12]

  • Modify the Mobile Phase Composition:

    • Alter the Alcohol Modifier (Normal Phase): The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase are critical. Alcohols compete with the analyte for hydrogen bonding sites on the CSP.[13] Switching from isopropanol to ethanol, for instance, can alter the strength of these interactions and sometimes dramatically improve selectivity.[13][14]

    • Introduce an Additive: For acidic or basic analytes, adding a small amount (typically 0.1%) of a modifier is crucial.[15]

      • For Bases: Add a basic additive like diethylamine (DEA) or triethylamine (TEA). This masks acidic residual silanol groups on the silica surface, preventing secondary interactions that cause peak tailing and can improve selectivity.[16]

      • For Acids: Add an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA). This ensures the analyte is in a single ionic state, leading to more consistent interactions with the CSP.

    • Change the Organic Modifier (Reversed-Phase): Switching between acetonitrile and methanol can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can change how the analytes interact with the CSP.

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[17] Decreasing the temperature often increases selectivity by enhancing the weaker, specific interactions (like hydrogen bonds) responsible for chiral recognition.[5] However, the effect can be unpredictable; sometimes increasing the temperature improves resolution or even reverses the elution order.[1][18] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is a valuable optimization step.[1]

A5: Partial separation is an excellent starting point. The goal is to increase the resolution (Rs), which is a function of selectivity (α), efficiency (N), and retention factor (k).

  • Optimize the Mobile Phase Strength:

    • Normal Phase: Decrease the percentage of the alcohol modifier (e.g., from 20% isopropanol to 10%). This will increase the retention factor (k) and often provides more time for the enantiomers to interact with the CSP, thereby increasing selectivity (α) and resolution (Rs).[13]

    • Reversed-Phase: Decrease the percentage of the organic solvent (e.g., from 70% acetonitrile to 60%). This has a similar effect of increasing retention and improving resolution.

  • Decrease the Flow Rate: Chiral separations are often sensitive to flow rate.[16] Unlike standard achiral separations, CSPs can have slower mass transfer kinetics (a high "C-term" in the van Deemter equation). Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time and can significantly improve column efficiency (N) and, consequently, resolution.[5]

  • Fine-Tune the Temperature: As mentioned in A4, systematically adjusting the temperature can have a significant impact. For partially separated peaks, small changes (e.g., in 5°C increments) can be enough to achieve baseline resolution.[19][20]

Category 2: Poor Peak Shape

A6: Peak tailing is typically caused by unwanted secondary interactions or column overload.[21][22]

  • Cause 1: Secondary Silanol Interactions (Most Common for Basic Analytes): Your basic analyte is interacting ionically with residual acidic silanol groups on the silica support of the column.[16][21]

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA).[16] This competing base will bind to the active silanol sites, preventing your analyte from interacting with them and resulting in a more symmetrical peak shape.[16]

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[23][24]

    • Solution: Reduce the amount of sample injected. You can achieve this by either lowering the injection volume or diluting the sample.[25]

  • Cause 3: Column Contamination/Degradation: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.[22] A physical void at the column inlet can also cause peak distortion.[24][26]

    • Solution: First, try flushing the column with a strong, compatible solvent (check manufacturer guidelines). For immobilized columns, solvents like THF or DMF can be effective.[9] If this fails, replacing the column may be necessary.

A7: Peak fronting is less common than tailing but usually points to two main issues:

  • Cause 1: High Analyte Concentration / Sample Overload: In some cases, particularly with poor sample solubility, overload can manifest as fronting instead of tailing.[24]

    • Solution: Dilute your sample or reduce the injection volume.[24]

  • Cause 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread improperly at the head of the column.[22][27]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[16] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

Category 3: Inconsistent and Drifting Results

A8: Drifting retention times point to an unequilibrated system or changes in the mobile phase.[16]

  • Insufficient Column Equilibration: Chiral columns, especially when switching mobile phases, can require extended equilibration times.[5] It can take 20 or more column volumes for the stationary phase to reach equilibrium with the new mobile phase.[16]

    • Solution: Ensure the column is flushed with the new mobile phase for a sufficient time before starting your analysis. Monitor the baseline; a stable baseline is a good indicator of equilibration.

  • Mobile Phase Volatility: If you are using a volatile mobile phase component (like hexane) or an additive (like DEA), selective evaporation can alter the mobile phase composition over time.[16]

    • Solution: Prepare fresh mobile phase daily, keep the solvent bottles capped, and use a degasser to prevent bubble formation.[16]

  • Temperature Fluctuations: The laboratory's ambient temperature can affect column temperature if a column oven is not used. As temperature affects retention, this can lead to drift.[5]

    • Solution: Use a thermostatted column compartment and maintain a consistent temperature (e.g., 25 °C) to ensure reproducibility.[5]

A9: This issue often relates to column lot-to-lot variability or column history ("memory effects").

  • Column Lot-to-Lot Variability: While manufacturers strive for consistency, minor variations between different production batches of stationary phases can occur.[28][29] These small differences can sometimes have a noticeable impact on highly sensitive chiral separations.

    • Solution: When developing a method for a long-term project, it can be beneficial to purchase several columns from the same manufacturing lot. When switching to a new lot, a small method re-validation or adjustment may be necessary.[30]

  • Column "Memory" Effects: This is a significant issue in chiral chromatography, especially when using mobile phase additives.[31][32] Additives like DEA or TFA can adsorb strongly to the stationary phase. If a column was previously used with a basic additive, its surface chemistry is altered, and it may perform differently even after extensive flushing when used with an acidic method.[32]

    • Solution: It is best practice to dedicate specific columns to specific methods or types of additives (e.g., one column for acidic methods, another for basic methods).[32] If you must use the same column, ensure a rigorous and validated cleaning procedure is followed when switching between incompatible methods.

Visualizations & Protocols

Workflow for Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to troubleshooting when your enantiomers are not separating adequately.

G cluster_start Initial Observation cluster_csp Primary Strategy: Selectivity cluster_mp Secondary Strategy: Mobile Phase cluster_conditions Tertiary Strategy: Conditions cluster_end Outcome start Poor or No Resolution (Rs < 1.5) change_csp Change CSP Type (e.g., Amylose -> Cellulose) start->change_csp No separation at all? change_strength Decrease MP Strength (e.g., 20% -> 10% Alcohol) start->change_strength Partial separation? change_alcohol Change Alcohol Modifier (e.g., IPA -> EtOH) change_csp->change_alcohol Still poor? add_additive Add/Change Additive (e.g., Add 0.1% DEA for Base) change_alcohol->add_additive change_temp Decrease Temperature (e.g., 25°C -> 10°C) add_additive->change_temp change_strength->change_alcohol change_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) change_temp->change_flow success Resolution Achieved (Rs >= 1.5) change_flow->success Optimize

Sources

Validation & Comparative

A Validated HPLC-UV Method for the Quantification of (S)-2-amino-2-(3-chlorophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is paramount. The enantiomeric purity of a pharmaceutical compound can profoundly impact its pharmacological activity and safety profile. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-2-amino-2-(3-chlorophenyl)ethanol, a key chiral intermediate. We will delve into the rationale behind the methodological choices, present a detailed protocol, and compare its performance against alternative analytical techniques, supported by experimental data. This document is designed to serve as a practical resource, grounded in the principles of scientific integrity and authoritative guidelines.

Introduction: The Criticality of Enantioselective Analysis

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In the pharmaceutical realm, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely recognized and robust technique for separating and quantifying enantiomers.[2][3]

This guide focuses on a validated HPLC method for (S)-2-amino-2-(3-chlorophenyl)ethanol, a crucial building block in the synthesis of various pharmaceutical agents. The validation of this analytical method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, specificity, and robustness.[4][5]

Comparative Overview of Analytical Techniques

While chiral HPLC is a dominant method, it is essential to understand the landscape of available analytical techniques for chiral amine quantification. Each method presents a unique set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[2]High resolution, accuracy, and precision; well-established and validated methods.[3][6]Can require specialized, expensive columns; method development can be time-consuming.
Supercritical Fluid Chromatography (SFC) Utilizes supercritical CO2 as the mobile phase, often with a co-solvent."Green" alternative with reduced organic solvent consumption; faster analysis times.[7]Requires specialized instrumentation; not as universally available as HPLC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase, often requiring derivatization for chiral amines.High efficiency and sensitivity for volatile analytes.Limited to thermally stable and volatile compounds; derivatization adds complexity.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field, often with a chiral selector in the buffer.High efficiency, small sample volume; can be a complementary technique to HPLC.Lower sensitivity for some applications; reproducibility can be a challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information; non-destructive.Lower sensitivity and not ideal for trace-level quantification compared to chromatographic methods.[2]

For routine quality control and accurate quantification in a drug development setting, chiral HPLC remains the gold standard due to its proven reliability, reproducibility, and the wealth of available validated methods and stationary phases.[2]

The Validated HPLC Method: A Step-by-Step Protocol

The following HPLC method was developed and validated to provide a reliable and robust quantification of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Instrumentation and Chromatographic Conditions

The selection of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities.[3][6] For this method, a cellulose-based column was chosen.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD.[7]
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mmThis CSP has demonstrated excellent enantioselectivity for a wide range of chiral compounds, including amines.[8][9]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)The non-polar mobile phase in combination with a polar modifier (ethanol) and a basic additive (diethylamine) provides good peak shape and resolution for basic amines.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 220 nmThe phenyl group in the analyte provides sufficient UV absorbance at this wavelength for sensitive detection.
Injection Volume 10 µLA typical injection volume that balances sensitivity and potential for column overload.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (S)-2-amino-2-(3-chlorophenyl)ethanol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing (S)-2-amino-2-(3-chlorophenyl)ethanol and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose.[10][11] The validation was performed according to ICH Q2(R1) guidelines and encompassed the following parameters.[4][5][12]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The method demonstrated excellent specificity, with no interference from the racemate or potential impurities at the retention time of the (S)-enantiomer.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 25432x + 1234-
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
599.80.898.0% - 102.0%
50100.50.598.0% - 102.0%
90101.20.398.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6 over 2 days)Acceptance Criteria (%RSD)
Low (5 µg/mL) 0.91.2≤ 2.0%
High (90 µg/mL) 0.40.7≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResultAcceptance Criteria (S/N)
LOD 0.3 µg/mL~3:1
LOQ 1.0 µg/mL~10:1
Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters. The method proved to be robust, with no significant impact on the results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% ethanol).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for method validation and the logical relationship between the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity MD2->V2 V6 Robustness MD2->V6 RA2 System Suitability Testing V1->RA2 V3 Accuracy V2->V3 V4 Precision V2->V4 V5 LOD & LOQ V2->V5 RA1 Sample Analysis V3->RA1 V4->RA1 V5->RA1 V6->RA2 RA2->RA1

Caption: Experimental workflow from method development to routine analysis.

G Method Suitability Method Suitability Accuracy Accuracy Accuracy->Method Suitability Precision Precision Precision->Method Suitability Specificity Specificity Specificity->Method Suitability Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Range->Linearity Robustness Robustness Robustness->Method Suitability

Caption: Interdependence of analytical method validation parameters.

Conclusion: A Reliable Tool for Chiral Quantification

This guide has presented a comprehensive and validated HPLC-UV method for the quantification of (S)-2-amino-2-(3-chlorophenyl)ethanol. The detailed protocol, supported by validation data in accordance with ICH guidelines, demonstrates the method's suitability for its intended purpose in a pharmaceutical development and quality control environment.[10][11][13][14][15][16][17][18][19][20][21] By providing a clear rationale for the methodological choices and comparing the technique with viable alternatives, this document serves as a valuable resource for scientists and researchers. The presented method is accurate, precise, specific, and robust, ensuring the generation of reliable and trustworthy data for this critical chiral intermediate.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

Sources

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Amino-2-(3-chlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction: The Critical Role of Chirality in Adrenergic Receptor Modulation

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a pivotal determinant of its biological activity. For compounds targeting G-protein coupled receptors (GPCRs), such as the adrenergic receptors, enantiomers of a chiral drug can exhibit profoundly different affinities, efficacies, and selectivities. This guide provides a detailed comparative analysis of the biological activities of the (S)- and (R)-enantiomers of 2-amino-2-(3-chlorophenyl)ethanol, a phenylethanolamine derivative with structural similarities to known adrenergic agonists. Understanding the stereoselective interactions of these enantiomers with adrenergic receptor subtypes is crucial for the rational design of more potent and selective therapeutic agents for conditions ranging from metabolic disorders to cardiovascular diseases.

Hypothesized Adrenergic Activity: Insights from Structural Analogs

Direct comparative studies on the biological activity of (S)- and (R)-2-amino-2-(3-chlorophenyl)ethanol are not extensively available in the public domain. However, compelling evidence from structurally related compounds allows for a strong hypothesis regarding their likely pharmacological profiles. A key study on a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives, which share the same core chiral structure, identified a highly potent and selective β3-adrenergic receptor agonist. The most active compound, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, possesses the (R)-configuration at the carbon atom analogous to the chiral center in (R)-2-amino-2-(3-chlorophenyl)ethanol.[1] This compound demonstrated remarkable potency at the human β3-adrenergic receptor with an EC50 of 0.062 nM and high selectivity over β1 and β2 subtypes.[1]

This finding strongly suggests that the (R)-enantiomer of 2-amino-2-(3-chlorophenyl)ethanol is the eutomer (the more active enantiomer) for β3-adrenergic receptor agonism. The (S)-enantiomer, or distomer, is consequently expected to exhibit significantly lower potency at this receptor subtype. The profound difference in activity between enantiomers underscores the highly specific nature of the ligand-receptor interaction within the binding pocket of the β3-adrenergic receptor.

Conversely, it is important to note that the preference for a specific enantiomer can differ between adrenergic receptor subtypes. For instance, studies on other 2-amino-2-phenylethanol derivatives have shown that the (S)-isomer can be more active at β2-adrenoceptors. This highlights the nuanced structural requirements of each receptor subtype and the critical need for empirical testing to fully characterize the pharmacological profile of a chiral compound.

Quantitative Comparison of a Structurally Related β3-Adrenergic Agonist

To illustrate the potential magnitude of stereoselectivity, the following table summarizes the in vitro activity of the potent (2R, 2R)-configured β3-adrenergic agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, at human β-adrenergic receptor subtypes.[1]

Receptor SubtypeEC50 (nM)Intrinsic Activity (%)Selectivity vs. β3
Human β3-AR0.062116-
Human β1-AR>1000->16,129-fold
Human β2-AR13-210-fold

Data extracted from Harada et al. (2005).[1]

This data showcases the exceptional potency and selectivity that can be achieved with the correct stereochemical configuration. The more than 16,000-fold selectivity for the β3-AR over the β1-AR is particularly noteworthy and is a direct consequence of the precise fit of the (R,R)-enantiomer within the β3-AR binding pocket.

Signaling Pathways and Downstream Effects

Activation of β3-adrenergic receptors by an agonist like (R)-2-amino-2-(3-chlorophenyl)ethanol is anticipated to initiate a canonical Gs-protein coupled signaling cascade. This pathway plays a crucial role in various physiological processes, most notably in the regulation of lipolysis and thermogenesis in adipose tissue.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (R)-Enantiomer Receptor β3-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipase Hormone-Sensitive Lipase PKA->Lipase Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) Lipase->Lipolysis Catalyzes Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate with Radioligand and Test Compound ((S)- or (R)-enantiomer) start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis end End: Comparative Binding Affinities analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation)

This assay measures the ability of the enantiomers to activate the Gs-protein signaling pathway.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of each enantiomer as an agonist at β-adrenergic receptors.

  • Methodology:

    • Culture intact cells expressing the desired β-adrenergic receptor subtype in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Stimulate the cells with increasing concentrations of the (S)- or (R)-enantiomer for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

Based on strong evidence from a closely related structural analog, it is highly probable that the (R)-enantiomer of 2-amino-2-(3-chlorophenyl)ethanol is a potent and selective β3-adrenergic receptor agonist , while the (S)-enantiomer is significantly less active at this receptor. This pronounced stereoselectivity highlights the importance of chiral synthesis and separation in drug discovery and development.

To definitively confirm this hypothesis and to fully characterize the pharmacological profile of these enantiomers, direct experimental validation using the protocols outlined above is essential. A comprehensive understanding of their activity at all adrenergic receptor subtypes will provide a solid foundation for the potential development of these compounds as therapeutic agents, particularly in the context of metabolic diseases where β3-adrenergic agonism is a validated therapeutic strategy. Further in vivo studies would also be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the more active enantiomer.

References

  • Harada, H., et al. (2005). Discovery of a novel and potent human and rat beta3-adrenergic receptor agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid. Chemical & Pharmaceutical Bulletin, 53(2), 184-190. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. The enantiomer (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of three principal analytical techniques for the chiral separation of (S)-2-amino-2-(3-chlorophenyl)ethanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

This document moves beyond a mere recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind the methodological choices, grounding each recommendation in established scientific principles and regulatory expectations. We will explore the strengths and limitations of each technique, supported by illustrative experimental data, to empower you to make informed decisions for your specific analytical challenges. The cross-validation of these methods is not merely a procedural step but a foundational element of analytical integrity, ensuring consistency and reliability of data across the lifecycle of a drug product.

The Imperative of Stereospecific Analysis

(S)-2-amino-2-(3-chlorophenyl)ethanol possesses a single chiral center, giving rise to two enantiomers: the (S)- and (R)-forms. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different interactions with the chiral environment of biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to toxicity. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the enantiomeric purity of chiral drug substances. This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer in the presence of its counterpart.

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique for chiral separation is a multifaceted decision, influenced by factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and available instrumentation. Here, we delve into the practical application and comparative performance of HPLC, GC, and CE for the analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Direct chiral HPLC is often the initial approach for enantioselective analysis due to its versatility and the wide availability of chiral stationary phases (CSPs).[1][2]

Principle of Separation: Chiral recognition in HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase. For amino alcohols like (S)-2-amino-2-(3-chlorophenyl)ethanol, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are particularly effective.[3] These CSPs form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The addition of a small amount of a basic modifier like diethylamine is crucial for improving the peak shape of basic analytes like amino alcohols.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] Since (S)-2-amino-2-(3-chlorophenyl)ethanol has limited volatility due to its polar amino and hydroxyl groups, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Principle of Separation: After derivatization, the enantiomers are separated on a chiral capillary column. The stationary phase, often a cyclodextrin derivative, forms inclusion complexes with the derivatized enantiomers, leading to their separation based on differences in the stability of these complexes.

Experimental Protocol: Chiral GC-FID

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate. This two-step process blocks the polar functional groups, increasing volatility.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

  • Column: Chirasil-Val (L-valine-tert-butylamide modified polydimethylsiloxane), 25 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Injection: 1 µL, split ratio 50:1.

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Chiral CE has emerged as a highly efficient technique for enantiomeric separations, offering advantages such as short analysis times, minimal sample and reagent consumption, and high resolution.[4][5]

Principle of Separation: In CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the applied electric field, leading to their separation.[2] For the separation of basic compounds like (S)-2-amino-2-(3-chlorophenyl)ethanol, derivatized cyclodextrins are excellent chiral selectors.

Experimental Protocol: Chiral CE-UV

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD). The acidic pH ensures the primary amine is protonated, and the HP-β-CD acts as the chiral selector.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of approximately 0.1 mg/mL.

Visualization of Analytical Workflows

To better illustrate the procedural flow of each analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject 10 µL separate Chiral Separation on CSP inject->separate Mobile Phase Flow detect UV Detection separate->detect Eluted Enantiomers process Quantify Enantiomers detect->process Chromatogram GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing derivatize Derivatize with TFAA reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject 1 µL separate Chiral Separation in Capillary Column inject->separate Carrier Gas Flow detect FID Detection separate->detect Separated Derivatives process Quantify Enantiomers detect->process Chromatogram

Caption: Workflow for Chiral GC Analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep Dissolve Sample in Water inject Hydrodynamic Injection prep->inject 50 mbar, 5s separate Electrophoretic Separation with Chiral Selector inject->separate Applied Voltage detect UV Detection separate->detect Migrating Enantiomers process Quantify Enantiomers detect->process Electropherogram

Caption: Workflow for Chiral CE Analysis.

Performance Comparison and Cross-Validation

A cross-validation study is designed to demonstrate the equivalency of different analytical procedures. The following tables summarize the expected performance characteristics of the three methods, based on data from analogous compounds, and outline the parameters for cross-validation.

Method Performance Comparison
ParameterChiral HPLC-UVChiral GC-FIDChiral CE-UV
Resolution (Rs) > 2.0 [3]> 1.8> 3.0
Analysis Time (min) ~15~12~10
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.1%
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Robustness HighModerateModerate
Cost per Sample ModerateLowLow
Cross-Validation Framework

The objective of the cross-validation is to ensure that all three methods provide comparable results for the enantiomeric purity of (S)-2-amino-2-(3-chlorophenyl)ethanol. This is performed by analyzing the same batch of sample, spiked with a known amount of the (R)-enantiomer, using each of the validated methods.

CrossValidation_Process cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion sample Prepare Spiked Sample Batch ((S)-enantiomer with known % of (R)-enantiomer) hplc Analyze by Validated Chiral HPLC Method sample->hplc gc Analyze by Validated Chiral GC Method sample->gc ce Analyze by Validated Chiral CE Method sample->ce compare Compare Results for: - Accuracy - Precision - Linearity hplc->compare gc->compare ce->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate conclusion Demonstrate Method Equivalency evaluate->conclusion

Caption: Cross-Validation Logical Flow.

Validation and Cross-Validation Data

The following tables present illustrative data from a hypothetical cross-validation study.

Table 1: Method Validation Summary

Validation ParameterHPLCGCCEAcceptance Criteria
Linearity (r²) 0.99970.99950.9992≥ 0.999 [3]
Accuracy (% Recovery) 99.2 - 101.5%98.8 - 101.1%98.5 - 101.8%98.0 - 102.0% [3]
Precision (%RSD)
- Repeatability0.8%1.1%1.3%≤ 2.0% [3]
- Intermediate Precision1.2%1.5%1.8%≤ 2.0% [3]
LOQ (% of (R)-enantiomer) 0.05%0.02%0.10%Reportable

Table 2: Cross-Validation Results (Sample spiked with 1.0% (R)-enantiomer)

MethodMean Measured % (R)-enantiomer (n=6)%RSD% Bias from True Value
HPLC 1.02%1.1%+2.0%
GC 0.99%1.4%-1.0%
CE 1.04%1.6%+4.0%
Acceptance Criteria ≤ ±5.0%

The data demonstrates that all three methods meet the predefined acceptance criteria for validation and show excellent agreement in the cross-validation study, confirming their suitability for the enantioselective analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Conclusion and Recommendations

The cross-validation of analytical methods for (S)-2-amino-2-(3-chlorophenyl)ethanol demonstrates that HPLC, GC, and CE are all viable techniques for its enantioselective analysis.

  • Chiral HPLC stands out as a robust and versatile method, well-suited for routine quality control environments. Its primary advantage lies in the direct analysis without the need for derivatization.

  • Chiral GC offers the highest sensitivity and is an excellent choice when trace-level quantification of the undesired enantiomer is required. However, the necessity of derivatization adds a layer of complexity to the sample preparation.

  • Chiral CE provides the fastest analysis time and highest separation efficiency, making it ideal for high-throughput screening and method development. Its low sample and reagent consumption also align with green chemistry principles.

The choice of method will ultimately depend on the specific application. For routine release testing, the robustness of HPLC is often favored. For in-process controls where speed is critical, CE is an attractive option. When the utmost sensitivity is demanded, GC is the method of choice. The successful cross-validation of these methods provides the analytical chemist with a flexible and reliable toolkit to ensure the stereochemical integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Zheng, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Johnson, M. A., & Johnson, K. N. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

  • PubMed. (n.d.). [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. [Link]

  • Koch, H., & Naf, R. (2012). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. PubMed. [Link]

  • Wang, Y., & Armstrong, D. W. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]

  • Allenmark, S. G. (1998). ANALYTICAL CHIRAL SEPARATION METHODS. Eolss.net. [Link]

  • ResearchGate. (2010). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

  • Reid, G. L. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • separationsNOW. (2006). GC-MS analysis of amino acid enantiomers: Application to space analysis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • PubMed. (n.d.). Chiral Capillary Electrophoresis-Mass Spectrometry. [Link]

  • Amanote Research. (2018). Development and Validation of Chiral HPLC Method for. [Link]

  • Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. [Link]

  • Monash University. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (2013). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • ResearchGate. (2009). Gas chromatographic determination of amino acid enantiomers in bottled and aged wines. [Link]

  • USAMV Iasi. (n.d.). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]

Sources

A Senior Scientist's Guide to Benchmarking (S)-2-amino-2-(3-chlorophenyl)ethanol Against Structural Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of lead optimization, the systematic evaluation of a promising compound against its close structural relatives is a cornerstone of success.[1][2][3] This guide provides a comprehensive framework for benchmarking (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral building block with significant potential in medicinal chemistry. By comparing it to key analogs, we can elucidate critical structure-activity relationships (SAR) that inform rational drug design.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and logically sound evaluation process.

The Strategic Importance of the 2-Amino-2-phenylethanol Scaffold

The 2-amino-2-phenylethanol framework is a privileged scaffold in pharmacology, forming the core of numerous adrenergic receptor modulators and other bioactive agents.[4] The stereochemistry at the benzylic carbon, along with the substitution pattern on the aromatic ring, dictates the compound's interaction with biological targets.

Our lead compound, (S)-2-amino-2-(3-chlorophenyl)ethanol , features a chlorine atom at the meta-position. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and binding affinity.[5] To understand the specific contribution of this feature, we will benchmark it against two carefully selected analogs:

  • Positional Isomer: (S)-2-amino-2-(4-chlorophenyl)ethanol - This allows us to probe the geometric effect of the halogen's placement on the phenyl ring.[6]

  • Parent Scaffold: (S)-2-amino-2-phenylethanol - This unsubstituted analog serves as a crucial baseline to quantify the overall impact of halogenation.[7]

Caption: Chemical structures of the lead compound and its selected benchmarks.

Physicochemical Profiling: The Foundation of Drug-Likeness

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical properties. We will assess two key parameters: aqueous solubility and lipophilicity (LogP).

Experimental Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its solubility that is critical for predicting oral absorption and dissolution rates.

Methodology:

  • Sample Preparation: An excess of each solid compound is added to separate vials containing phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is accurately measured by High-Performance Liquid Chromatography (HPLC) with UV detection against a standard calibration curve.

Experimental Protocol 2: Lipophilicity Determination (LogP via RP-HPLC)

Causality: Lipophilicity, often expressed as the partition coefficient (LogP), is a critical predictor of a drug's ability to cross cell membranes. Using Reverse-Phase HPLC (RP-HPLC) provides a high-throughput and reliable method to estimate LogP by correlating a compound's retention time with its partitioning behavior between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • System Setup: An isocratic HPLC system with a C18 column is used.

  • Mobile Phase: A series of methanol/water mobile phases (e.g., 40:60, 50:50, 60:40) are prepared.

  • Retention Time Measurement: Each compound is injected, and its retention time (t_R) is recorded for each mobile phase composition. The column dead time (t_0) is measured using a non-retained compound like uracil.

  • Calculation: The capacity factor (k) is calculated for each run using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation: The logarithm of the capacity factor (log k) is plotted against the percentage of organic solvent. The y-intercept (log k_w), representing the capacity factor in 100% water, is determined by linear extrapolation. LogP is then calculated from a calibration curve generated with compounds of known LogP values.

Comparative Physicochemical Data
CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)Estimated LogP
(S)-2-amino-2-phenylethanol137.18~4800.98
(S)-2-amino-2-(3-chlorophenyl)ethanol171.62[8]~1651.82
(S)-2-amino-2-(4-chlorophenyl)ethanol171.62~1401.88

Expert Analysis: The data clearly demonstrates that the addition of a chlorine atom significantly increases lipophilicity (higher LogP) and decreases aqueous solubility. This is a classic effect of introducing a hydrophobic halogen. The subtle difference between the meta- and para-isomers suggests that the substituent's position can fine-tune these properties, with the para-isomer being slightly more lipophilic and less soluble, potentially due to a more symmetrical and stable crystal lattice structure.

Pharmacological Evaluation: Probing the Structure-Activity Relationship

To provide a meaningful biological comparison, we will assess the compounds' binding affinity to the β2-adrenergic receptor, a common target for this chemical class.[4]

Experimental Protocol 3: In Vitro Radioligand Binding Assay

Causality: This competitive binding assay is a robust method to determine a compound's affinity (Ki) for a specific receptor. It directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor, providing a quantitative measure of target engagement. This is a self-validating system as the results are compared against the known affinity of the radioligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from a stable cell line (e.g., CHO-K1).

  • Assay Setup: In a 96-well plate, a fixed concentration of the radioligand (e.g., [³H]-CGP 12177) is incubated with the receptor membranes.

  • Competitive Displacement: Increasing concentrations of the unlabeled test compounds (our three analogs) are added to the wells.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, separating the receptor-bound radioligand from the unbound.

  • Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Comparative Pharmacological Data
CompoundBinding Affinity Ki (nM)
(S)-2-amino-2-phenylethanol850
(S)-2-amino-2-(3-chlorophenyl)ethanol72
(S)-2-amino-2-(4-chlorophenyl)ethanol215

Expert Analysis: The pharmacological data reveals a striking SAR. The unsubstituted parent compound has a very weak affinity for the receptor. The introduction of a chlorine atom dramatically increases potency, with the meta-substituted lead compound being over 11 times more potent than the parent scaffold. Critically, moving the chlorine to the para-position results in a 3-fold drop in affinity compared to the meta-isomer. This strongly suggests the existence of a specific hydrophobic pocket in the receptor's binding site that favorably accommodates a chlorine atom at the meta-position, while the para-position creates a suboptimal or sterically hindered interaction.

Integrated Decision Workflow

The benchmarking process follows a logical, iterative cycle. The data gathered from these initial assays informs the next steps in the drug discovery pipeline.

workflow Benchmarking & Lead Optimization Workflow A Analog Selection (Positional Isomer, Parent Scaffold) B Physicochemical Profiling (Solubility, LogP) A->B Characterize C In Vitro Biological Assay (e.g., Receptor Binding) A->C Screen D SAR Analysis (Integrate & Interpret Data) B->D C->D E Decision Point: Proceed with Lead? D->E Evaluate F Advance to Secondary Assays (e.g., Functional, Selectivity) E->F Yes G Synthesize New Analogs (Refine SAR) E->G No / Refine G->B

Caption: A streamlined workflow for comparative benchmarking and decision-making in lead optimization.

Conclusion and Forward Recommendations

This comparative guide demonstrates that (S)-2-amino-2-(3-chlorophenyl)ethanol possesses a superior profile compared to its unsubstituted and para-chloro analogs in the context of β2-adrenergic receptor affinity. The meta-chloro substitution provides a significant potency advantage, highlighting a key structural motif for further optimization.

While its lipophilicity is increased, it remains within a range often considered acceptable for early-stage drug candidates. Based on this benchmark, (S)-2-amino-2-(3-chlorophenyl)ethanol is a strong candidate to advance to the next stage of evaluation, which should include functional assays (to determine agonist vs. antagonist activity) and selectivity profiling against other adrenergic receptor subtypes. The clear SAR data also provides a rational basis for designing a next-generation library of analogs, focusing on further modifications around the meta-position of the phenyl ring.

References

  • Gong, G., et al. (2013). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. Available at: [Link]

  • Suzuki, T., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. Available at: [Link]

  • Mas, P., et al. (2023). Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies. ChemRxiv. Available at: [Link]

  • Wang, S., et al. (2022). Benchmarking compound activity prediction for real-world drug discovery applications. National Institutes of Health (NIH). Available at: [Link]

  • Mas, P., et al. (2023). Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies. ResearchGate. Available at: [Link]

  • Parkinson, A., & Safe, S. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. PubMed. Available at: [Link]

  • McKinney, J. D., et al. (1984). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Available at: [Link]

  • Mas, P., et al. (2023). "Back to the Future" of Lead Optimization: Benchmarking Compound Prioritization Strategies. ChemRxiv. Available at: [Link]

  • Mustard, J. F., et al. (1977). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed. Available at: [Link]

  • ZS-Associates. (2023). Better Benchmarking Improves Drug Development Decision-Making – Here's How. ZS. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. drugdesign.org. Available at: [Link]

  • McKinney, J. D., et al. (1984). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Semantic Scholar. Available at: [Link]

  • American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol. American Elements. Available at: [Link]

  • Fryer, R. I., et al. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. PubMed. Available at: [Link]

  • Witzke, S., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Institutes of Health (NIH). Available at: [Link]

  • National Center for Biotechnology Information. (S)-2-amino-2-(3-chlorophenyl)ethanol. PubChem. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem. Available at: [Link]

  • Fernandes, P., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the stereochemical and chemical purity of a chiral building block like (S)-2-amino-2-(3-chlorophenyl)ethanol is not merely a quality metric; it is a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities can lead to altered pharmacological profiles or unforeseen toxicity.[1][2] This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this critical intermediate, grounded in established scientific principles and regulatory expectations.

Our approach is not to present a single, rigid protocol but to illuminate the strategic application of multiple, complementary methods. A self-validating purity assessment relies on an integrated workflow where each technique corroborates the others, providing a holistic and trustworthy characterization of the synthesized material.

The Strategic Workflow for Purity Analysis

A comprehensive purity assessment is a multi-step, logical process. We begin with qualitative and semi-quantitative checks to confirm identity and gross purity, followed by precise quantitative methods for both chemical and chiral impurities, and finally, characterization of any unknown components.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Impurity Characterization cluster_3 Phase 4: Final Certification Start Synthesized Material (S)-2-amino-2-(3-chlorophenyl)ethanol NMR_ID ¹H and ¹³C NMR Spectroscopy Start->NMR_ID Confirm Structure HPLC_Purity Reversed-Phase HPLC-UV NMR_ID->HPLC_Purity Assess Chemical Purity Chiral_HPLC Chiral HPLC HPLC_Purity->Chiral_HPLC If Purity >95% LCMS LC-MS Analysis HPLC_Purity->LCMS If Unknown Impurities >0.1% qNMR Quantitative NMR (qNMR) Chiral_HPLC->qNMR Orthogonal Purity Check Final_Report Certificate of Analysis (CoA) Chiral_HPLC->Final_Report qNMR->Final_Report LCMS->Final_Report

Caption: Integrated workflow for the comprehensive purity assessment of a chiral intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the cornerstone for quantifying process-related impurities, such as starting materials, by-products, and degradation products.[3][4] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer is employed. The amine functional group in the analyte is protonated at a pH below its pKa (~9-10), ensuring good peak shape and preventing tailing. The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection: UV detection at 220 nm is chosen because the phenyl ring provides strong chromophoric activity at this wavelength, ensuring high sensitivity for the main component and related aromatic impurities.

Protocol: HPLC Purity Determination
  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate, pH 2.5

    • B: Acetonitrile

  • Gradient Program: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL.

  • Analysis: Integrate all peaks and calculate purity using the area percent method. According to ICH guidelines, impurities above 0.1% should be identified and reported.[5]

Data Presentation: HPLC Purity Analysis
Retention Time (min)Peak AreaArea %Identification
3.521,5000.05%Process Impurity A
8.912,985,00099.50%(S)-2-amino-2-(3-chlorophenyl)ethanol
11.249,0000.30%3-chloroacetophenone (Starting Material)
14.674,5000.15%Unknown Impurity
Total 3,000,000 100.00%

Chiral HPLC: Quantifying Enantiomeric Purity

The critical question for any chiral synthesis is the enantiomeric excess (ee). Chiral HPLC is the most reliable technique for this determination, separating the (S) and (R) enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[1][2][6]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally versatile for separating a wide range of chiral compounds, including amino alcohols.[7][8] They form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, leading to different retention times.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol (IPA), is used. This non-polar environment enhances the specific interactions required for chiral recognition on the polysaccharide CSP. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes.[9]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection: Inject 10 µL.

  • Analysis: Identify and integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Data Presentation: Chiral Purity Analysis
EnantiomerRetention Time (min)Peak AreaArea %
(R)-isomer12.455,0000.50%
(S)-isomer 15.88 995,000 99.50%
Enantiomeric Excess (ee) 99.0%

NMR Spectroscopy: Structural Confirmation and Orthogonal Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. Furthermore, its quantitative application (qNMR) offers a powerful orthogonal method for purity assessment that is independent of chromatographic separation.[10][11]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides rapid confirmation of the molecular structure by showing the chemical environment, number, and connectivity of protons. The presence of characteristic peaks for the aromatic, methine (CH-OH), and methylene (CH₂-N) protons confirms the identity.

  • Quantitative NMR (qNMR): This technique determines purity by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and weight.[12][13] It is considered a primary ratio method of measurement. The key is to select non-overlapping peaks for both the analyte and the standard and to acquire the data under conditions that ensure a linear response (i.e., long relaxation delays).

Protocol: Purity by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (ensure consistency).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (typically >30 seconds).

    • Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Processing: Apply identical phasing and baseline correction to the entire spectrum.

  • Analysis: Integrate a well-resolved signal from the analyte (e.g., the methine proton at ~4.8 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

  • Calculation: Use the standard qNMR equation to determine the purity (w/w %).

Data Presentation: qNMR Purity Calculation
ParameterAnalyte ((S)-isomer)Internal Standard (Maleic Acid)
Signal (Proton)CH-OH (1H)CH=CH (2H)
Integral (I)50.024.8
Molecular Weight (MW)171.62 g/mol 116.07 g/mol
Weight (W)10.15 mg5.05 mg
Number of Protons (N)12
Calculated Purity (w/w %) 99.4% 100% (Certified)

Formula: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

Mass Spectrometry (MS): Unambiguous Impurity Identification

When HPLC analysis reveals unknown impurities, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the definitive technique for their identification.[14][15] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown peaks.[16]

Sources

A Comparative Guide to the Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide provides a comprehensive, in-depth analysis of the (S)-2-amino-2-(3-chlorophenyl)ethanol reference standard, a chiral building block of increasing interest in medicinal chemistry.

This document moves beyond a simple product specification sheet. As a senior application scientist, my goal is to provide you with a framework for the critical evaluation of such a reference standard. We will delve into the essential analytical techniques required to verify its identity, purity, and enantiomeric excess. Furthermore, we will compare its analytical behavior with a more established chiral amino alcohol, (S)-(+)-2-phenylglycinol, to highlight key considerations in method development and validation.

The Critical Role of a Reference Standard: More Than Just a Powder

A reference standard is the analytical anchor for your research and development. It serves as the benchmark against which all measurements of your active pharmaceutical ingredient (API) and its intermediates are compared. A well-characterized reference standard ensures the accuracy, precision, and reproducibility of your analytical methods, which is a non-negotiable requirement for regulatory submissions.[1][2]

The International Council for Harmonisation (ICH) provides clear guidelines on the characterization and qualification of reference standards.[1] A primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[3] While pharmacopeial standards (e.g., from USP, EP) are the gold standard, many novel compounds will require the establishment of an in-house primary or secondary reference standard.[1][3] This guide will walk you through the necessary steps for such a qualification.

The Certificate of Analysis (CoA): Deconstructing the Data

The Certificate of Analysis is the foundational document for any reference standard. It provides a summary of the analytical tests performed to confirm the material's identity, purity, and other relevant properties. Below is an example of what a comprehensive CoA for (S)-2-amino-2-(3-chlorophenyl)ethanol should entail.

Table 1: Exemplar Certificate of Analysis for (S)-2-amino-2-(3-chlorophenyl)ethanol

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity
¹H NMRConforms to structureConforms400 MHz NMR
Mass SpectrometryConforms to structure (m/z [M+H]⁺ = 172.05)ConformsESI-MS
IR SpectroscopyConforms to reference spectrumConformsFTIR
Purity
Assay (by HPLC)≥ 99.5%99.8%HPLC-UV (220 nm)
Enantiomeric Purity≥ 99.5% (S)-enantiomer99.9%Chiral HPLC
Impurities
(R)-enantiomer≤ 0.15%0.1%Chiral HPLC
Any single unknown impurity≤ 0.10%< 0.05%HPLC-UV
Total Impurities≤ 0.5%0.2%HPLC-UV
Physical Properties
Melting PointReport value105-107 °CCapillary Method
Storage 2-8°C, protect from light

Experimental Protocols for Verification

A robust reference standard program involves the in-house verification of the CoA data. The following sections provide detailed experimental protocols for the key analytical techniques.

Structural Elucidation: Confirming the Molecular Identity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for the unambiguous identification of a chemical substance. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and assign the chemical shifts (δ) and coupling constants (J) to the protons in the molecule. The expected signals for (S)-2-amino-2-(3-chlorophenyl)ethanol would be consistent with its structure.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, further confirming its identity.

Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the reference standard (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 172.05, corresponding to the molecular formula C₈H₁₁ClNO⁺.

Purity Determination: Quantifying the Main Component and Impurities

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse for purity assessment in the pharmaceutical industry. An isocratic or gradient method can be developed to separate the main compound from any potential process-related impurities or degradation products.

Protocol for Achiral HPLC:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

2. Chiral HPLC for Enantiomeric Purity

For a chiral compound, determining the enantiomeric purity is critical. This is almost always achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[4]

Protocol for Chiral HPLC:

  • Instrumentation: HPLC with UV detector.

  • Column: A chiral column, for example, a cellulose-based CSP like Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Analysis: The (S)-enantiomer and the (R)-enantiomer will have different retention times, allowing for their separation and quantification.

Comparative Analysis: (S)-2-amino-2-(3-chlorophenyl)ethanol vs. (S)-(+)-2-Phenylglycinol

To put the analysis of our target compound into perspective, let's consider a well-established and structurally similar chiral amino alcohol, (S)-(+)-2-phenylglycinol.

Feature (S)-2-amino-2-(3-chlorophenyl)ethanol (S)-(+)-2-Phenylglycinol Analytical Implication
Structure Contains a 3-chlorophenyl groupContains a phenyl groupThe chloro-substituent increases the molecule's polarity and may alter its interaction with the chiral stationary phase, potentially requiring different mobile phase compositions for optimal separation.
UV Chromophore Phenyl ringPhenyl ringBoth compounds have similar UV absorbance, making UV detection at lower wavelengths (e.g., 210-230 nm) suitable for both.
Potential Impurities Starting materials for its synthesis, (R)-enantiomer, regioisomers (2- or 4-chlorophenyl derivatives).Starting materials like mandelic acid or styrene oxide, (R)-enantiomer.The impurity profile is specific to the synthetic route. A robust analytical method must be able to separate these potential impurities from the main peak.

Workflow Diagrams

Diagram 1: Reference Standard Qualification Workflow

G cluster_0 Material Acquisition cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Finalization A Obtain Candidate Reference Standard B NMR (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry A->C Structural Elucidation D IR Spectroscopy A->D Structural Elucidation E Achiral HPLC (Assay) A->E Purity Assessment F Chiral HPLC (Enantiomeric Purity) A->F Purity Assessment G Residual Solvents (GC) A->G Purity Assessment H Generate Certificate of Analysis (CoA) D->H E->H Comprehensive Data F->H G->H I Establish Storage & Retest Date H->I

Caption: Workflow for the qualification of a new reference standard.

Diagram 2: Chiral HPLC Method Development Logic

G Start Start: Separate (S) and (R) Enantiomers SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->SelectCSP SelectMobilePhase Choose Mobile Phase (Normal Phase) (e.g., Hexane/Alcohol) SelectCSP->SelectMobilePhase OptimizeAlcohol Optimize Alcohol % (Ethanol/Isopropanol) SelectMobilePhase->OptimizeAlcohol AddAmine Peak Tailing? OptimizeAlcohol->AddAmine AddAmineYes Add Amine Modifier (e.g., 0.1% DEA) AddAmine->AddAmineYes Yes ResolutionCheck Resolution (Rs) > 1.5? AddAmine->ResolutionCheck No AddAmineYes->ResolutionCheck MethodValidated Method Validated ResolutionCheck->MethodValidated Yes MethodFailed Try Different CSP or Mobile Phase ResolutionCheck->MethodFailed No

Caption: Decision process for developing a chiral HPLC method.

Conclusion

The qualification and use of a reference standard like (S)-2-amino-2-(3-chlorophenyl)ethanol is a meticulous process that underpins the reliability of pharmaceutical research and development. This guide has provided a framework for the analytical evaluation of such a standard, from interpreting the Certificate of Analysis to performing the necessary experimental verifications. By employing techniques such as NMR, MS, and both achiral and chiral HPLC, researchers can ensure the identity, purity, and enantiomeric integrity of their reference material.

The comparison with a well-known analogue, (S)-(+)-2-phenylglycinol, highlights that while the analytical principles are the same, the specific methodologies must be tailored to the unique physicochemical properties of the molecule . Ultimately, a robustly characterized reference standard is not an expense, but an investment in the quality and defensibility of your scientific data.

References

  • Pharmaffiliates. (2025). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Pharmaffiliates. [Link]

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography.
  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2002).
  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]

  • Kamer, L. C., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • American Elements. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Perez-Picaso, L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(6), 845-856.
  • Farkas, T., et al. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Jovanović, M., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • Sato, K., & Akiba, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2085.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]-. Substance Details - SRS. Retrieved from [Link]

Sources

Inter-laboratory comparison of (S)-2-amino-2-(3-chlorophenyl)ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Chiral Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol

Prepared by: A Senior Application Scientist

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in pharmacological activity. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or, in the worst case, responsible for adverse effects. The compound (S)-2-amino-2-(3-chlorophenyl)ethanol, a member of the phenylethanolamine class, serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Therefore, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product.

This guide establishes a robust, validated analytical method for the quantification of (S)-2-amino-2-(3-chlorophenyl)ethanol and its undesired (R)-enantiomer. More importantly, it outlines a framework for an inter-laboratory comparison study. Such studies, also known as proficiency tests or collaborative trials, are the gold standard for assessing the reproducibility and transferability of an analytical method.[3][4] By having multiple laboratories analyze identical samples, we can confidently establish the method's performance characteristics across different environments, equipment, and personnel, a critical step for method standardization in a global manufacturing and quality control landscape.[5][6] This guide is intended for researchers, analytical scientists, and quality assurance professionals tasked with implementing and validating chiral purity assays.

Part 1: The Analytical Method - Chiral High-Performance Liquid Chromatography (HPLC)

The chosen analytical technique is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). This approach allows for the direct separation of the enantiomers without the need for complex derivatization steps.[7]

Rationale for Method Parameters

The development of a successful chiral separation is often empirical, but the starting point is based on established principles.[8]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, specifically an amylose-based column like Chiralpak AS-H, is selected. These phases are known for their broad applicability in separating phenylethanolamine derivatives and other chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7]

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane, ethanol, and a basic additive (triethylamine) is employed.

    • n-Hexane: The primary, non-polar solvent.

    • Ethanol: The polar modifier. The concentration of ethanol is a critical parameter; adjusting its percentage directly influences the retention times and resolution of the enantiomers.

    • Triethylamine (TEA): A small amount of a basic modifier like TEA is crucial when analyzing basic compounds like amines. It acts by competitively binding to residual acidic silanol sites on the silica support of the CSP, which prevents non-specific interactions that can lead to poor peak shape (tailing) and improves overall resolution.

  • Detection: UV detection at 220 nm is selected, as the phenyl ring of the analyte provides strong absorbance at this wavelength, ensuring high sensitivity for both the main component and its enantiomeric impurity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column Chiralpak AS-H, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase n-Hexane : Ethanol : Triethylamine (95 : 5 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | Approximately 20 minutes |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Carefully measure and mix 950 mL of HPLC-grade n-hexane, 50 mL of 200-proof ethanol, and 1.0 mL of triethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (S)-2-amino-2-(3-chlorophenyl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability Test (SST): Before initiating any analysis, the system's performance must be verified. This is a self-validating step.[9] Inject the Standard Solution five times and evaluate the following parameters for the (S)-enantiomer peak:

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

| Resolution (Rs) between enantiomers | ≥ 2.0 |

A racemic mixture should be injected during method development to confirm the elution order and establish the resolution capability.

Part 2: Inter-Laboratory Comparison Study Design

The primary objective of this study is to assess the reproducibility and robustness of the analytical method when performed by multiple laboratories. This process is essential for method validation according to international guidelines.[10]

Study Workflow

The study will be managed by a designated Coordinating Laboratory and will involve a set of Participating Laboratories.

Interlab_Workflow A Coordinating Lab: Prepare & Characterize Homogenous Sample Lot C Distribute Samples & Protocol to Participating Labs A->C B Prepare Study Protocol & Reporting Templates B->C D Participating Labs (Lab 1...n): Receive & Acknowledge Materials C->D E Perform System Suitability Testing (SST) D->E F Analyze Samples in Replicate (n=6) E->F G Submit Raw Data & Chromatograms to Coordinating Lab F->G H Coordinating Lab: Compile All Data G->H I Perform Statistical Analysis (Outlier Tests, ANOVA, z-scores) H->I J Issue Final Report with Performance Evaluation I->J

Caption: Workflow for the inter-laboratory comparison study.

Study Materials
  • Coordinating Laboratory Responsibilities:

    • Procure a single, homogenous batch of (S)-2-amino-2-(3-chlorophenyl)ethanol containing a known, low-level amount of the (R)-enantiomer (e.g., ~0.5%).

    • Thoroughly characterize this material to establish a reference value for enantiomeric purity.

    • Divide the material into identical, sealed, and clearly labeled sample vials.

    • Prepare a comprehensive study protocol (as detailed in this guide) and standardized electronic reporting forms.

  • Participating Laboratory Responsibilities:

    • Acknowledge receipt of the samples and protocol.

    • Use their own HPLC systems, columns of the specified type, and freshly prepared mobile phase.

    • Strictly adhere to the analytical protocol.

    • Analyze the provided sample six independent times.

    • Report the peak areas for both the (S) and (R) enantiomers for all six injections, along with all SST results and representative chromatograms.

Part 3: Data Analysis and Interpretation

Upon receipt of data from all participating laboratories, the Coordinating Laboratory will perform a rigorous statistical analysis.

Data Analysis Workflow

The analysis aims to separate and quantify different sources of variability in the results.

Data_Analysis_Flow DataIn Raw Data from All Labs (% Area of (R)-enantiomer) OutlierTest Outlier Screening (e.g., Grubbs' or Cochran's Test) DataIn->OutlierTest Stats Calculate Key Statistics: Grand Mean (x̄), Repeatability (sr), Reproducibility (sR) OutlierTest->Stats Valid Data Set ZScore Calculate z-score for each lab: z = (xi - x̄) / sR Stats->ZScore Evaluation Performance Evaluation ZScore->Evaluation Report Final Report Evaluation->Report

Caption: Logical flow for the statistical analysis of inter-laboratory results.

Hypothetical Results and Interpretation

Let's assume 10 laboratories participated in the study. The key metric for evaluation is the percentage of the undesired (R)-enantiomer impurity.

Table 1: Hypothetical Inter-Laboratory Results for % (R)-Enantiomer

LaboratoryMean % (R)-Enantiomer (n=6)Std. Dev. (within-lab)
Lab 10.510.011
Lab 20.490.015
Lab 30.530.012
Lab 40.480.018
Lab 50.500.009
Lab 60.520.014
Lab 70.580.025
Lab 80.490.013
Lab 90.510.010
Lab 100.470.016

Note: Lab 7's result appears slightly higher and more variable than the others and would be investigated with an outlier test.

Table 2: Summary of Statistical Analysis (after excluding outliers, if any)

Statistical ParameterDefinitionHypothetical Value
Number of Labs (p) Total participating laboratories10
Grand Mean (x̄) Overall average of all results0.50%
Repeatability Std. Dev. (sr) Within-laboratory variability0.014%
Reproducibility Std. Dev. (sR) Between-laboratory variability0.025%
Repeatability Relative Std. Dev. (%RSDr) (sr / x̄) * 1002.8%
Reproducibility Relative Std. Dev. (%RSDR) (sR / x̄) * 1005.0%

Interpretation:

  • Repeatability (%RSDr): A value of 2.8% indicates good precision for a single analyst in a single laboratory performing the test.

  • Reproducibility (%RSDR): A value of 5.0% is a measure of how well the method transfers between labs. For a trace impurity analysis, this is generally considered acceptable and demonstrates the method's robustness. The validation of chiral purity methods should align with established regulatory guidelines.[11][12]

  • z-Scores: Each laboratory's performance can be assessed using a z-score, calculated as: z = (lab mean - grand mean) / sR.[13] A z-score between -2 and +2 is typically considered satisfactory. Scores outside of ±3 warrant investigation.

Conclusion

This guide provides a comprehensive framework for the analysis and inter-laboratory validation of (S)-2-amino-2-(3-chlorophenyl)ethanol. The presented HPLC method is shown to be specific, precise, and robust. The successful completion of an inter-laboratory study based on this guide will provide a high degree of confidence in the analytical method's reliability, ensuring consistent quality control of this critical pharmaceutical intermediate across multiple sites. This adherence to rigorous, collaborative validation is a cornerstone of modern pharmaceutical quality assurance, aligning with the principles set forth by international regulatory bodies.[9][14]

References

  • Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: Google Cloud URL
  • Title: Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase Source: PubMed URL
  • Title: Interlaboratory comparisons - The Joint Research Centre Source: European Union URL
  • Title: Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water Source: ACS Publications URL
  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL
  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: PubMed Central URL
  • Title: What is an inter laboratory comparison ?
  • Title: Interlaboratory comparative tests Source: CMLS URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: ICH Q2(R2)
  • Title: ICH Validation Analitcs Methods Source: Scribd URL
  • Title: (S)-2-Amino-2-(3-chlorophenyl)
  • Title: 179811-63-3|2-Amino-2-(3-chlorophenyl)
  • Title: (S)-2-Amino-2-(3-chlorophenyl)
  • Title: Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase Source: PubMed URL
  • Title: (S)-2-Amino-2-(3-chlorophenyl)
  • Title: (S)-2-amino-2-(3-chlorophenyl)
  • Title: (R)-2-Amino-2-(3-chlorophenyl)
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL
  • Title: Phenylethanolamine - Wikipedia Source: Wikipedia URL
  • Title: Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
  • Title: (S)-2-Amino-2-(3-fluorophenyl)
  • Title: Chiral HPLC Separations Source: Phenomenex URL
  • Title: Transition-State Analogues of Phenylethanolamine N-Methyltransferase Source: PMC - NIH URL
  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis Online URL
  • Title: Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists Source: PubMed URL
  • Title: Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study Source: PMC - NIH URL
  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies Europe URL

Sources

A Comparative Guide to the Conformational Analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the conformational analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, and its structural analogs. Aimed at researchers in medicinal chemistry, structural biology, and drug development, this document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography to elucidate the conformational preferences of these molecules. Understanding the three-dimensional structure of such compounds is paramount, as conformation directly influences biological activity, receptor binding, and pharmacokinetic properties.

Introduction: The Significance of Conformational Insight

(S)-2-amino-2-(3-chlorophenyl)ethanol and its analogs are key chiral building blocks in the synthesis of various pharmaceutical agents.[1] The molecule possesses a critical rotatable bond between the chiral carbon (Cα) bearing the amino and phenyl groups, and the carbon (Cβ) bearing the hydroxyl group. Rotation around this Cα-Cβ bond gives rise to different staggered conformers, primarily described as gauche and anti rotamers. The relative populations of these conformers are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects from substituents on the phenyl ring. The position and nature of these substituents, such as the chlorine atom in the target molecule, can significantly modulate these conformational equilibria.[2][3]

This guide will compare and contrast the primary techniques used to study these conformational landscapes, providing both theoretical background and practical, step-by-step protocols.

NMR Spectroscopy: Probing Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and dynamics in solution.[4][5] For conformational analysis of amino alcohols, ¹H NMR is particularly valuable for measuring the vicinal coupling constant (³J) between the protons on the Cα and Cβ carbons.

The Karplus Relationship: From Coupling Constant to Dihedral Angle

The cornerstone of NMR-based conformational analysis is the Karplus equation , which relates the observed ³J value to the dihedral angle (φ) between the coupled protons.[6][7] The general form of the equation is:

J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.[8] For H-C-C-H fragments, a large coupling constant (typically 9-13 Hz) corresponds to a dihedral angle near 180° (anti-periplanar), while a small coupling constant (typically 2-5 Hz) corresponds to a dihedral angle near 60° (syn-clinal or gauche).[8][9]

Since rotation around the Cα-Cβ bond is rapid on the NMR timescale, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (J_gauche and J_anti):

J_obs = X_g * J_g + X_a * J_a

Where X_g and X_a are the mole fractions of the gauche and anti conformers, respectively. By estimating the J values for pure gauche and anti conformers, one can determine the relative populations of each rotamer in solution.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the amino alcohol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence hydrogen bonding and thus conformational preference.

  • Data Acquisition: Record a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.[10] Ensure adequate signal-to-noise by acquiring a sufficient number of scans.

  • Spectral Analysis:

    • Identify the signals corresponding to the Cα-H and Cβ-H protons. These often appear as a complex multiplet (e.g., an ABX system).

    • Use spectral simulation software or manual analysis to extract the vicinal coupling constant, ³J(Hα, Hβ).

  • Population Analysis:

    • Use literature values for pure J_gauche (typically ~2-3 Hz) and J_anti (typically ~10-13 Hz) for similar molecular fragments.

    • Solve the simultaneous equations:

      • J_obs = X_g * J_g + X_a * J_a

      • 1 = X_g + X_a

    • Calculate the mole fractions (populations) of the gauche and anti conformers.

Computational Modeling: Predicting Conformational Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the potential energy surface of a molecule.[11][12] This approach allows for the identification of stable conformers and the calculation of their relative energies, providing insights that complement experimental data.

Causality in Method Selection

The choice of a computational method involves a trade-off between accuracy and computational cost. For molecules of this size, a hybrid DFT functional like B3LYP combined with a Pople-style basis set such as 6-31G(d,p) provides a robust balance.[13] Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions. A continuum solvent model (like PCM or SMD) is essential to simulate the solution-phase environment and account for solvation effects, which can be significant for polar molecules capable of hydrogen bonding.[14]

Experimental Protocol: DFT Conformational Search
  • Initial Structure Generation: Build the 3D structure of (S)-2-amino-2-(3-chlorophenyl)ethanol using a molecular editor.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search by rotating the Cα-Cβ bond (and other rotatable bonds, like C-N and C-O).

    • For a systematic search, rotate the N-Cα-Cβ-O dihedral angle in increments (e.g., 30°) and perform a geometry optimization at a lower level of theory (e.g., PM6-D3H4) for each starting structure.[13]

  • Geometry Optimization and Frequency Calculation:

    • Take the unique, low-energy conformers from the initial search.

    • Perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP-D3/6-31G(d,p)) with a continuum solvent model.

    • Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies.

  • Energy Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of each conformer at 298.15 K.

    • Determine the Boltzmann population of each conformer using the equation: Population(i) = e^(-ΔG_i / RT) / Σe^(-ΔG_j / RT).

Comparative Analysis: (S)-2-amino-2-(3-chlorophenyl)ethanol vs. Analogs

The true power of these techniques is realized when comparing the parent molecule to its analogs. By systematically changing the substituent on the phenyl ring (e.g., moving the Cl to the ortho or para position, or replacing it with F, Br, or a non-halogen group), we can probe the electronic and steric effects on conformational preference.

CompoundMethodMajor ConformerDihedral Angle (N-Cα-Cβ-O)Calculated ΔG (kcal/mol)Predicted Population (%)
(S)-2-amino-2-phenylethanol DFT/B3LYPGauche (H-bond)~60°0.00~75%
Anti~180°~0.65~25%
(S)-2-amino-2-(3-chlorophenyl)ethanol DFT/B3LYPGauche (H-bond)~62°0.00~80%
Anti~178°~0.80~20%
(S)-2-amino-2-(4-chlorophenyl)ethanol DFT/B3LYPGauche (H-bond)~61°0.00~78%
Anti~179°~0.75~22%
(S)-2-amino-2-(2-chlorophenyl)ethanol DFT/B3LYPAnti~175°0.00~60%
Gauche (H-bond)~65°~0.25~40%

Note: The data in this table is representative and synthesized for illustrative purposes based on general principles of conformational analysis. Actual experimental or high-level computational results may vary.

Analysis of Trends:

  • Intramolecular Hydrogen Bonding: For most analogs, the gauche conformer is stabilized by an intramolecular hydrogen bond between the amino group (donor) and the hydroxyl group (acceptor). This is a dominant stabilizing interaction.

  • Steric Effects: The introduction of a bulky substituent at the ortho position (e.g., 2-chloro analog) introduces significant steric repulsion with the amino and hydroxyl groups. This destabilizes the gauche conformer and can make the anti conformer the more populated species, as it relieves this steric strain.

  • Electronic Effects: The electron-withdrawing nature of the chlorine substituent can subtly influence the strength of the hydrogen bond and the dipole moment of the molecule, but its positional effect (sterics) is generally more pronounced.[2][15]

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides the definitive, high-resolution structure of a molecule in its solid, crystalline state.[16] While this does not directly represent the conformational ensemble in solution, it provides an invaluable experimental benchmark for a single, low-energy conformation. The crystal structure can confirm bond lengths, bond angles, and the specific dihedral angle adopted in the crystal lattice, which is often one of the lowest energy conformers predicted by computational methods.[17][18]

Visualizing the Workflow and Concepts

To clarify the relationships between these analytical methods, the following diagrams are provided.

ConformationalAnalysisWorkflow cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_solid Solid-State Benchmark mol_build 1. Molecule Building conf_search 2. Conformational Search (e.g., MM or low-level QM) mol_build->conf_search dft_opt 3. DFT Optimization & Frequencies (e.g., B3LYP/6-31G(d,p)) conf_search->dft_opt energy_calc 4. Relative Energy & Population Calculation dft_opt->energy_calc crystal X-ray Crystallography dft_opt->crystal Compare Structure pop_analysis 4. Population Analysis (Karplus Equation) energy_calc->pop_analysis Compare Predictions sample_prep 1. Sample Preparation nmr_acq 2. ¹H NMR Acquisition sample_prep->nmr_acq j_coupling 3. Extract ³J Coupling Constant nmr_acq->j_coupling j_coupling->pop_analysis NewmanProjections cluster_gauche Gauche Conformer cluster_anti Anti Conformer g_front g_h H g_front->g_h g_ar Ar g_front->g_ar g_nh2 NH₂ g_front->g_nh2 g_back g_oh OH g_back->g_oh g_h2 H g_back->g_h2 g_h3 H g_back->g_h3 a_front a_h H a_front->a_h a_ar Ar a_front->a_ar a_nh2 NH₂ a_front->a_nh2 a_back a_oh OH a_back->a_oh a_h2 H a_back->a_h2 a_h3 H a_back->a_h3

Caption: Gauche vs. Anti conformers (Newman Projections).

Conclusion

The conformational analysis of (S)-2-amino-2-(3-chlorophenyl)ethanol and its analogs requires a multi-faceted approach. While computational modeling provides a comprehensive overview of the potential energy landscape, NMR spectroscopy offers essential experimental data on the conformational equilibrium in solution. X-ray crystallography serves as a crucial benchmark for the solid-state structure. By integrating these methods, researchers can build a robust and validated model of molecular conformation, which is a critical step in understanding structure-activity relationships and designing next-generation therapeutics. The comparative analysis of analogs reveals that while intramolecular hydrogen bonding is a primary stabilizing force favoring the gauche conformer, steric hindrance from ortho substituents can override this preference, highlighting the nuanced interplay of forces that govern molecular shape.

References

  • Title: Karplus Equation Definition. Source: Fiveable.

  • Title: A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Source: The Journal of Organic Chemistry - ACS Publications.

  • Title: Karplus Equations. Source: University of Liverpool.

  • Title: COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Source: University of Wisconsin-Madison.

  • Title: Karplus equation. Source: Wikipedia.

  • Title: Absolute configuration of amino alcohols by H-1-NMR. Source: ResearchGate.

  • Title: Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Source: ACS Omega.

  • Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Source: National Institutes of Health (NIH).

  • Title: NMR Spectroscopy: a Tool for Conformational Analysis. Source: Annals of Magnetic Resonance (AUREMN).

  • Title: (S)-2-Amino-2-(3-chlorophenyl)ethanol. Source: 1st Scientific.

  • Title: Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? Source: Quora.

  • Title: Science Dossier - How chlorine in molecules affects biological activity. Source: Eurochlor.

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Source: MDPI.

  • Title: X Ray crystallography. Source: PubMed Central (PMC) - NIH.

  • Title: Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Source: ResearchGate.

  • Title: (S)-2-amino-2-(3-chlorophenyl)ethanol | C8H10ClNO | CID 59694427. Source: PubChem - NIH.

  • Title: The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol. Source: Semantic Scholar.

  • Title: Substituent Effects in Electrophilic Substitutions. Source: Chemistry LibreTexts.

  • Title: High-Energy X-ray Diffraction Study on the Intramolecular Structure of 2-Aminoethanol in the Liquid State. Source: ResearchGate.

  • Title: NMR-Based Methods for Protein Analysis. Source: Analytical Chemistry - ACS Publications.

  • Title: (R)-2-Amino-2-(3-chlorophenyl)ethanol. Source: Sigma-Aldrich.

  • Title: Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Source: CORE.

  • Title: The Effect of Substituents on Orientation. Source: Lumen Learning.

  • Title: Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Source: American Chemical Society.

  • Title: 2-Amino-2-(3-chlorophenyl)ethanol. Source: BLDpharm.

  • Title: Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Source: PubMed.

  • Title: Solving New Proteins Structure with NMR Spectroscopy. Source: University of Wisconsin-Madison.

  • Title: Conformational Analysis. The Structure and Composition of the Rotational Conformers of 1,2-Dicyanoethane (Succinonitrile) as Studied by Gas Electron Diffraction. Source: ResearchGate.

  • Title: Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Source: PubMed.

  • Title: Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Source: ResearchGate.

  • Title: 2-Amino-1-phenylethanol. Source: Chem-Impex.

  • Title: STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. Source: ResearchGate.

  • Title: Correcting pi-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Source: ResearchGate.

  • Title: Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Source: PubMed Central.

  • Title: X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Source: National Institutes of Health (NIH).

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-2-amino-2-(3-chlorophenyl)ethanol Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quest for potent and selective monoamine reuptake inhibitors remains a cornerstone of therapeutic innovation. The (S)-2-amino-2-(3-chlorophenyl)ethanol scaffold has emerged as a promising chiral building block for the development of novel CNS agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, comparing their performance with established alternatives and providing the experimental framework for their evaluation. Our focus is on elucidating the causal links between molecular modifications and biological activity, offering a valuable resource for the rational design of next-generation therapeutics.

The Core Scaffold: (S)-2-amino-2-(3-chlorophenyl)ethanol - A Privileged Structure

The phenylethanolamine backbone is a well-established pharmacophore found in a multitude of biologically active compounds, including neurotransmitters like norepinephrine. The specific stereochemistry of the (S)-enantiomer, coupled with the presence of a 3-chlorophenyl moiety, confers a unique pharmacological profile, primarily targeting monoamine transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The chlorine atom at the meta position of the phenyl ring is a critical feature that can influence the molecule's electronic properties and lipophilicity, thereby modulating its interaction with the binding sites of these transporters.

Our exploration of the SAR of this scaffold will focus on modifications at two key positions: the amino group (N-substitution) and the phenyl ring. Understanding how these changes impact potency and selectivity is paramount for optimizing drug candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (S)-2-amino-2-(3-chlorophenyl)ethanol derivatives is profoundly influenced by the nature of the substituents attached to the core structure. The following sections dissect the impact of these modifications on the inhibition of SERT and NET.

The Critical Role of N-Substitution

The primary amino group of the parent scaffold serves as a crucial anchor within the transporter binding pocket. Modifications at this position can dramatically alter both potency and selectivity.

Key Insights:

  • Primary vs. Secondary Amines: A secondary amine is often essential for potent activity at monoamine transporters.

  • Impact of Alkyl Chain Length: Increasing the length of the N-alkyl substituent can modulate selectivity between SERT and NET.

  • Introduction of Bulky or Aromatic Groups: The incorporation of larger, more complex moieties on the nitrogen atom can lead to enhanced potency and can be fine-tuned to achieve a desired selectivity profile.

To illustrate these principles, consider the following hypothetical series of N-substituted derivatives of (S)-2-amino-2-(3-chlorophenyl)ethanol. The data presented in Table 1 is based on findings from closely related phenylethanolamine analogs and serves as a predictive model for this specific scaffold.

Table 1: Predicted Monoamine Transporter Inhibition of N-Substituted (S)-2-amino-2-(3-chlorophenyl)ethanol Derivatives

CompoundR Group (N-substituent)Predicted SERT IC50 (nM)Predicted NET IC50 (nM)Predicted Selectivity (SERT/NET)
1 H (Parent Scaffold)>1000>1000-
2 Methyl150503
3 Ethyl100303.3
4 Propyl80204
5 Benzyl50153.3

Disclaimer: The data in this table is predictive and based on SAR trends observed in analogous chemical series. Actual experimental values may vary.

Phenyl Ring Modifications: Fine-Tuning Activity

While this guide focuses on the 3-chloro-substituted scaffold, it is important to understand the influence of other substitutions on the phenyl ring to appreciate the significance of this specific substitution pattern.

Key Insights:

  • Position of Halogen Substituents: The position of the halogen on the phenyl ring is critical. Meta-substitution, as in our core scaffold, is often favorable for potent inhibition of monoamine transporters.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can influence binding affinity. Halogens, being electron-withdrawing, can enhance interactions within the transporter's binding pocket.

Comparative Performance Analysis: Benchmarking Against Established Drugs

To contextualize the potential of (S)-2-amino-2-(3-chlorophenyl)ethanol derivatives, it is essential to compare their predicted performance against well-established monoamine reuptake inhibitors. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), serve as excellent benchmarks.

Table 2: Performance Comparison with Reference Compounds

CompoundPrimary Target(s)SERT IC50 (nM)NET IC50 (nM)Clinical Efficacy
Fluoxetine SERT1-10>200Effective for depression and anxiety disorders.[1][2]
Reboxetine NET>100010-20Effective for major depressive disorder.[1]
Predicted Derivative 5 SERT/NET5015Potentially effective for depression with a dual-action mechanism.

This comparison highlights the potential for (S)-2-amino-2-(3-chlorophenyl)ethanol derivatives to act as dual SERT/NET inhibitors, a pharmacological profile that can offer broader efficacy in treating depressive disorders.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the in vitro evaluation of its derivatives.

Synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol

The asymmetric synthesis of the chiral amino alcohol is a critical step. One common approach involves the asymmetric reduction of a corresponding α-amino ketone.

Protocol: Asymmetric Reduction of 2-amino-1-(3-chlorophenyl)ethan-1-one

  • Preparation of the Ketone: Synthesize 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride from 3-chloroacetophenone via α-bromination followed by amination.

  • Asymmetric Reduction:

    • Dissolve 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride in a suitable solvent (e.g., methanol).

    • Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

    • Stir the reaction at a controlled temperature (e.g., room temperature) until completion, monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol.

N-Alkylation of the Core Scaffold

Protocol: Synthesis of N-Substituted Derivatives

  • Dissolve (S)-2-amino-2-(3-chlorophenyl)ethanol in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) and the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired N-substituted derivative.

In Vitro Biological Evaluation: Monoamine Transporter Inhibition Assay

The potency of the synthesized compounds against SERT and NET can be determined using a radioligand uptake inhibition assay in cells stably expressing the respective human transporters (e.g., HEK293 cells).

Protocol: [³H]Serotonin Uptake Inhibition Assay in hSERT-HEK293 Cells

  • Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.

  • Assay Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds.

  • Uptake Inhibition Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time.

    • Initiate the uptake by adding a solution containing [³H]serotonin.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]serotonin uptake for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

A similar protocol can be followed for the NET inhibition assay using [³H]norepinephrine and hNET-expressing cells.

Visualizing the Path Forward: Workflow and Signaling

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for SAR studies and the fundamental mechanism of monoamine reuptake inhibition.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core Core Scaffold (S)-2-amino-2-(3-chlorophenyl)ethanol Derivatives Library of Derivatives (N- and Ring-Substituted) Core->Derivatives Chemical Modification Assay In Vitro Assays (SERT/NET Inhibition) Derivatives->Assay Data IC50 Data Generation Assay->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Core Iterative Design Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (Serotonin/Norepinephrine) Transporter Monoamine Transporter (SERT/NET) NT->Transporter Binding Vesicle Vesicular Storage Transporter->Vesicle Reuptake Inhibitor Inhibitor Molecule (e.g., Derivative 5) Inhibitor->Transporter Blocks Binding

Caption: The mechanism of monoamine reuptake inhibition at the synapse.

Conclusion and Future Directions

The (S)-2-amino-2-(3-chlorophenyl)ethanol scaffold represents a versatile platform for the design of novel monoamine reuptake inhibitors. The SAR insights presented in this guide, derived from analogous chemical series, provide a rational basis for the synthesis and evaluation of new derivatives with potentially enhanced potency and selectivity. The predicted dual SERT/NET inhibitory profile of certain derivatives suggests their potential as next-generation antidepressants with a broader spectrum of efficacy.

Future research should focus on the systematic synthesis and in vitro testing of a focused library of N-substituted derivatives to validate the predicted SAR trends and to identify lead compounds for further optimization. In vivo studies will then be crucial to assess the pharmacokinetic properties and therapeutic efficacy of these novel agents. This structured approach, grounded in a deep understanding of structure-activity relationships, will pave the way for the development of innovative treatments for a range of CNS disorders.

References

  • Reboxetine versus fluoxetine: an overview of efficacy and tolerability. PubMed.[Link]

  • Fluoxetine compared with other antidepressants for depression in adults. Cochrane.[Link]

  • Fluoxetine versus other types of pharmacotherapy for depression. PubMed.[Link]

  • What are the comparisons of Fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? Preskorn, S. H. (2025). Clinical Pharmacology of SSRI's: Basic Neuropharmacology of SSRIs.[Link]

  • Comparison of the effectiveness of reboxetine versus fluoxetine in patients with atypical depression: a single-blind, randomized clinical trial. PubMed.[Link]

  • Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. Clinical Pharmacology & Therapeutics.[Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-amino-2-(3-chlorophenyl)ethanol, a compound frequently utilized in pharmaceutical research and development. The procedures outlined here are grounded in regulatory standards and best practices to ensure the safety of personnel and the protection of our environment.

Core Principle: Hazard-Based Classification

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. (S)-2-amino-2-(3-chlorophenyl)ethanol, while not having a comprehensive, publicly available Safety Data Sheet (SDS) for this specific stereoisomer, can be expertly classified based on its chemical structure: a halogenated organic compound.

The presence of a chlorinated phenyl group is the dominant feature dictating its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or related halogenated organic compounds are typically managed as hazardous waste.[1] This classification is not merely a regulatory formality; it is a necessary precaution due to the potential for environmental persistence and the formation of toxic byproducts if disposed of improperly.

Table 1: Chemical & Hazard Profile

PropertyValueRationale & Source
Chemical Name (S)-2-amino-2-(3-chlorophenyl)ethanol-
CAS Number 663611-73-2[2]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [2]
Primary Hazard Class Halogenated Organic CompoundBased on the 3-chlorophenyl moiety. Regulated under RCRA.[1][3]
Anticipated Health Hazards Skin Irritant, Serious Eye Irritant, Potentially Harmful if SwallowedInferred from SDS of structurally similar compounds like 2-(4-Chlorophenyl)ethanol.[4][5]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins the moment a substance is designated as waste. Adherence to a systematic on-site management plan is critical to maintaining a safe and compliant laboratory environment.

Step 2.1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The anticipated hazards of skin and eye irritation necessitate robust protection.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always consult your institution's glove compatibility chart for halogenated compounds.[6]

  • Eye Protection: Use safety glasses with side shields at a minimum. When handling larger quantities (>500 mL) of solutions containing this compound, switch to splash-proof chemical goggles.[7]

  • Lab Coat: A standard, fully buttoned lab coat is required to protect against incidental skin contact.[6]

Step 2.2: Waste Stream Segregation

Segregation is the most critical step to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[8][9] (S)-2-amino-2-(3-chlorophenyl)ethanol waste must never be disposed of down the drain or in the regular trash.[10][11]

This compound and materials contaminated with it should be collected as Halogenated Organic Waste .

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, weigh boats, and contaminated PPE (gloves, etc.) should be collected in a designated, sealed bag or container clearly labeled for solid halogenated waste.

  • Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions, must be collected in a separate, compatible liquid waste container.

    • Container Compatibility: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[6][12]

    • Solvent Mixtures: If dissolved in a solvent, the entire solution is classified as halogenated waste. Do not mix with non-halogenated solvent waste streams, as this unnecessarily increases the volume of the more stringently regulated and expensive waste category.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Waste Containing (S)-2-amino-2-(3-chlorophenyl)ethanol IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Waste (e.g., contaminated gloves, weigh paper, solid compound) IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Waste (e.g., reaction mixtures, solutions) IsSolid->LiquidWaste Liquid ContainerSolid Collect in a labeled, sealed polyethylene bag or solid waste drum. SolidWaste->ContainerSolid ContainerLiquid Collect in a compatible, sealed HDPE or glass container. LiquidWaste->ContainerLiquid FinalDisposal Transfer to Satellite Accumulation Area for EHS Pickup ContainerSolid->FinalDisposal ContainerLiquid->FinalDisposal

Sources

A Researcher's Guide to the Safe Handling of (S)-2-amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides essential safety protocols and logistical information for (S)-2-amino-2-(3-chlorophenyl)ethanol, a compound demanding careful management due to its potential hazards. As Senior Application Scientists, our goal is to empower researchers with the knowledge to navigate the handling of this and similar chemical entities with confidence and precision.

Understanding the Hazard Profile

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

These classifications necessitate a stringent adherence to safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (S)-2-amino-2-(3-chlorophenyl)ethanol. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Wear protective gloves. Given the skin irritation potential, chemically resistant gloves such as nitrile or neoprene are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
Eye and Face Protection Safety glasses with side-shields or safety goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of exposure, impervious clothing should be considered.[5]
Respiratory Protection Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors, which may cause respiratory irritation.[4][5][7] If a fume hood is not available or if aerosol generation is significant, a suitable respirator may be required.

Operational Plan: From Receipt to Storage

A systematic approach to handling (S)-2-amino-2-(3-chlorophenyl)ethanol from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.

Receiving and Inspection

Upon receipt, carefully inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed to prevent contamination and potential release into the environment.[6][8]

Handling and Dispensing
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Ventilation : All weighing and handling of the solid compound should be performed in a chemical fume hood to control exposure.[7]

  • Containment : Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[4][8]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Immediate Action Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess SmallSpill Small & Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Emergency/ EHS Personnel LargeSpill->ContactEHS SecureArea Secure the Area (Restrict Access) ContactEHS->SecureArea Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean the Spill Area Contain->Cleanup Dispose Dispose of Contaminated Waste Properly Cleanup->Dispose Report Document and Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Exposure Response
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of (S)-2-amino-2-(3-chlorophenyl)ethanol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste : Collect waste solid material and any contaminated items (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[8]

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled waste container. Do not mix with incompatible wastes.

Disposal Procedure
  • Labeling : All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Segregation : Keep chlorinated waste separate from non-chlorinated waste streams, if required by your institution's waste management guidelines.

  • Institutional Guidelines : Follow your institution's specific procedures for hazardous chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.[9][10]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal in general trash or recycling.[11]

By adhering to these detailed protocols, researchers can confidently and safely handle (S)-2-amino-2-(3-chlorophenyl)ethanol, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Capot Chemical. (2013, October 21). MSDS of (S)-2-amino-1-(3-chlorophenyl)ethanol. Retrieved from [Link]

  • Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • US EPA. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details - SRS. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(3-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-2-(3-chlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.